1-Phenylcyclobutanecarbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-67-1 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide for Pharmaceutical Development
Abstract
1-Phenylcyclobutanecarboxylic acid is a pivotal structural motif and a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this valuable building block. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the widely employed phase-transfer catalyzed alkylation of phenylacetonitrile and its subsequent hydrolysis, alongside a comparative analysis of an alternative route via malonic ester synthesis.
Introduction: The Significance of the 1-Phenylcyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a desirable scaffold in modern drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. When combined with a phenyl group, the resulting 1-phenylcyclobutane core offers a unique combination of lipophilicity and conformational constraint.
The carboxylic acid functionality further enhances the utility of this scaffold, serving as a versatile handle for the introduction of various pharmacophores or for modulation of physicochemical properties such as solubility and bioavailability.[3] Notably, derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potential anticonvulsant agents.[4] A prominent example is Carbetapentane (also known as Pentoxyverine), an antitussive and anticonvulsant drug, which is an ester of 1-phenylcyclopentanecarboxylic acid, highlighting the pharmaceutical relevance of this class of compounds.[5][6] This guide will equip the reader with the necessary knowledge to efficiently synthesize the core intermediate, 1-phenylcyclobutanecarboxylic acid.
Primary Synthetic Strategy: Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis
The most prevalent and industrially scalable route to 1-phenylcyclobutanecarboxylic acid proceeds in two key steps:
-
Synthesis of 1-Phenylcyclobutanecarbonitrile: This step involves the alkylation of phenylacetonitrile with 1,3-dibromopropane. The reaction is significantly enhanced by the use of a phase-transfer catalyst (PTC).
-
Hydrolysis of 1-Phenylcyclobutanecarbonitrile: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
This approach is favored for its operational simplicity, good overall yields, and the use of readily available starting materials.
Part 1: Synthesis of 1-Phenylcyclobutanecarbonitrile via Phase-Transfer Catalysis
Causality Behind Experimental Choices:
The reaction involves the deprotonation of phenylacetonitrile, which has a pKa of approximately 22 in DMSO, to form a resonance-stabilized carbanion. In a biphasic system (aqueous base and organic solvent), the deprotonation occurs at the interface. However, the resulting sodium or potassium salt of the carbanion is insoluble in the organic phase where the alkylating agent, 1,3-dibromopropane, resides.
This is where the expertise of employing a phase-transfer catalyst becomes paramount. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the carbanion from the aqueous phase (or interface) into the organic phase. The lipophilic cation of the PTC pairs with the carbanion, forming an ion pair that is soluble in the organic solvent. This "solubilized" carbanion can then readily react with 1,3-dibromopropane in a nucleophilic substitution reaction. The use of a concentrated aqueous solution of a strong base, such as 50% sodium hydroxide, provides a high concentration of hydroxide ions at the interface, driving the deprotonation of phenylacetonitrile.
Caption: Mechanism of Phase-Transfer Catalyzed Alkylation.
Detailed Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile
-
Materials and Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB)
-
Toluene or Benzene (use of benzene should be in a well-ventilated hood due to its carcinogenicity)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
To a round-bottom flask, charge phenylacetonitrile (1.0 equivalent), the chosen organic solvent (e.g., toluene, approx. 2 mL per gram of phenylacetonitrile), and the phase-transfer catalyst (0.02-0.05 equivalents).
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 equivalents) to the flask.
-
Add 1,3-dibromopropane (1.0-1.2 equivalents) dropwise via the dropping funnel. An exothermic reaction is expected, and the temperature should be maintained between 25-40°C, using a water bath for cooling if necessary.
-
After the addition is complete, continue to stir the mixture vigorously at 40-50°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water to dissolve any precipitated salts and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with a portion of the organic solvent.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-phenylcyclobutanecarbonitrile can be purified by vacuum distillation.
-
Quantitative Data Summary (Alkylation)
| Parameter | Value |
| Typical Yield | 75-85% |
| Reactant Ratio | Phenylacetonitrile : 1,3-Dibromopropane (1 : 1.0-1.2) |
| Base | 50% aq. NaOH (3.0-5.0 eq.) |
| Catalyst Loading | 0.02-0.05 eq. |
| Temperature | 25-50°C |
| Reaction Time | 2-4 hours |
Part 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
Causality Behind Experimental Choices:
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is heated with a strong acid, such as a mixture of sulfuric acid and acetic acid, or concentrated hydrochloric acid. The nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[7]
-
Basic Hydrolysis: The nitrile is refluxed with a strong base, typically aqueous sodium or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by protonation from water to form an amide intermediate, which is then further hydrolyzed under the basic conditions to the carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.
For the synthesis of 1-phenylcyclobutanecarboxylic acid, a mixture of sulfuric acid, acetic acid, and water is a commonly employed and effective method for the hydrolysis step.
Detailed Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
-
Materials and Equipment:
-
Round-bottom flask with a reflux condenser
-
1-Phenylcyclobutanecarbonitrile
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 1-phenylcyclobutanecarbonitrile (1.0 equivalent), glacial acetic acid (approx. 3-4 volumes), and water (approx. 3-4 volumes).
-
Carefully and slowly add concentrated sulfuric acid (approx. 3-4 volumes) to the mixture with cooling in an ice bath.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The crude 1-phenylcyclobutanecarboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Quantitative Data Summary (Hydrolysis)
| Parameter | Value |
| Typical Yield | 80-90% |
| Reagents | Acetic Acid, Sulfuric Acid, Water |
| Temperature | 110-120°C (Reflux) |
| Reaction Time | 4-6 hours |
Alternative Synthetic Strategy: Malonic Ester Synthesis
An alternative and classic approach to 1-phenylcyclobutanecarboxylic acid is through a malonic ester synthesis. This route involves the following conceptual steps:
-
Alkylation of Diethyl Phenylmalonate: Diethyl phenylmalonate is deprotonated with a strong base, such as sodium ethoxide, and the resulting enolate is reacted with 1,3-dibromopropane to form diethyl 1-phenylcyclobutane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 1-phenylcyclobutanecarboxylic acid.[8]
Causality Behind Experimental Choices:
This method relies on the acidity of the α-proton of the malonic ester, which is readily removed by a base like sodium ethoxide. The resulting enolate is a soft nucleophile that undergoes SN2 reaction with 1,3-dibromopropane. The intramolecular cyclization is favored due to the formation of a stable four-membered ring. The final decarboxylation step is driven by the formation of carbon dioxide and is a common transformation for β-keto acids and malonic acids.
Caption: Workflow for Malonic Ester Synthesis Route.
While this method is robust, it can be lower yielding and less atom-economical compared to the phase-transfer catalysis route. The synthesis of diethyl phenylmalonate itself can be challenging as direct arylation of diethyl malonate is difficult.
Comparative Analysis of Synthetic Routes
| Feature | Phase-Transfer Catalysis Route | Malonic Ester Synthesis Route |
| Starting Materials | Phenylacetonitrile, 1,3-dibromopropane | Diethyl phenylmalonate, 1,3-dibromopropane |
| Key Steps | PTC alkylation, Nitrile hydrolysis | Alkylation, Hydrolysis, Decarboxylation |
| Overall Yield | Good to Excellent (typically >60%) | Moderate (typically 40-50%) |
| Process Simplicity | Relatively straightforward, two-step process | Multi-step, requires isolation of intermediates |
| Industrial Scalability | Highly scalable and cost-effective | Less scalable, potentially higher cost |
| Green Chemistry Aspects | Utilizes aqueous base, can minimize organic solvents | Often requires anhydrous conditions and stoichiometric base |
Applications in Drug Development
1-Phenylcyclobutanecarboxylic acid and its derivatives are of significant interest in the development of CNS-active agents. The rigid cyclobutane scaffold allows for the precise positioning of functional groups, which can lead to improved selectivity and potency.
-
Anticonvulsants: As previously mentioned, this structural motif is found in compounds with anticonvulsant properties. The development of analogues of carbetapentane, which contains a 1-phenylcycloalkane core, has been a subject of research for novel anticonvulsant drugs.[4]
-
Neuroleptics: Derivatives of cyclobutanecarboxylic acid have been explored for their CNS depressant properties, which are relevant to the development of neuroleptic (antipsychotic) agents.[1] The 1-phenylcyclobutane scaffold provides a framework for designing molecules that can interact with dopamine and serotonin receptors, which are key targets for antipsychotic drugs.
Conclusion
The synthesis of 1-phenylcyclobutanecarboxylic acid is a critical process for the advancement of CNS drug discovery and development. This guide has provided a comprehensive overview of the most efficient and practical synthetic route, which leverages the power of phase-transfer catalysis for the key C-C bond formation, followed by a robust hydrolysis. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and successfully synthesize this important intermediate. While alternative methods like the malonic ester synthesis exist, the PTC route stands out for its superior yield, simplicity, and scalability, making it the preferred choice for both laboratory and industrial applications.
References
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An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride (CAS 4620-67-1)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Molecular Attributes and Physicochemical Properties
1-Phenylcyclobutanecarbonyl chloride is a specialized acyl chloride distinguished by its unique phenyl-substituted cyclobutane moiety. This structural feature imparts specific reactivity and steric properties that are of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory setting. While comprehensive experimental data is not extensively published in readily available literature, the key physicochemical parameters can be summarized as follows[1][2][3]:
| Property | Value | Source |
| CAS Number | 4620-67-1 | [4][5] |
| Molecular Formula | C₁₁H₁₁ClO | |
| Molecular Weight | 194.66 g/mol | |
| Appearance | Not available | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Purity | Typically ≥95% |
The absence of detailed public data on properties like boiling and melting points underscores the specialized nature of this reagent, which is primarily intended for research and development purposes[1].
Section 2: Synthesis and Mechanistic Considerations
The primary and most direct route to this compound involves the chlorination of its corresponding carboxylic acid, 1-phenylcyclobutanecarboxylic acid. This transformation is a cornerstone reaction in organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis of the Precursor: 1-Phenylcyclobutanecarboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. A common and effective method involves the alkylation of phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile. While specific literature for the cyclobutane derivative is sparse, the analogous synthesis for 1-phenylcyclopentanecarboxylic acid provides a reliable procedural framework. This involves the alkylation of phenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis[6][7]. The synthesis of cyclobutanecarboxylic acid itself has been achieved through methods like the decarboxylation of 1,1-cyclobutanedicarboxylic acid[8].
Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. The use of thionyl chloride (SOCl₂) is a widely accepted and efficient method.[9][10][11][12][13]
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
The causality behind this choice of reagent lies in its ability to convert the hydroxyl group of the carboxylic acid into an excellent leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product.[10][13]
Mechanism of Action with Thionyl Chloride:
The reaction proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][12]
-
Intermediate Formation: This forms a highly reactive chlorosulfite intermediate.[12]
-
Chloride Attack and Elimination: A chloride ion, acting as a nucleophile, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which readily decomposes into sulfur dioxide and a chloride ion.[9][12][13]
This self-validating protocol ensures a high-yield conversion due to the irreversible nature of the final elimination step, driven by the formation of gaseous byproducts.
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Section 3: Reactivity and Synthetic Applications
As an acyl chloride, this compound is a highly reactive electrophile, making it a valuable building block for introducing the 1-phenylcyclobutylcarbonyl moiety into various molecular scaffolds. Its reactivity is primarily centered around nucleophilic acyl substitution reactions.
Friedel-Crafts Acylation
A significant application of acyl chlorides is in Friedel-Crafts acylation reactions. This reaction allows for the attachment of the acyl group to an aromatic ring.[14][15][16][17] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can react with an aromatic substrate (e.g., benzene) to form a ketone.[16][18][19]
Mechanism of Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: The acyl chloride reacts with the Lewis acid catalyst (AlCl₃) to generate a highly electrophilic and resonance-stabilized acylium ion.[15][17]
-
Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion.
-
Restoration of Aromaticity: A proton is lost from the aromatic ring, restoring its aromaticity and regenerating the catalyst.
An important advantage of Friedel-Crafts acylation over alkylation is the lack of carbocation rearrangement in the acylium ion, leading to a single, well-defined product.[17][20]
Caption: Key steps in the Friedel-Crafts acylation using the title compound.
Other Nucleophilic Acyl Substitutions
Beyond Friedel-Crafts reactions, this compound can react with a variety of nucleophiles to form other carboxylic acid derivatives, such as:
-
Esters: Reaction with alcohols.
-
Amides: Reaction with amines.
-
Anhydrides: Reaction with carboxylates.
These transformations significantly broaden its utility in the synthesis of diverse chemical libraries for drug discovery.[13]
Section 4: Relevance in Drug Discovery and Development
The incorporation of rigid, three-dimensional structures is a growing strategy in modern drug design to improve pharmacological properties. The 1-phenylcyclobutane motif, accessible through its carbonyl chloride derivative, can serve as a bioisostere for more common groups like phenyl rings. Bioisosteric replacement can lead to improvements in solubility, metabolic stability, and binding affinity.[21] The ability to readily synthesize derivatives of this compound allows for the systematic exploration of structure-activity relationships (SAR) in lead optimization campaigns.[22][23]
Section 5: Safety, Handling, and Storage
As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Key Safety Considerations:
-
Corrosivity: Causes severe skin burns and eye damage.[24] Wear protective gloves, clothing, eye protection, and face protection.[24][25]
-
Reaction with Water: Reacts with water and moisture to produce corrosive hydrogen chloride gas.[26][27] It is imperative to use anhydrous solvents and reaction conditions.
-
Incompatibilities: Incompatible with strong oxidizing agents, alcohols, and bases.[25][26][27]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[25][28]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[24]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[24]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[24]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[1][24][25]
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An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylcyclobutanecarbonyl chloride (CAS No: 4620-67-1). As a reactive acyl chloride, this compound serves as a key intermediate in organic synthesis, particularly in the development of novel chemical entities. This document consolidates available data on its physical characteristics, outlines a robust synthetic protocol, discusses its spectral properties, and provides essential safety and handling information. The content is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative references to support both research and development applications.
Core Molecular & Physical Properties
This compound is a moisture-sensitive liquid at temperatures above its melting point, possessing the characteristic pungent odor of acyl chlorides.[1] Its reactivity stems from the electrophilic carbonyl carbon, making it a versatile reagent for nucleophilic acyl substitution reactions.[2] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 4620-67-1 | [3] |
| Molecular Formula | C₁₁H₁₁ClO | [4] |
| Molecular Weight | 194.66 g/mol | [4] |
| Physical State | Liquid (above 18 °C) | [3][4] |
| Melting Point | 15-18 °C | [3] |
| Boiling Point | 84-85 °C @ 0.8 Torr | [3] |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | No experimental data available. Expected to be in the range of 1.50-1.55 based on similar aromatic acyl chlorides. | N/A |
| Solubility | Reacts vigorously with water.[2] Soluble in nonpolar organic solvents such as dichloromethane, ether, and benzene.[5][6] | N/A |
| Sensitivity | Moisture Sensitive | [3] |
Synthesis Pathway and Experimental Protocol
The primary and most efficient route for the preparation of this compound is through the chlorination of its corresponding carboxylic acid, 1-Phenylcyclobutanecarboxylic acid (CAS No: 37828-19-6).[7] Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to the gaseous nature of its by-products (SO₂ and HCl), which simplifies purification.[3][8][9]
Logical Workflow: From Carboxylic Acid to Acyl Chloride
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): Expected in the range of δ 7.2-7.5 ppm as a multiplet, integrating to 5H.
-
Cyclobutane Protons (CH₂): Expected as complex multiplets in the range of δ 2.0-3.0 ppm, integrating to 6H. The protons on the carbons adjacent to the phenyl- and carbonyl-substituted carbon will likely be deshielded and appear further downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): Expected to be highly deshielded, appearing in the range of δ 170-175 ppm.
-
Aromatic Carbons (C₆H₅): The quaternary carbon attached to the cyclobutane ring (ipso-carbon) is expected around δ 140-145 ppm. The other aromatic carbons will appear in the typical δ 125-130 ppm region.
-
Quaternary Cyclobutane Carbon: The carbon atom substituted with both the phenyl and carbonyl groups is expected around δ 55-65 ppm.
-
Cyclobutane Carbons (CH₂): Expected in the aliphatic region, δ 20-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the range of 1785-1815 cm⁻¹. This is a highly characteristic peak for acyl chlorides. [10] * C-Cl Stretch: A moderate absorption is expected in the range of 650-850 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
Aromatic C-H Bending: Bands corresponding to out-of-plane bending for a monosubstituted benzene ring are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.
-
Aliphatic C-H Stretch: Bands are expected just below 3000 cm⁻¹.
-
Safety, Handling, and Reactivity
Hazard Profile: this compound is classified as a corrosive substance. [4]* H314: Causes severe skin burns and eye damage. [4][5]* Moisture Reactivity: It reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) and 1-Phenylcyclobutanecarboxylic acid. This hydrolysis is exothermic and produces corrosive fumes. [5] Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile rubber), protective clothing, and a face shield.
-
Ensure eye protection with chemical safety goggles. [4]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [4] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4] * Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4] Storage:
-
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from moisture and incompatible materials such as water, alcohols, bases, and oxidizing agents.
Applications in Synthesis
The primary utility of this compound lies in its function as a reactive intermediate for introducing the 1-phenylcyclobutanecarbonyl moiety into other molecules. Its high reactivity allows for efficient acylation of nucleophiles such as alcohols, amines, and carbanions.
A documented application is its use in the synthesis of pharmaceutical intermediates, such as 1-Methyl-3-pyrrolidinyl 1-phenylcyclobutanecarboxylate Hydrochloride, through reaction with 1-methyl-3-hydroxypyrrolidine. [11]This highlights its role in constructing complex ester linkages in drug discovery and development.
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An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1-phenylcyclobutanecarbonyl chloride, a valuable reactive intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, reactivity, and practical applications, grounding all claims in established scientific principles and methodologies.
Introduction: The Strategic Importance of a Reactive Intermediate
This compound belongs to the acyl chloride class of organic compounds, characterized by a carbonyl group bonded to a chlorine atom. This functional group imparts high reactivity, making it an excellent electrophile for a variety of nucleophilic acyl substitution reactions. The molecule's structure, featuring a phenyl group attached to a four-membered cyclobutane ring, offers a unique three-dimensional scaffold. In medicinal chemistry, such rigid structures are increasingly sought after as bioisosteres for traditional aromatic systems, like benzene, to enhance physicochemical properties such as solubility and metabolic stability, while exploring novel chemical space.[1] This guide will elucidate the synthesis of this key building block, explore its chemical behavior, and discuss its utility in the synthesis of more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are summarized below. The non-planar, strained cyclobutane ring, combined with the phenyl and acyl chloride moieties, dictates its specific reactivity and steric profile.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClO | [2] |
| Molecular Weight | 194.66 g/mol | [2] |
| CAS Number | 4620-67-1 | [2][3][4] |
| Appearance | Liquid (typical) | [5] (inferred) |
| Chemical Stability | Moisture sensitive | [6] |
| Hazard Class | Corrosive | [6][7] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a two-stage process: first, the construction of the 1-phenylcyclobutanecarboxylic acid precursor, followed by its conversion to the target acyl chloride.
Stage 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
While various routes exist for substituted cyclobutanes, a robust method analogous to the synthesis of similar structures involves the alkylation of a phenyl-activated methylene group followed by hydrolysis.[8][9][10]
Protocol: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile and a suitable solvent like DMSO.
-
Base Addition: Add a strong base, such as sodium hydroxide, to deprotonate the carbon alpha to both the phenyl group and the nitrile, forming a resonance-stabilized carbanion. The choice of a strong base is critical due to the pKa of the benzylic proton.
-
Alkylation: Add 1,3-dibromopropane dropwise to the solution. The carbanion will act as a nucleophile, first displacing one bromide ion. An intramolecular cyclization then occurs as the newly formed nucleophilic center attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring. This intramolecular step is favored due to the formation of a stable four-membered ring.
-
Hydrolysis: The resulting 1-phenylcyclobutanecarbonitrile is then subjected to harsh hydrolytic conditions (e.g., refluxing with a strong acid like H₂SO₄ or a strong base like KOH) to convert the nitrile group into a carboxylic acid.
-
Workup and Purification: After cooling, the reaction mixture is acidified (if under basic hydrolysis) to precipitate the carboxylic acid. The solid product is then filtered, washed, and can be purified by recrystallization.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficiency and the nature of its byproducts.[11][12][13][14]
Causality in Reagent Selection: Thionyl chloride is highly effective because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12][13] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a good balance of reactivity and ease of handling for many applications.[11][14]
Caption: Experimental workflow for the synthesis of an amide using this compound.
Spectroscopic Characterization Profile
Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below. [15][16][17] Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | C=O stretch (acyl chloride) | ~1780-1815 cm⁻¹ | The high electronegativity of chlorine increases the frequency of the carbonyl stretch compared to ketones or esters. |
| C-Cl stretch | ~650-850 cm⁻¹ | Characteristic stretching vibration for a C-Cl bond. | |
| ¹H NMR | Aromatic protons | ~7.2-7.5 ppm | Protons on the phenyl ring. |
| Cyclobutane protons | ~2.0-3.0 ppm | Aliphatic protons on the cyclobutane ring, likely showing complex splitting patterns. | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~170-175 ppm | Highly deshielded carbonyl carbon of the acyl chloride. |
| Aromatic carbons | ~125-145 ppm | Carbons of the phenyl ring. | |
| Cyclobutane carbons | ~20-50 ppm | Aliphatic carbons of the cyclobutane ring. |
Safety, Handling, and Storage
As an acyl chloride, this compound presents significant hazards and must be handled with appropriate precautions.
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage. [6][7]It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas. [18]Inhalation may cause respiratory irritation. [7]* Handling: Always handle this chemical in a well-ventilated chemical fume hood. [19]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7]Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. [18]Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
References
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclopentane-1-carbonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenyl-cyclopropanecarbonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure 19. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]
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YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]
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Novo Nordisk Pharmatech. (n.d.). Pharmaceutical uses of Benzalkonium Chloride. Retrieved from [Link]
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1-Phenylcyclobutanecarbonyl chloride reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 1-Phenylcyclobutanecarbonyl Chloride
Introduction
This compound is a key bifunctional chemical intermediate, integrating the structural rigidity and unique stereochemistry of a cyclobutane ring with the reactivity of an acyl chloride and the aromatic properties of a phenyl group. This combination makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular architectures where precise three-dimensional orientation is critical. The inherent ring strain of the cyclobutane moiety and the high electrophilicity of the acyl chloride group dictate its chemical behavior, presenting both synthetic opportunities and stability challenges.
This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its synthesis, core reactivity patterns, degradation pathways, and best practices for handling and storage, grounded in established chemical principles and supported by authoritative references.
Synthesis of this compound
The most direct and common method for the preparation of this compound is the chlorination of its parent carboxylic acid, 1-phenylcyclobutanecarboxylic acid. Several chlorinating agents are effective, with thionyl chloride (SOCl₂) being a frequent choice due to the convenient removal of its byproducts.
Core Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acyl chloride.[1] The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate that subsequently collapses to the desired product.[2][3]
Experimental Protocol: Synthesis via Thionyl Chloride
Objective: To synthesize this compound from 1-phenylcyclobutanecarboxylic acid.
Materials:
-
1-phenylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent)
-
Distillation apparatus
-
Reaction flask with reflux condenser and gas trap (for HCl and SO₂ fumes)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is oven-dried to remove any moisture.
-
Charging the Flask: Add 1-phenylcyclobutanecarboxylic acid to the flask. Add anhydrous toluene to serve as a solvent, although the reaction can also be run neat.[4]
-
Addition of Thionyl Chloride: Slowly add an excess (typically 1.5-2.0 molar equivalents) of thionyl chloride to the flask at room temperature. The reaction is often exothermic.
-
Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. This indicates the completion of the reaction.
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified by vacuum distillation to yield a clear liquid.
-
Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The anhydrous conditions are critical because acyl chlorides readily react with water.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles. Acyl chlorides are among the most reactive of the carboxylic acid derivatives.[6][7]
Nucleophilic Acyl Substitution
This is the hallmark reaction of acyl chlorides. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form a new carbonyl compound.[8][9]
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions with Nucleophiles:
| Nucleophile (Nu-H) | Reagent Example | Product Type | Reaction Notes |
| Water | H₂O | Carboxylic Acid | Rapid and often violent reaction, forming 1-phenylcyclobutanecarboxylic acid and HCl gas.[5] This reaction underscores the compound's moisture sensitivity. |
| Alcohol | R'-OH (e.g., Methanol) | Ester | Forms the corresponding ester (e.g., methyl 1-phenylcyclobutanecarboxylate). The reaction is typically fast and may be catalyzed by a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[6] |
| Amine | R'₂NH (e.g., Diethylamine) | Amide | Forms the corresponding amide (e.g., N,N-diethyl-1-phenylcyclobutanecarboxamide). Two equivalents of the amine are often used: one as the nucleophile and one to neutralize the generated HCl.[6] |
| Carboxylate Salt | R'-COO⁻Na⁺ | Acid Anhydride | Reacts with a carboxylate salt to form a mixed or symmetrical acid anhydride. |
Friedel-Crafts Acylation
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 1-phenylcyclobutanecarbonyl group onto another aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10][11]
Mechanism:
-
Formation of Acylium Ion: The chlorine atom of the acyl chloride coordinates with the Lewis acid (AlCl₃), making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[12]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion).
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]
It is important to note that, unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product (a ketone) is deactivated, preventing polyacylation.[11][13]
Influence of Structural Moieties
-
Cyclobutane Ring: The cyclobutane ring is characterized by significant angle strain (bond angles of ~90° instead of the ideal 109.5° for sp³ carbons).[14][15] This strain can influence the reactivity at the adjacent carbonyl group, although the effect is generally less pronounced than in highly strained cyclopropane systems.[16] The steric bulk of the ring can also moderately hinder the approach of very large nucleophiles.
-
Phenyl Group: The α-phenyl group exerts a mild electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon. However, potential resonance stabilization effects are minimal as the phenyl ring is not directly conjugated with the carbonyl π-system.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.
Hydrolytic Stability
This is the primary stability concern. Acyl chlorides are highly susceptible to hydrolysis.[17] this compound reacts readily with atmospheric moisture, and even trace amounts of water will lead to its degradation into the corresponding carboxylic acid and corrosive hydrogen chloride gas.[5]
Visual Indicators of Hydrolysis:
-
Fuming: Upon opening a container, the compound may fume as the released HCl gas reacts with ambient moisture to form an aerosol of hydrochloric acid.[5][18]
-
Cloudiness: The liquid may appear cloudy or develop a crystalline precipitate, which is the solid 1-phenylcyclobutanecarboxylic acid byproduct.[5]
Thermal Stability
Handling, Storage, and Safety
Given its reactivity and instability in the presence of moisture, strict handling and storage protocols are mandatory.
Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of corrosive vapors.[19][20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[19][20]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[19] The HCl gas produced upon hydrolysis is also highly corrosive to the respiratory tract.
Handling and Storage Workflow
Caption: Recommended workflow for safe handling and storage.
Storage Recommendations:
-
Anhydrous Conditions: Store in a tightly sealed container to prevent ingress of atmospheric moisture.
-
Inert Atmosphere: For long-term stability, especially after the container has been opened, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Location: Keep in a cool, dry, and well-ventilated corrosives-compatible cabinet away from water, strong bases, alcohols, and oxidizing agents.[20]
Conclusion
This compound is a highly reactive and versatile chemical intermediate whose utility is intrinsically linked to its careful handling. Its chemistry is defined by the electrophilic carbonyl center, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. While this high reactivity is synthetically advantageous, it also renders the compound highly sensitive to moisture, necessitating stringent anhydrous handling and storage conditions to maintain its integrity. A thorough understanding of its stability profile and reactivity patterns, as detailed in this guide, is essential for its effective and safe application in research and development.
References
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
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Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Paquette, L. A., & Belecki, K. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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Request PDF. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
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Earl, H. A., & Stirling, C. J. M. (n.d.). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. RSC Publishing. Retrieved from [Link]
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Quora. (2020, December 12). Which cycloalkane is more reactive? Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
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YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
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1-Phenylcyclobutanecarbonyl chloride spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Phenylcyclobutanecarbonyl Chloride
Introduction
This compound is a reactive organic compound featuring a unique combination of a strained cyclobutane ring, a phenyl group, and a highly electrophilic acyl chloride functional group. As a derivative of carboxylic acid, it serves as a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceuticals and materials where the specific stereo-electronic properties of the phenylcyclobutane scaffold are desired.
Accurate and unambiguous structural confirmation is paramount for any chemical intermediate used in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The content herein is designed to serve as a predictive reference for researchers, enabling them to identify, characterize, and verify the purity of this compound.
Section 1: Synthesis and Analytical Workflow
The most direct and common laboratory synthesis for an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] This conversion is typically high-yielding and proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The logical precursor is 1-phenylcyclobutanecarboxylic acid.
The analytical workflow post-synthesis is critical to confirm the successful conversion and purity of the product. This involves subjecting the crude or purified product to a battery of spectroscopic tests to confirm the presence of the acyl chloride functionality and the integrity of the molecular backbone.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂), add 1-phenylcyclobutanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A fume hood is essential due to the corrosive and toxic nature of SOCl₂ and the HCl gas produced.
-
Reaction: Gently heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The crude this compound, a high-boiling liquid, remains.
-
Purification: For high purity, the product can be purified by vacuum distillation.
Caption: Synthetic route and subsequent analytical workflow.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Phenyl Protons (7.2-7.5 ppm): The five protons on the phenyl ring will appear in the aromatic region. Due to the free rotation around the C-C single bond, they may appear as a complex multiplet. Protons in the ortho position are expected to be slightly downfield compared to the meta and para protons due to proximity to the electron-withdrawing cyclobutane-carbonyl group.
-
Cyclobutane Protons (2.0-3.0 ppm): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be in the 2.5-3.0 ppm range. The single proton on the carbon opposite the phenyl group (C3) will likely be further upfield, around 2.0-2.4 ppm. The puckered nature of the cyclobutane ring leads to different chemical environments for axial and equatorial protons, further complicating the spectrum.[2][3] Theoretical studies have rationalized the chemical shifts observed in cyclobutane systems.[4][5][6]
-
Protons α to Carbonyl: Protons on carbons adjacent to a carbonyl group are typically deshielded and appear around 2-2.5 ppm. This effect will contribute to the downfield shift of the C2/C4 protons of the cyclobutane ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (~175 ppm): The carbon of an acyl chloride is highly deshielded and typically appears significantly downfield, often in the 170-180 ppm range.
-
Aromatic Carbons (125-145 ppm): The six carbons of the phenyl ring will produce several signals. The quaternary carbon attached to the cyclobutane ring (ipso-carbon) will be a weak signal around 140-145 ppm. The other aromatic carbons will appear in the typical 125-130 ppm region.
-
Quaternary Cyclobutane Carbon (~50-60 ppm): The sp³ quaternary carbon bonded to both the phenyl group and the carbonyl group will be downfield from the other aliphatic carbons.
-
Cyclobutane CH₂ Carbons (~25-35 ppm): The three methylene (CH₂) carbons of the cyclobutane ring will appear in the aliphatic region. The two carbons adjacent to the quaternary center will be distinct from the third.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| 7.2 - 7.5 | Phenyl (5H, multiplet) | ~175 |
| 2.5 - 3.0 | Cyclobutane (4H, multiplet, C2/C4-H) | 140 - 145 |
| 2.0 - 2.4 | Cyclobutane (2H, multiplet, C3-H) | 125 - 130 |
| 50 - 60 | ||
| 25 - 35 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Acyl chlorides are moisture-sensitive, so use of an anhydrous solvent is critical.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by a very strong absorption from the carbonyl group.
-
C=O Stretch (~1800 cm⁻¹): This is the most diagnostic peak. The carbonyl stretch in acyl chlorides is found at a significantly higher wavenumber than in ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[7][8] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond, increasing its vibrational frequency.[9][10] This peak is expected to be very strong and sharp.[11]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H bonds of the cyclobutane ring.[12]
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several medium-intensity sharp peaks in this region are characteristic of the phenyl group.
-
C-Cl Stretch (600-800 cm⁻¹): A medium to strong absorption in the fingerprint region corresponding to the carbon-chlorine single bond stretch is expected.[13][14]
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| ~1800 | C=O Stretch (Acyl Chloride) |
| 1450 - 1600 | Aromatic C=C Bending |
| 600 - 800 | C-Cl Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film): As the compound is a liquid, the simplest method is to prepare a thin film. Place a single drop of the neat liquid onto a salt plate (e.g., NaCl or KBr, which are transparent to IR radiation).[15] Place a second salt plate on top and gently press to create a thin, uniform film.
-
Background Spectrum: Place the empty salt plates (or an empty sample holder) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, an accumulation of 16-32 scans provides a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to predicted values.
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.[16]
-
Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₁ClO is 194.66 g/mol . The mass spectrum should show a molecular ion peak at m/z 194. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 196 with approximately one-third the intensity of the M+ peak is expected and highly diagnostic.
-
[M-Cl]⁺ Fragment (m/z 159): The most characteristic fragmentation for an acyl chloride is the loss of the chlorine radical (Cl•) to form a highly stable acylium ion ([R-C=O]⁺).[17] This fragment is often the base peak (the most intense peak) in the spectrum. For this molecule, this would correspond to a peak at m/z 159.
-
Loss of CO from Acylium Ion (m/z 131): The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule. This would result in a peak at m/z 131 (159 - 28), corresponding to the 1-phenylcyclobutyl cation.
-
Phenyl Cation (m/z 77): Cleavage can also lead to the formation of the phenyl cation (C₆H₅⁺), a common fragment for benzene-containing compounds, which appears at m/z 77.
-
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can also fragment, for example, via retro-[2+2] cycloaddition of the 1-phenylcyclobutyl cation (m/z 131) to give fragments like styrene cation (m/z 104) and ethylene.
Caption: Predicted EI-MS fragmentation pathway.
| Predicted Mass Spectrometry Data | |
| m/z Value | Assignment |
| 196 | M+2 Isotope Peak |
| 194 | Molecular Ion (M⁺•) |
| 159 | [M-Cl]⁺ (Acylium ion, likely base peak) |
| 131 | [M-Cl-CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion, the M+2 isotope pattern, and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural verification. The predicted data, summarized below, form a self-validating set of criteria for confirming the identity and purity of this compound:
-
¹H NMR: Will show characteristic signals for the phenyl group and complex multiplets for the six cyclobutane protons.
-
¹³C NMR: Will confirm the presence of 11 unique carbon environments, including a highly downfield acyl chloride carbonyl carbon.
-
IR Spectroscopy: Will be dominated by a very strong and sharp C=O stretching absorption at an unusually high wavenumber (~1800 cm⁻¹), which is a hallmark of an acyl chloride.
-
Mass Spectrometry: Will display a clear molecular ion peak at m/z 194 with its corresponding M+2 isotope peak at m/z 196, and a characteristic base peak at m/z 159 resulting from the loss of a chlorine radical.
By correlating the data from these orthogonal analytical techniques, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable synthetic intermediate.
References
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Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information. aws.amazon.com. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
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discovery and history of phenylcycloalkane carbonyl chlorides
An In-depth Technical Guide to the Discovery and History of Phenylcycloalkane Carbonyl Chlorides
Abstract
Phenylcycloalkane carbonyl chlorides are a class of highly reactive organic compounds that serve as critical intermediates in the synthesis of a wide range of complex molecules. Characterized by a phenyl group and a carbonyl chloride moiety attached to the same carbon of a cycloalkane ring, these structures provide a unique combination of steric bulk and reactivity. This guide explores the historical context of their discovery, details the evolution of their synthetic methodologies, and examines their pivotal role as precursors in medicinal chemistry and drug development. We will provide an in-depth analysis of the chemical principles governing their synthesis, present detailed experimental protocols, and discuss their application in the creation of significant neuropharmacological agents.
Introduction: A Nexus of Reactivity and Structure
The confluence of a planar phenyl ring and a non-planar, saturated cycloalkane ring on a single quaternary carbon center defines the core of a phenylcycloalkane. The addition of a carbonyl chloride group transforms this stable hydrocarbon into a potent acylating agent, unlocking a vast potential for chemical transformations. Phenylcycloalkane carbonyl chlorides are not naturally occurring compounds; their existence and importance are products of the ingenuity of synthetic organic chemistry.[1] Their history is intrinsically linked to the rise of medicinal chemistry in the mid-20th century, particularly in the pursuit of novel therapeutics targeting the central nervous system. The rigidity of the cycloalkane scaffold, combined with the aromatic properties of the phenyl group, makes these intermediates invaluable for constructing molecules with specific three-dimensional conformations required for biological activity.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, from its foundational synthesis to its application in creating pharmacologically active compounds.
Historical Context and Discovery: A Need-Driven Emergence
The "discovery" of phenylcycloalkane carbonyl chlorides was not a singular event but rather a gradual development driven by the need for specific molecular building blocks. Their story begins in the broader context of exploring strained-ring systems and novel acylating agents in the mid-20th century.[1] However, their prominence surged with the synthesis of arylcycloalkylamines, a class of psychoactive compounds that includes notable examples like Phencyclidine (PCP). The demand for precursors to these molecules spurred the development and optimization of synthetic routes to compounds like 1-phenylcyclohexanecarbonyl chloride.
Classic examples of psychoactive arylcycloalkylamines, such as ketamine and PCP, serve as important structural templates for neuropharmacological research.[2] The synthesis of these target molecules necessitated a reliable method for creating a key amide bond, for which a highly reactive acyl chloride was the ideal precursor.
Core Synthetic Methodologies
The synthesis of phenylcycloalkane carbonyl chlorides is a multi-step process that hinges on the initial construction of the corresponding 1-phenylcycloalkanecarboxylic acid. Two primary pathways have been established for creating this crucial precursor.
Pathway A: The Phenylacetonitrile Cyclization Route
This classic and effective method involves the reaction of phenylacetonitrile with a suitable dihaloalkane under basic conditions. The acidity of the α-proton on phenylacetonitrile allows for deprotonation, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization via nucleophilic substitution.
A key example is the synthesis of 1-phenylcyclopentane carboxylic acid, a precursor to its corresponding carbonyl chloride. This is achieved through the cyclization of 1,4-dibromobutane with phenylacetonitrile.[3] The resulting 1-phenyl-1-cyanocyclopentane is then subjected to vigorous hydrolysis (either acidic or basic) to convert the nitrile group into a carboxylic acid.
Caption: Phenylacetonitrile cyclization workflow.
Pathway B: The Grignard Reaction Route
An alternative approach utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5] In this method, phenylmagnesium bromide is prepared from bromobenzene and magnesium metal.[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of a cycloalkanone (e.g., cyclohexanone).[6][7]
The reaction yields a tertiary alcohol, 1-phenylcycloalkanol, after an acidic workup.[4][5] Converting this alcohol to the target carboxylic acid is more complex than the nitrile hydrolysis in Pathway A and may involve dehydration to an alkene followed by oxidative cleavage, or other multi-step transformations. Due to the efficiency of the nitrile route, the Grignard pathway is often more relevant for synthesizing the alcohol derivatives themselves rather than the carbonyl chlorides.
Caption: Grignard reaction workflow for precursor synthesis.
The Crucial Chlorination Step: From Acid to Acyl Chloride
The final and most critical step is the conversion of the stable 1-phenylcycloalkanecarboxylic acid to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, but the choice of reagent is paramount for achieving high yield and purity. The reaction involves substituting the hydroxyl group of the carboxylic acid with a chloride ion.
Several chlorinating agents can be employed for this purpose.[8] The most common and effective choices are summarized below.
| Chlorinating Agent | Chemical Formula | Typical Conditions | Advantages & Byproducts |
| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | High yield; Gaseous byproducts (SO₂, HCl) drive reaction to completion.[1][8] |
| Oxalyl Chloride | (COCl)₂ | Room temp or mild heat in aprotic solvent | Milder conditions; Gaseous byproducts (CO, CO₂, HCl).[1] |
| Phosphorus Trichloride | PCl₃ | Heating | Effective, but byproduct (phosphorous acid) is non-volatile and requires separation.[3][9] |
| Phosphorus Pentachloride | PCl₅ | Room temp or mild heat | Stronger reagent; Byproducts (POCl₃, HCl) can require careful separation.[8] |
Expert Insight: Thionyl chloride is frequently the reagent of choice for this transformation on an industrial and laboratory scale.[1][8] Its primary advantage lies in the nature of its byproducts, sulfur dioxide and hydrogen chloride, which are gases at typical reaction temperatures. Their evolution from the reaction mixture shifts the equilibrium towards the product side according to Le Châtelier's principle, ensuring a high conversion rate. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can further accelerate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.
Experimental Protocol: Synthesis of 1-Phenylcyclohexanecarbonyl Chloride
This protocol describes a representative synthesis starting from the corresponding carboxylic acid.
Objective: To convert 1-phenylcyclohexanecarboxylic acid to 1-phenylcyclohexanecarbonyl chloride using thionyl chloride.
Materials:
-
1-phenylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagents: Add 1-phenylcyclohexanecarboxylic acid to the flask. For every 1 mole of carboxylic acid, add approximately 1.2 to 1.5 molar equivalents of thionyl chloride.[8] An anhydrous solvent like benzene or toluene can be used.
-
Reaction: Gently heat the mixture to reflux (approximately 60-80°C) with continuous stirring.[8] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). The crude 1-phenylcyclohexanecarbonyl chloride is often of sufficient purity for subsequent reactions. For higher purity, fractional distillation under vacuum can be performed.
Safety Note: Phenylcycloalkane carbonyl chlorides are corrosive and moisture-sensitive.[1][10] Thionyl chloride is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Key Compounds and Their Applications in Drug Development
The primary impetus for the development of phenylcycloalkane carbonyl chlorides was their utility in synthesizing pharmacologically active agents, particularly arylcycloalkylamines.
-
1-Phenylcyclohexanecarbonyl Chloride (CAS 2890-42-8): This is arguably the most significant member of the class, serving as the direct precursor to Phencyclidine (PCP).[2][10] The synthesis involves the reaction of 1-phenylcyclohexanecarbonyl chloride with piperidine to form an amide, which is then reduced to yield PCP. The reactivity of the acyl chloride is crucial for the efficient formation of the initial C-N bond.[10]
-
1-Phenylcyclopentanecarbonyl Chloride (CAS 17380-62-0): This compound is a key intermediate for producing analogs of PCP, such as 1-(1-phenylcyclopentyl)piperidine (PCPy), also known as Rolicyclidine.[3][11] Research into these analogs aims to modulate the pharmacological profile, potentially separating therapeutic effects from undesirable psychoactive properties. It is listed as an intermediate for "kebiqing and kemefene".[3]
-
1-Phenylcyclopropanecarbonyl Chloride (CAS 63201-02-5): The incorporation of a strained cyclopropane ring offers a rigid scaffold that is of great interest in medicinal chemistry for enhancing metabolic stability or receptor binding affinity.[1][12][13] This acyl chloride allows for the introduction of the 1-phenylcyclopropyl moiety into various molecular frameworks.[1]
Caption: Synthetic relationship of PCP to its precursor.
Conclusion
The are a testament to the enabling power of synthetic chemistry. Born from a need for specific, reactive building blocks, these compounds have become indispensable tools in the field of drug discovery and neuropharmacology. Their synthesis, primarily achieved through the cyclization of phenylacetonitrile followed by chlorination, is a robust and well-understood process. The high reactivity of the carbonyl chloride group, coupled with the unique stereoelectronic properties of the phenylcycloalkane scaffold, ensures their continued relevance in the ongoing quest for novel and more effective therapeutic agents. This guide provides the foundational knowledge for scientists to understand, synthesize, and apply these powerful chemical intermediates in their research endeavors.
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A Theoretical Investigation of the 1-Phenylcyclobutyl Acylium Ion: A Whitepaper for Advanced Research
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenylcyclobutyl acylium ion is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its unique structural motif, combining the steric and electronic properties of a phenyl ring and a cyclobutyl moiety, presents a compelling case for in-depth theoretical investigation. This guide outlines a comprehensive computational workflow to elucidate the structure, stability, reactivity, and spectroscopic properties of the 1-phenylcyclobutyl acylium ion. By leveraging established quantum chemical methods, we aim to provide a predictive framework that can guide experimental design and the development of novel synthetic methodologies. This document serves as a technical blueprint for researchers seeking to explore the nuanced behavior of this fascinating carbocation.
Introduction: The Significance of the 1-Phenylcyclobutyl Acylium Ion
Acylium ions are pivotal electrophiles in a vast array of organic transformations, most notably the Friedel-Crafts acylation.[1][2] Their reactivity and stability are profoundly influenced by their substituents. The 1-phenylcyclobutyl acylium ion is a particularly intriguing case study due to the inherent strain of the cyclobutyl ring and the electronic influence of the adjacent phenyl group. Understanding the interplay of these factors is crucial for predicting reaction outcomes and designing selective synthetic routes.
Theoretical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have proven invaluable in characterizing transient species like acylium ions.[1][3][4][5] Such computational approaches allow for the detailed examination of molecular geometries, electronic structures, and reaction pathways that are often difficult to probe experimentally. This guide proposes a structured theoretical investigation to unravel the key chemical and physical properties of the 1-phenylcyclobutyl acylium ion.
Computational Methodology: A Self-Validating Approach
The reliability of theoretical predictions hinges on the judicious selection of computational methods. For the 1-phenylcyclobutyl acylium ion, a multi-faceted approach is recommended to ensure the trustworthiness of the results.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the equilibrium geometry of the 1-phenylcyclobutyl acylium ion.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of the 1-phenylcyclobutyl acylium ion using a molecular builder.
-
Density Functional Theory (DFT) Optimization: Perform geometry optimization using a functional such as B3LYP or ωB97X-D, paired with a basis set like 6-31+G(d,p).[4] The choice of a functional that includes dispersion corrections (like ωB97X-D) is advisable to accurately model potential intramolecular interactions.
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) correction.
-
Higher-Level Single-Point Energy Calculation: To refine the electronic energy, a single-point energy calculation using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., cc-pVTZ) is recommended.[6]
This hierarchical approach, where a computationally efficient method is used for geometry optimization and a more accurate method for energy refinement, provides a balance between computational cost and accuracy.
Structural and Electronic Properties: Unveiling the Nature of the Cation
The geometry and electronic distribution of the 1-phenylcyclobutyl acylium ion dictate its reactivity. Key questions to address include the planarity of the acylium group, the orientation of the phenyl ring, and the distribution of positive charge.
Key Structural Parameters
The optimized geometry will provide crucial data on bond lengths and angles. Particular attention should be paid to:
-
C-C-O bond angle: In simple acylium ions, this is typically linear, consistent with a C≡O triple bond character.[1]
-
C-phenyl bond length: This will indicate the degree of conjugation between the carbocation center and the aromatic ring.
-
Cyclobutyl ring puckering: The conformation of the four-membered ring will be influenced by the bulky phenyl and acyl groups.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for understanding charge distribution and bonding interactions.
Protocol:
-
Perform NBO Calculation: Run an NBO analysis on the optimized geometry.
-
Analyze Natural Charges: Examine the natural charges on the atoms, particularly the acylium carbon, the ipso-carbon of the phenyl ring, and the oxygen atom. This will reveal how the positive charge is delocalized.
-
Investigate Orbital Interactions: Look for significant donor-acceptor interactions, such as hyperconjugation between the C-C bonds of the cyclobutyl ring and the empty p-orbital of the acylium carbon.
The results of the NBO analysis will provide a quantitative picture of the electronic factors contributing to the ion's stability.
Stability and Rearrangement Pathways: A Predictive Exploration
Carbocations are prone to rearrangements to form more stable isomers.[7][8][9][10] For the 1-phenylcyclobutyl acylium ion, several rearrangement pathways are plausible and warrant theoretical investigation.
Potential Rearrangements
-
Ring Expansion: The strained cyclobutyl ring could undergo expansion to a less strained cyclopentyl or cyclohexyl system.[8][9][10]
-
Hydride and Alkyl Shifts: 1,2-hydride or 1,2-alkyl shifts are common in carbocations and could lead to more stable tertiary or benzylic carbocations.[7][8][9][10]
-
Phenyl Migration: The phenyl group could migrate to an adjacent carbon.
Locating Transition States and Mapping Reaction Pathways
Protocol:
-
Propose Rearrangement Products: Draw the structures of plausible rearrangement products.
-
Transition State (TS) Searching: For each proposed rearrangement, perform a transition state search using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located (confirmed by a single imaginary frequency), perform an IRC calculation to verify that the TS connects the reactant (1-phenylcyclobutyl acylium ion) and the desired product.
-
Activation Energy Calculation: The activation energy for each rearrangement can be calculated as the difference in energy between the transition state and the reactant.
The calculated activation energies will allow for a comparison of the kinetic feasibility of different rearrangement pathways.
Simulated Spectroscopic Properties: Bridging Theory and Experiment
Computational chemistry can predict spectroscopic data that can aid in the experimental identification and characterization of the 1-phenylcyclobutyl acylium ion.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be used to simulate the IR spectrum. The most prominent feature is expected to be the C=O stretching frequency, which is highly sensitive to the electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
GIAO Calculations: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR chemical shifts (¹³C and ¹H) of the optimized structure.
-
Reference to a Standard: The calculated absolute shieldings should be converted to chemical shifts relative to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
The predicted NMR spectrum will provide valuable signatures for the identification of the 1-phenylcyclobutyl acylium ion in solution.
Data Presentation and Visualization
For clarity and ease of interpretation, the quantitative data generated from these theoretical studies should be presented in a structured format.
Table 1: Calculated Thermodynamic Properties of the 1-Phenylcyclobutyl Acylium Ion and Rearrangement Products
| Species | Relative Energy (kcal/mol) | ZPVE-Corrected Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| 1-Phenylcyclobutyl Acylium Ion | 0.0 | 0.0 | 0.0 |
| Rearrangement Product A | |||
| Rearrangement Product B | |||
| Transition State (Reactant -> A) | |||
| Transition State (Reactant -> B) |
Diagram 1: Proposed Computational Workflow
Caption: A flowchart of the proposed computational workflow.
Diagram 2: Potential Rearrangement Pathways of the 1-Phenylcyclobutyl Acylium Ion
Caption: Plausible rearrangement pathways from the 1-phenylcyclobutyl acylium ion.
Conclusion
The theoretical study of the 1-phenylcyclobutyl acylium ion, as outlined in this guide, promises to yield significant insights into its fundamental chemical properties. By systematically investigating its structure, stability, and reactivity, researchers can develop a predictive understanding that will be invaluable in the design of new synthetic methods and the interpretation of complex reaction mechanisms. The proposed computational workflow provides a robust and self-validating framework for achieving these goals, ultimately contributing to the broader understanding of carbocation chemistry.
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Ortega, D. E., Gutiérrez-Oliva, S., Tantillo, D. J., & Toro-Labbé, A. (2015). A detailed analysis of the mechanism of a carbocationic triple shift rearrangement. Physical Chemistry Chemical Physics, 17(15), 9663-9671. [Link]
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Esselman, B. J., & Hill, N. J. (2016). Proper Resonance Depiction of Acylium Cation: A High-Level and Student Computational Investigation. Journal of Chemical Education, 93(5), 927-932. [Link]
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Prakash, G. K. S., Reddy, V. P., Rasul, G., Casanova, J., & Olah, G. A. (1998). Structural Studies of Nonclassical Cyclobutylmethyl Cations by the Ab Initio Method. The Journal of Organic Chemistry, 72(8), 3076-3080. [Link]
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Schleyer, P. v. R., Carneiro, J. W. de M., Koch, W., & Raghavachari, K. (1989). The C5H9+ Potential Energy Surface: The Cyclopentyl Cation is the Global Minimum. Journal of the American Chemical Society, 111(14), 5475-5477. [Link]
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Olah, G. A., Germain, A., Lin, H. C., & Forsyth, D. A. (1975). Stable carbocations. CLXXIX. Carbon-13 nuclear magnetic resonance spectroscopic study of acylium ions. Journal of the American Chemical Society, 97(10), 2928-2929. [Link]
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Melissen, S. M., et al. (2019). A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. Computational and Theoretical Chemistry, 1152, 45-53. [Link]
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-
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An In-depth Technical Guide to the Safe Handling and Use of 1-Phenylcyclobutanecarbonyl Chloride
This document provides a comprehensive technical overview of the safety considerations and handling protocols for 1-Phenylcyclobutanecarbonyl chloride. It is intended for researchers, scientists, and drug development professionals who may utilize this reagent in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established chemical safety literature to ensure accuracy and promote a culture of safety in research and development.
Introduction: Understanding the Reagent
This compound is a reactive acyl chloride compound. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it a valuable building block for introducing the 1-phenylcyclobutanecarbonyl moiety into a molecule. However, the same reactivity that makes it useful also necessitates stringent safety and handling precautions. Acyl chlorides as a class are known for their vigorous reactions, particularly with nucleophiles, and this compound is no exception. A thorough understanding of its chemical properties is the foundation of its safe use.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its corrosivity and its violent reaction with water.[1][2] It is classified as a corrosive liquid that causes severe skin burns and eye damage.[3][4] Ingestion can lead to severe swelling and damage to the digestive tract, with a risk of perforation.[3][5]
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[2] |
This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.
The causality behind these hazards lies in the compound's rapid hydrolysis. Upon contact with moisture, such as the water present on skin, in eyes, or in mucous membranes, it reacts to form hydrochloric acid (HCl) and 1-phenylcyclobutanecarboxylic acid.[6][7] The formation of HCl is the primary cause of the severe corrosive effects observed.[8][9]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
All manipulations of this compound must be conducted within a certified chemical fume hood to control the inhalation of its vapors and any hydrogen chloride gas that may be generated.[3][8] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this corrosive substance. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®, should be worn.[12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them carefully to avoid skin contamination.[13]
-
Skin and Body Protection: A chemical-resistant apron or lab coat, long-sleeved clothing, and closed-toe shoes are necessary to protect the skin.[13]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an acid gas cartridge may be required.[8]
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is essential for the safe use of this compound.
Handling
-
Always handle this compound in a chemical fume hood.[3]
-
Avoid all contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.
-
Keep the container tightly closed when not in use.[5]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.[1]
-
Ensure the work area is free of incompatible materials, especially water and alcohols.[5]
Storage
-
Store in a dry, cool, and well-ventilated area designated for corrosive materials.[3][5]
-
Keep containers tightly sealed to prevent contact with moisture.[1]
-
Store away from incompatible substances such as strong oxidizing agents, strong bases, and alcohols.[5]
-
Do not store in metal containers.
Reaction and Hazard Visualization
The following diagram illustrates the general reaction of an acyl chloride, such as this compound, with a nucleophile (water in this case), highlighting the associated hazards.
Caption: Reaction of this compound with water.
Spill, Leak, and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.[14]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[15] Do not use combustible materials.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
-
-
Large Spills:
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[18]
-
Do not dispose of this chemical down the drain, as it will react with water and can damage plumbing and aquatic life.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[18] Consult with your institution's environmental health and safety department for specific guidance.[18]
Conclusion
This compound is a valuable synthetic reagent, but its inherent reactivity demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
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-
Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1,3,5-Benzenetricarbonyl chloride. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]
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Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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Clark, J. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Chemguide. Retrieved from [Link]
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University of Wollongong. Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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-
New Jersey Department of Health. Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]
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Clark, J. (n.d.). Reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, January 26). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1-Phenylcyclobutanecarbonyl Chloride: Sourcing, Synthesis, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1-Phenylcyclobutanecarbonyl chloride, a key chemical intermediate. We will move beyond a simple catalog description to explore its procurement landscape, outline a standard laboratory-scale synthesis protocol with explanations for each procedural choice, and discuss its strategic application as a structural motif in medicinal chemistry. The focus is on providing actionable insights and robust methodologies to support your research and development endeavors.
Core Physicochemical Properties and Identification
This compound (CAS No: 4620-67-1) is a reactive acyl chloride. Its structure combines a rigid cyclobutane ring with a phenyl group, offering a three-dimensional scaffold that is increasingly of interest in drug design. The acyl chloride moiety serves as a highly reactive handle for synthetic transformations.
Key properties are summarized below. Note its sensitivity to moisture, which is a critical handling parameter.[1]
| Property | Value | Source |
| CAS Number | 4620-67-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁ClO | [2][3][5] |
| Molecular Weight | 194.66 g/mol | [2][3][5] |
| Boiling Point | 84-85 °C @ 0.8 Torr | [1] |
| Melting Point | 15-18 °C | [1] |
| Density | ~1.218 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% | [2][6] |
| Key Characteristic | Moisture Sensitive | [1] |
Supplier Landscape and Procurement
Acquiring high-quality starting materials is the foundation of reproducible research. This compound is available from several reputable chemical suppliers catering to the research and development sector. Pricing is typically dependent on quantity and purity. Researchers are advised to contact suppliers directly for current pricing and availability, especially for bulk quantities.
| Supplier | Notes | Intended Use |
| Fisher Scientific (Thermo Scientific™) | Offers the compound, though availability may vary.[5][7] | Research Use |
| Santa Cruz Biotechnology (SCBT) | Lists the product for proteomics research applications.[3] | Research Use Only |
| Amerigo Scientific | Distributes for life science research, offering a purity of 95%.[2] | Research Use Only |
| Ambeed | Provides the compound along with technical documents like MSDS and COA.[8] | Research and Development |
| ChemicalBook | A platform that lists multiple vendors and provides aggregated chemical data.[1][4][9] | For R&D Use Only |
| BLD Pharm | Lists the compound as a research chemical and building block. | Research Use Only |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
This compound is most commonly synthesized from its corresponding carboxylic acid, 1-phenylcyclobutanecarboxylic acid. The transformation is a standard chlorination reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is a representative procedure. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation (Rationale):
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂ or another suitable drying agent). All glassware must be oven-dried and assembled while hot to eliminate any residual moisture, which would otherwise quench the acyl chloride product.
-
The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon). This is critical to prevent the highly reactive thionyl chloride and the product from reacting with atmospheric water.
-
-
Reaction Setup (Rationale):
-
Charge the flask with 1-phenylcyclobutanecarboxylic acid (1 equivalent).
-
Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. The solvent facilitates mixing and temperature control.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). DMF catalyzes the reaction, accelerating the formation of the acyl chloride.
-
Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic, and a slow addition rate is necessary to maintain control over the reaction temperature.
-
-
Reaction Execution (Rationale):
-
After the addition is complete, gently heat the mixture to reflux (typically 40-50°C for DCM). The elevated temperature ensures the reaction proceeds to completion.
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification (Rationale):
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. This step must be done cautiously as the crude product is still moisture-sensitive.
-
The crude residue is then purified by fractional distillation under high vacuum. This is the most effective method to isolate the pure this compound from non-volatile impurities, yielding a clear liquid.
-
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile building block for introducing the 1-phenylcyclobutane moiety into larger, more complex molecules. This structural motif is valuable for several reasons:
-
Bioisosteric Replacement: The rigid, three-dimensional cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or alkynes. This substitution can improve key drug properties.[10]
-
Improved Physicochemical Properties: Replacing planar aromatic rings with saturated, 3D scaffolds like cyclobutane can lead to significant improvements in solubility and metabolic stability while reducing non-specific protein binding.[10]
-
Vectorial Exploration of Chemical Space: The sp³-rich nature of the cyclobutane scaffold allows medicinal chemists to explore chemical space in three dimensions, potentially leading to novel interactions with biological targets that are not achievable with flat, aromatic structures.[10]
The acyl chloride is the reactive point of attachment. It readily reacts with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively. These are fundamental linkages in a vast number of pharmaceuticals.
Caption: Role of this compound as a synthetic building block.
This strategic use of building blocks is central to modern drug discovery, enabling rapid diversification of compound libraries and the systematic optimization of lead candidates.[11][12]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that require strict adherence to safety protocols. Information is derived from supplier Safety Data Sheets (SDS).[5][9]
Hazard Summary:
-
H314: Causes severe skin burns and eye damage. [9]
-
Corrosive: Reacts with moisture to produce HCl gas.
-
Moisture Sensitive: Degrades upon contact with water.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to control exposure to vapors.
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Storage Guidelines:
-
Store in a tightly sealed, suitable container, preferably the original one.
-
Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
-
The container should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a locked-up or restricted-access area.[9]
References
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This compound. Amerigo Scientific. [Link]
-
This compound, 95% Purity, C11H11ClO, 1 gram. CP Lab Safety. [Link]
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-
Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Friedel-Crafts Acylation using 1-Phenylcyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Synthetic Toolbox for Novel Ketone Scaffolds
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction provides a direct route to aryl ketones, which are not only valuable synthetic intermediates but also core structural motifs in a plethora of pharmacologically active compounds, fragrances, and materials.[1] A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution—a common challenge in Friedel-Crafts alkylations.[2][3]
This application note provides a comprehensive guide to the Friedel-Crafts acylation of various aromatic substrates using the sterically demanding and functionally rich 1-Phenylcyclobutanecarbonyl chloride . The resulting aryl(1-phenylcyclobutyl)methanones are of particular interest in medicinal chemistry due to the presence of the cyclobutane ring, a motif known to impart unique conformational constraints and metabolic stability to drug candidates. Derivatives of cyclobutanecarboxylic acid have shown promise as central nervous system (CNS) depressants, suggesting potential therapeutic applications for the products of this reaction. This guide will detail the synthesis of the acylating agent, provide step-by-step protocols for the acylation of representative aromatic compounds, and discuss the potential applications of the synthesized ketones.
Part 1: Synthesis of the Acylating Agent: this compound
A reliable synthesis of the acylating agent is paramount for the successful implementation of the Friedel-Crafts reaction. The following two-step protocol outlines the preparation of this compound from commercially available starting materials.
Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
The synthesis of 1-phenylcyclobutanecarboxylic acid can be efficiently achieved via the alkylation of phenylacetonitrile with 1,3-dibromopropane followed by hydrolysis of the resulting nitrile.
Protocol 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) to a suitable solvent like toluene.
-
Addition of Base and Alkylating Agent: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (excess). Subsequently, add 1,3-dibromopropane (1.1 eq) dropwise through the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion of the alkylation, cool the reaction mixture. For the hydrolysis of the nitrile, a strong acid or base is required. For acidic hydrolysis, carefully add a mixture of concentrated sulfuric acid and water and heat to reflux for several hours until the nitrile is fully converted to the carboxylic acid.
-
Work-up and Purification: Cool the mixture and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-phenylcyclobutanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Conversion of 1-Phenylcyclobutanecarboxylic Acid to this compound
The carboxylic acid is readily converted to the corresponding acyl chloride using thionyl chloride (SOCl₂).[4]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 1-phenylcyclobutanecarboxylic acid (1.0 eq).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gases ceases.
-
Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.
Part 2: Friedel-Crafts Acylation with this compound
The following protocols detail the Friedel-Crafts acylation of three representative aromatic substrates: benzene (a non-activated arene), toluene (an activated arene), and anisole (a strongly activated arene). The choice of Lewis acid catalyst is critical, with anhydrous aluminum chloride (AlCl₃) being a common and effective choice.[5]
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Anhydrous aluminum chloride (AlCl₃) is a highly reactive and hygroscopic solid. It reacts violently with water, releasing HCl gas.[7] Handle in a dry environment (e.g., under an inert atmosphere) and weigh it out quickly.[8]
-
The Friedel-Crafts acylation reaction is exothermic . Proper temperature control is crucial, especially during the addition of reagents.[8]
-
The reaction generates HCl gas . Ensure adequate ventilation and use a gas trap.[2]
General Workflow for Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Protocol 3: Acylation of Benzene
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (which also serves as the solvent, in large excess).
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. The reaction can be gently heated to reflux (around 60°C) for 30-60 minutes to ensure completion.[2]
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene under reduced pressure. The crude product, (1-phenylcyclobutyl)(phenyl)methanone, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 4: Acylation of Toluene
This protocol is similar to the acylation of benzene, with toluene serving as both the reactant and the solvent.
-
Reaction Setup and Catalyst Suspension: Follow steps 1 and 2 of Protocol 3, using anhydrous toluene instead of benzene.
-
Cooling and Addition: Follow steps 3 and 4 of Protocol 3, dissolving the acyl chloride in anhydrous toluene.
-
Reaction: The reaction with toluene is generally faster than with benzene due to the activating effect of the methyl group. Stirring at room temperature for 1-2 hours is often sufficient. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 6 and 7 of Protocol 3. The product will be a mixture of ortho and para isomers, with the para isomer, (4-methylphenyl)(1-phenylcyclobutyl)methanone, typically being the major product due to steric hindrance.[9] The isomers can be separated by column chromatography.
Protocol 5: Acylation of Anisole
Anisole is a highly activated aromatic substrate, and the reaction is typically very fast and exothermic.
-
Reaction Setup and Catalyst Suspension: Follow steps 1 and 2 of Protocol 3, but use a non-reactive anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Suspend anhydrous aluminum chloride (1.2 eq) in the chosen solvent.
-
Cooling: Cool the suspension to 0-5 °C.
-
Addition of Reagents: In the dropping funnel, prepare a solution of this compound (1.0 eq) and anisole (1.0 eq) in the anhydrous solvent. Add this solution dropwise to the catalyst suspension, maintaining strict temperature control.
-
Reaction: After the addition, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction closely by TLC.
-
Work-up and Purification: Follow steps 6 and 7 of Protocol 3. The major product is expected to be the para-substituted isomer, (4-methoxyphenyl)(1-phenylcyclobutyl)methanone, due to the strong directing effect of the methoxy group.[10]
Part 3: Reaction Mechanism and Product Characterization
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Expected Product Characterization Data
The synthesized aryl(1-phenylcyclobutyl)methanones can be characterized using standard spectroscopic techniques.
| Product | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) | Expected IR Absorption Bands (cm⁻¹) |
| (1-Phenylcyclobutyl)(phenyl)methanone | 7.20-8.00 (m, 10H, Ar-H), 2.00-2.80 (m, 6H, cyclobutyl-H) | ~200 (C=O), 125-140 (Ar-C), ~50 (quaternary C), 20-40 (cyclobutyl CH₂) | ~1680 (C=O stretch), 3030-3080 (Ar C-H stretch), 2850-2960 (aliphatic C-H stretch) |
| (4-Methylphenyl)(1-phenylcyclobutyl)methanone | 7.10-7.90 (m, 9H, Ar-H), 2.40 (s, 3H, CH₃), 2.00-2.80 (m, 6H, cyclobutyl-H) | ~199 (C=O), 125-145 (Ar-C), ~50 (quaternary C), 20-40 (cyclobutyl CH₂), ~21 (CH₃) | ~1675 (C=O stretch), 3030-3080 (Ar C-H stretch), 2850-2960 (aliphatic C-H stretch) |
| (4-Methoxyphenyl)(1-phenylcyclobutyl)methanone | 6.80-7.90 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃), 2.00-2.80 (m, 6H, cyclobutyl-H) | ~198 (C=O), 113-163 (Ar-C), ~55 (OCH₃), ~50 (quaternary C), 20-40 (cyclobutyl CH₂) | ~1670 (C=O stretch), 3030-3080 (Ar C-H stretch), 2850-2960 (aliphatic C-H stretch), ~1250 (C-O stretch) |
Part 4: Applications in Drug Discovery and Development
Aryl ketones are versatile precursors for a wide range of biologically active molecules. The unique 1-phenylcyclobutyl moiety introduces a three-dimensional character that can be advantageous for binding to biological targets.
-
CNS Depressants: As mentioned, derivatives of cyclobutanecarboxylic acid have been investigated for their CNS depressant properties. The synthesized ketones can be further modified, for example, by reduction of the carbonyl group to an alcohol, followed by esterification or etherification to generate a library of compounds for screening.
-
Anti-inflammatory Agents: Phenyl ketone derivatives have been reported to possess anti-inflammatory and analgesic activities. The aryl(1-phenylcyclobutyl)methanones can be evaluated in relevant assays to explore their potential as anti-inflammatory agents.
-
Scaffolds for Further Elaboration: The ketone functionality is a versatile handle for a variety of chemical transformations, including but not limited to:
-
Reduction: Clemmensen or Wolff-Kishner reduction to the corresponding methylene group, yielding 1-aryl-1-phenylcyclobutanes.
-
Oxidation: Baeyer-Villiger oxidation to form esters.
-
Addition Reactions: Grignard or organolithium addition to generate tertiary alcohols.
-
Formation of Heterocycles: Condensation reactions with hydrazines, hydroxylamines, or other binucleophiles to construct pyrazoles, isoxazoles, and other heterocyclic systems.
-
The protocols and information presented herein provide a solid foundation for the synthesis and exploration of novel aryl(1-phenylcyclobutyl)methanones. The unique structural features of these compounds make them attractive targets for further investigation in the field of drug discovery.
References
-
Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Various Authors. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
Various Authors. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora. Retrieved from [Link]
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 12: Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
Docsity. (2021, October 5). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Name of Student CHE 171 Section 101. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR NMR Chart New. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, January 31). thionyl chloride synthesis. Retrieved from [Link]
-
DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved from [Link]
-
MDPI. (2025, June 10). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]
-
ResearchGate. (2024, August 15). How to synthesis thionyl chloride? Retrieved from [Link]
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synthesis of phenylcyclobutyl ketones from 1-Phenylcyclobutanecarbonyl chloride
An In-Depth Guide to the Synthesis of Phenylcyclobutyl Ketones from 1-Phenylcyclobutanecarbonyl Chloride
Introduction
The cyclobutane motif is an increasingly important structural scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional geometry and conformational rigidity can impart favorable pharmacological properties, such as enhanced metabolic stability and binding affinity.[1] Phenylcyclobutyl ketones, specifically, serve as versatile intermediates for the synthesis of more complex molecules and biologically active compounds. This guide provides detailed application notes and protocols for the synthesis of various phenylcyclobutyl ketones starting from the readily accessible precursor, this compound.
This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both successful execution and a deeper understanding of the chemical transformations. We will primarily focus on the classical and robust Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[2] Additionally, we will briefly explore modern organometallic cross-coupling reactions as a powerful alternative.
Part 1: Friedel-Crafts Acylation for Phenylcyclobutyl Ketone Synthesis
The Friedel-Crafts acylation is a powerful and widely used method for attaching an acyl group to an aromatic ring, forming a ketone.[2][3] This electrophilic aromatic substitution reaction offers a direct and efficient route to aryl ketones from acyl chlorides and arenes.[4]
Reaction Principle and Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion. A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom, which facilitates its departure and the formation of a resonance-stabilized acylium ion.[2][5] This potent electrophile is then attacked by the electron-rich π-system of an aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final aryl phenylcyclobutyl ketone product.
A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is less electron-rich (deactivated) than the starting aromatic compound, which effectively prevents further acylation reactions.[2] This leads to clean, mono-acylated products.
Caption: General mechanism of Friedel-Crafts Acylation.
Application Notes: Keys to Success
-
Catalyst Selection and Handling: Anhydrous aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction.[2] Other Lewis acids like ferric chloride (FeCl₃) can also be used, sometimes under milder conditions.[6] It is absolutely critical that the catalyst and reaction conditions remain anhydrous, as Lewis acids react violently with water, which would also quench the reaction.
-
Solvent Choice: The choice of solvent is crucial. For less reactive arenes, the aromatic substrate itself can sometimes be used as the solvent. More commonly, inert solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (DCE) are employed. Nitrobenzene can be used for highly deactivated substrates, but its high boiling point can complicate product isolation.
-
Substrate Reactivity and Regioselectivity: The nature of the aromatic substrate dictates the reaction conditions.
-
Activated Arenes: Arenes with electron-donating groups (EDGs) like toluene (-CH₃) or anisole (-OCH₃) are highly reactive and can undergo acylation under mild conditions (e.g., lower temperatures).[2][3] These groups are ortho, para-directing. The para product is often favored due to reduced steric hindrance from the bulky 1-phenylcyclobutanecarbonyl group.[2]
-
Deactivated Arenes: Arenes with electron-withdrawing groups (EWGs) like nitrobenzene or benzonitrile are strongly deactivated and generally do not undergo Friedel-Crafts acylation. Halobenzenes are an exception; they are deactivated but will react, directing ortho, para.
-
-
Safety Precautions: this compound is an acyl chloride that will release HCl gas upon contact with moisture and is corrosive.[7] The reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). The addition of reagents should be controlled to manage the exothermic reaction and the evolution of HCl gas. The workup procedure involving quenching with water/acid is highly exothermic and must be performed carefully with adequate cooling.
Experimental Protocol 1: Synthesis of (4-methylphenyl)(1-phenylcyclobutyl)methanone
This protocol describes the acylation of toluene.
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane, followed by anhydrous toluene (1.2 eq.).
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and should be done with caution in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ketone.
Data Summary for Friedel-Crafts Acylation
| Aromatic Substrate | Activating/Deactivating | Expected Major Product(s) | Typical Conditions |
| Benzene | Neutral | (1-Phenylcyclobutyl)(phenyl)methanone | AlCl₃ (1.1 eq.), 0 °C to RT, 3-5 h |
| Toluene | Activating (EDG) | (p-tolyl)(1-phenylcyclobutyl)methanone | AlCl₃ (1.1 eq.), 0 °C to RT, 2-4 h |
| Anisole | Strongly Activating (EDG) | (4-Methoxyphenyl)(1-phenylcyclobutyl)methanone | AlCl₃ (1.1 eq.), -10 °C to 0 °C, 1-3 h |
| Chlorobenzene | Deactivating (EWG) | (4-Chlorophenyl)(1-phenylcyclobutyl)methanone | AlCl₃ (1.2 eq.), RT to 50 °C, 4-8 h |
Part 2: Organometallic Cross-Coupling: A Modern Alternative
While Friedel-Crafts acylation is a workhorse, it has limitations, such as low tolerance for certain functional groups and the use of stoichiometric, moisture-sensitive Lewis acids. Transition-metal-catalyzed cross-coupling reactions offer a milder and more versatile alternative for ketone synthesis from acyl chlorides.[9] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide (or acyl chloride) is a prominent example.[10]
Principle of Suzuki-Miyaura Acyl Coupling
This reaction involves a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps to form a new C-C bond between the acyl group and the aryl group from the boronic acid. The process is highly chemoselective for the C(acyl)-Cl bond and tolerates a wide array of functional groups.[10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura acyl coupling.
Generalized Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a general framework for coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PCy₃·HBF₄ or SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the arylboronic acid (1.5 eq.), base (2.0 eq.), palladium catalyst (1-5 mol%), and ligand (2-10 mol%) to a dry reaction vessel.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq.).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Data Summary for Suzuki-Miyaura Coupling
| Arylboronic Acid | Expected Product |
| Phenylboronic acid | (1-Phenylcyclobutyl)(phenyl)methanone |
| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(1-phenylcyclobutyl)methanone |
| 3-Thienylboronic acid | (1-Phenylcyclobutyl)(thiophen-3-yl)methanone |
| 4-(Trifluoromethyl)phenylboronic acid | (4-(Trifluoromethyl)phenyl)(1-phenylcyclobutyl)methanone |
Conclusion
The synthesis of phenylcyclobutyl ketones from this compound can be reliably achieved through well-established and modern synthetic methodologies. The Friedel-Crafts acylation remains a robust, cost-effective, and scalable method, particularly for simple aromatic systems. For substrates bearing sensitive functional groups or for applications requiring milder conditions, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide a powerful and highly versatile alternative. The choice of method will depend on the specific target molecule, substrate availability, and required functional group tolerance. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable chemical building blocks.
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Application Notes and Protocols: 1-Phenylcyclobutanecarbonyl Chloride in Pharmaceutical Intermediate Synthesis
Abstract
1-Phenylcyclobutanecarbonyl chloride is a reactive acyl chloride that serves as a valuable building block in the synthesis of diverse pharmaceutical intermediates. Its unique structural motif, combining a phenyl group with a cyclobutane ring, allows for the introduction of lipophilic and conformationally constrained features into target molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this compound, with a focus on its role in the synthesis of compounds with potential central nervous system (CNS) activity. Detailed protocols, safety information, and mechanistic insights are provided to facilitate its effective and safe use in a laboratory setting.
Introduction and Physicochemical Properties
This compound is a specialty chemical intermediate characterized by a carbonyl chloride group attached to a cyclobutane ring, which is also substituted with a phenyl group. This combination of functionalities makes it a versatile reagent for introducing the 1-phenylcyclobutanecarbonyl moiety into a variety of molecular scaffolds. The presence of the strained cyclobutane ring and the aromatic phenyl group can significantly influence the pharmacological properties of the resulting derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4620-67-1 | [1] |
| Molecular Formula | C₁₁H₁₁ClO | Inferred |
| Molecular Weight | 194.66 g/mol | Inferred |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 84-85 °C at 0.8 Torr | [1] |
| Melting Point | 15-18 °C | [1] |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | [1] |
| Sensitivity | Moisture sensitive | [1][3] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[3][4]
-
Hazards: It is corrosive to metals and causes severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[3][4] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing mists or vapors.[4] Prevent contact with skin and eyes.[2] It is crucial to use this reagent under anhydrous conditions to prevent its hydrolysis to the corresponding carboxylic acid and hydrogen chloride gas.[3]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] It should be kept away from water or moist air.[2]
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[3]
Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to acylate nucleophiles, most notably amines and alcohols. This reaction forms robust amide or ester linkages, respectively, and introduces the 1-phenylcyclobutane moiety into the target molecule. This structural unit is of interest in medicinal chemistry for its potential to modulate lipophilicity and receptor binding interactions.
Synthesis of Amide Derivatives for CNS-Active Compounds
Several classes of CNS depressants and other neurologically active agents feature amide functionalities.[5][6] The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8]
The general workflow for the synthesis of these amide derivatives is depicted below:
Caption: General workflow for the synthesis of N-substituted 1-phenylcyclobutane carboxamides.
The mechanism of this acylation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[9]
Caption: Mechanism of nucleophilic addition-elimination for amine acylation.
Experimental Protocols
The following protocol provides a detailed methodology for a representative synthesis of an N-substituted 1-phenylcyclobutane carboxamide.
Protocol: Synthesis of N-Benzyl-1-phenylcyclobutane-1-carboxamide
This protocol describes the reaction of this compound with benzylamine to yield the corresponding amide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 2: Example Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Benzylamine | 107.15 | 1.0 | 10 | 1.07 g (1.09 mL) |
| Triethylamine | 101.19 | 1.2 | 12 | 1.21 g (1.67 mL) |
| This compound | 194.66 | 1.1 | 11 | 2.14 g |
| Anhydrous DCM | - | - | - | 50 mL |
Conclusion
This compound is a versatile and reactive intermediate with significant potential in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its proper and safe handling is paramount due to its corrosive and moisture-sensitive nature. The protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient and safe incorporation of the 1-phenylcyclobutane moiety into novel molecular architectures.
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Application Notes and Protocols for the Use of 1-Phenylcyclobutanecarbonyl Chloride in Agrochemical Development
Introduction: The Quest for Novel Agrochemical Scaffolds
The development of novel agrochemicals is a critical endeavor to address the growing challenges of pesticide resistance, environmental impact, and the need for improved crop yields.[1] The introduction of new chemical scaffolds is a cornerstone of this process, offering the potential for new modes of action and improved selectivity. 1-Phenylcyclobutanecarbonyl chloride is presented here as a compelling, yet underexplored, starting material for the synthesis of new agrochemical candidates. Its unique structure, combining a rigid cyclobutane ring with a phenyl group, offers a distinct three-dimensional profile compared to more conventional building blocks like phenylacetyl chloride.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and characterize novel compounds derived from this versatile reagent.
Part 1: Rationale and Synthetic Strategies
Expertise & Experience: Why this compound?
In the landscape of agrochemical discovery, chemical novelty is paramount. The 1-phenylcyclobutane moiety is an attractive scaffold for several reasons:
-
Physicochemical Properties: The cyclobutane ring introduces rigidity and a specific spatial arrangement of the phenyl group, which can influence binding to target proteins. This can be a key factor in achieving high potency and selectivity.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to longer-lasting activity in the field.
-
Novelty and Intellectual Property: As this scaffold is not prevalent in existing agrochemicals, derivatives are likely to represent novel chemical matter, providing a strong basis for new patents.
The core strategy is to utilize this compound as a reactive handle to introduce the 1-phenylcyclobutanecarbonyl group into molecules containing known "toxophores" or fragments associated with pesticidal activity. The primary reactions are nucleophilic acyl substitutions to form stable amide and ester bonds, which are present in a vast number of commercial agrochemicals.[2][3]
Proposed Synthetic Pathways
The high reactivity of the acyl chloride group allows for straightforward reactions with a wide range of nucleophiles to generate a diverse library of candidate compounds. The three main proposed pathways are:
-
Amide Synthesis: Reaction with primary or secondary amines to form N-substituted carboxamides. This is a key reaction, as the carboxamide linkage is a cornerstone of many successful fungicides (e.g., SDHIs) and insecticides.[3]
-
Ester Synthesis: Reaction with alcohols or phenols to form esters. This pathway can be used to explore different physicochemical properties and potential pro-pesticide strategies.
-
Heterocycle Elaboration: Using the initial amide or ester products as intermediates for further cyclization reactions to create more complex heterocyclic systems, such as isoxazoles, pyrazoles, or thiazoles, which are common in agrochemicals.[1][3][4]
Part 2: Synthesis Protocols
These protocols are designed to be general, allowing for adaptation to a wide range of substrates. All reactions involving the acyl chloride should be conducted in an anhydrous environment under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Phenylcyclobutane Carboxamides
This protocol describes a standard amidation reaction. The choice of base and solvent may be optimized depending on the specific amine used.
Materials:
-
This compound
-
Substituted amine (e.g., 2,6-dichloroaniline) (1.0-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 equivalents)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5 equivalents) in the anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted 1-phenylcyclobutane carboxamide.
Protocol 2: General Procedure for the Synthesis of 1-Phenylcyclobutane Esters
This protocol outlines a typical esterification using an alcohol or phenol. For less reactive alcohols, a catalyst like 4-Dimethylaminopyridine (DMAP) may be added.
Materials:
-
This compound
-
Alcohol or phenol (1.0-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Tertiary amine base (e.g., Pyridine or Triethylamine) (1.5 equivalents)
-
(Optional) DMAP catalyst (0.1 equivalents)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol/phenol (1.0 equivalent), base (e.g., pyridine, 1.5 equivalents), and optional DMAP catalyst in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-24 hours).
-
Perform an aqueous work-up as described in Protocol 1 (steps 5-7).
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Data Presentation: Synthesized Compound Library
All newly synthesized compounds should be cataloged with their analytical data for structure-activity relationship (SAR) analysis.
| Compound ID | Structure | Amine/Alcohol Substrate | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| CB-A-001 | 2,6-dichloroaniline | |||||
| CB-E-001 | 4-chlorophenol | |||||
| ... | ... | ... | ... | ... | ... | ... |
Part 3: Agrochemical Screening Protocols
Bioassays are fundamental tools for discovering and characterizing the biological activity of new chemical entities.[5][6] The following protocols provide a primary screening framework to identify potential fungicidal, insecticidal, or herbicidal activity.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay evaluates the ability of a compound to inhibit the growth of pathogenic fungi on an artificial medium.
Materials:
-
Phytopathogenic fungi (e.g., Botrytis cinerea, Alternaria alternata, Rhizoctonia solani).[3]
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone).
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent-only control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate (mycelial side down).
-
Seal the plates and incubate at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the control plate has reached the edge.
-
Calculate the percentage of inhibition relative to the solvent control. Use this data to determine the EC₅₀ (Effective Concentration to inhibit growth by 50%).
Protocol 4: Insecticidal Assay (Contact/Ingestion Toxicity)
This protocol assesses the toxicity of compounds to a model insect pest, such as the cotton leafworm (Spodoptera littoralis).[7]
Materials:
-
Test insects (e.g., 2nd or 4th instar larvae of S. littoralis).[7]
-
Cabbage or lettuce leaves.
-
Test compounds dissolved in an appropriate solvent with a surfactant.
-
Spray tower or micropipette.
-
Ventilated containers for incubation.
Procedure (Leaf Dip Method):
-
Prepare serial dilutions of the test compounds in a water-surfactant solution.
-
Cut fresh leaf discs (e.g., 5 cm diameter) and dip them into the test solutions for 10-20 seconds.
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc into a ventilated container.
-
Introduce a set number of larvae (e.g., 10) into each container.
-
Maintain the containers at 25 °C with a photoperiod.
-
Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded are considered dead.
-
Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis.[8]
Data Presentation: Summary of Bioassay Results
A clear table is essential for comparing the efficacy of different compounds and identifying promising leads.
| Compound ID | Antifungal EC₅₀ (µg/mL) vs B. cinerea | Insecticidal LC₅₀ (ppm) vs S. littoralis | Herbicidal Activity (% Inhibition @ 100 ppm) |
| CB-A-001 | 15.2 | > 200 | 10% |
| CB-A-002 | > 100 | 45.8 | 5% |
| CB-E-001 | 89.5 | > 200 | 75% (Post-emergence) |
| ... | ... | ... | ... |
References
- ResearchGate. (n.d.). Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies.
- Frontiers. (2024, September 15). The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality.
- National Institutes of Health (NIH). (n.d.). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals.
- BenchChem. (2025). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- MDPI. (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi.
- ResearchGate. (2017, January 3). BIOASSAYS FOR SCREENINGS AND QUALITY CONTROL OF PRODUCTS WITH INSECTICIDAL, FUNGICIDAL AND NEMATOCIDAL ACTIVITY, BASED ON PLANT EXTRACTS, MICROORGANISMS AND CHEMICAL MOLECULES.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 1 H -2, 3-Benzoxazine Derivatives.
- PubMed. (2020, February 15). Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals.
- Heterocycles. (2022). Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch.
- ResearchGate. (2025, August 7). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- BenchChem. (n.d.). Phenylacetyl Chloride: A Versatile Building Block in Agrochemical Development.
- National Institutes of Health (NIH). (n.d.). Bioassays for Monitoring Insecticide Resistance.
- Growing Science. (2021, June 17). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds.
- ResearchGate. (2025, August 7). Design, Synthesis of Novel Cyclic Pentapeptide Derivatives Based on 1,2-Benzenedicarbonyl Chloride with Expected Anticancer Activity.
- Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
- EBSCO. (n.d.). Bioassays | Research Starters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. growingscience.com [growingscience.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-Phenylcyclobutanecarbonyl Chloride with Arenes
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds and providing a direct route to aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This document provides a comprehensive guide to the reaction of 1-phenylcyclobutanecarbonyl chloride with various arenes. This specific reaction is of interest due to the incorporation of a phenyl-substituted cyclobutane moiety, a structural motif with potential applications in medicinal chemistry and materials science, owing to its unique conformational properties and metabolic stability.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic intricacies of the reaction, potential side reactions related to the strained cyclobutane ring, and provide detailed, validated protocols for its successful execution.
Mechanistic Overview: The Friedel-Crafts Acylation
The reaction of this compound with an arene proceeds via a classical Friedel-Crafts acylation mechanism, which is a type of electrophilic aromatic substitution (EAS).[1] The reaction can be dissected into two primary stages: the formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring.
1. Formation of the Acylium Ion:
In the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), the this compound is activated to form a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[2] This results in the formation of a resonance-stabilized acylium ion, where the positive charge is delocalized between the carbonyl carbon and oxygen. This resonance stabilization is a key feature of Friedel-Crafts acylation, preventing the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2][3]
2. Electrophilic Aromatic Substitution:
The electron-rich π-system of the arene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the arene, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final aryl cyclobutyl ketone product.[5] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[1]
Diagram of the General Reaction Mechanism:
Caption: General mechanism of Friedel-Crafts Acylation.
Scientific Integrity & Potential Side Reactions
While Friedel-Crafts acylation is generally a robust and predictable reaction, the use of a strained cyclobutane ring system introduces specific considerations that researchers must be aware of to ensure the integrity of their results. The inherent ring strain of cyclobutane (approximately 26 kcal/mol) can make it susceptible to rearrangements or ring-opening reactions under the strongly acidic conditions of the reaction.[6][7]
Cyclobutane Ring Stability:
The primary concern is the potential for Lewis acid-catalyzed rearrangement of the 1-phenylcyclobutane moiety. While the acylium ion itself is stabilized and does not rearrange, the phenyl-substituted cyclobutane ring in the final product or intermediates could potentially undergo skeletal reorganization. Studies on Lewis acid-catalyzed rearrangements of cyclobutene-fused systems have shown that ring cleavage can occur.[8] However, the presence of the deactivating carbonyl group on the product ketone generally reduces the propensity for further reaction on the aromatic ring.
Influence of the Phenyl Substituent:
The phenyl group at the 1-position of the cyclobutane ring can influence the stability of the system. While no specific literature on the rearrangement of this compound under Friedel-Crafts conditions was found, it is plausible that the phenyl group could stabilize a potential carbocationic intermediate if ring opening were to occur. Researchers should be vigilant for the formation of isomeric byproducts and employ rigorous analytical techniques (NMR, GC-MS) to confirm the structure of the desired product.
Substituent Effects on the Arene:
The nature of the arene substrate significantly impacts the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) on the arene increase its nucleophilicity and accelerate the reaction, typically favoring substitution at the ortho and para positions.[9] Conversely, strongly electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the arene towards electrophilic attack, and the reaction may not proceed under standard conditions.[2]
Preparation of Starting Material: this compound
The successful execution of the Friedel-Crafts acylation begins with the preparation of a high-purity acyl chloride. The following two-step protocol outlines the synthesis of this compound from 1-phenylcyclobutanecarboxylic acid.
Protocol 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
A common route to 1-phenylcyclobutanecarboxylic acid involves the alkylation of phenylacetonitrile with 1,3-dibromopropane followed by hydrolysis.
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a suspension of sodium amide in anhydrous diethyl ether.
-
Slowly add a solution of phenylacetonitrile in anhydrous diethyl ether to the stirred suspension at room temperature.
-
After the initial reaction subsides, add 1,3-dibromopropane dropwise.
-
Reflux the mixture for several hours to complete the alkylation.
-
After cooling, carefully quench the reaction with water and separate the ethereal layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-phenylcyclobutanecarbonitrile.
-
For hydrolysis, carefully add the crude nitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC).
-
Cool the reaction mixture and pour it onto ice. The precipitated 1-phenylcyclobutanecarboxylic acid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., aqueous ethanol).
Protocol 2: Conversion to this compound
The carboxylic acid is readily converted to the corresponding acyl chloride using thionyl chloride (SOCl₂).[6][10]
Materials:
-
1-Phenylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous dichloromethane (DCM) or neat reaction
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 1-phenylcyclobutanecarboxylic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents), either neat or in an anhydrous solvent like DCM.
-
Add a catalytic amount of DMF.
-
Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
-
The resulting crude this compound is often of sufficient purity for the subsequent Friedel-Crafts reaction. If necessary, it can be purified by vacuum distillation.
Workflow for Starting Material Synthesis:
Caption: Synthesis of this compound.
Experimental Protocols: Friedel-Crafts Acylation with Arenes
The following protocols provide a general framework for the Friedel-Crafts acylation of arenes with this compound. Reaction conditions should be optimized for each specific arene substrate.
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and under anhydrous conditions.[10]
-
This compound is a lachrymator and corrosive.
-
Dichloromethane is a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 3: General Procedure for the Acylation of an Activated Arene (e.g., Anisole)
Materials:
-
This compound (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq.)
-
Anisole (1.0 - 1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of anisole in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (4-methoxyphenyl)(1-phenylcyclobutyl)methanone, can be purified by column chromatography on silica gel or by recrystallization.
Protocol 4: Acylation of a Less Reactive Arene (e.g., Benzene)
For less reactive arenes like benzene, higher temperatures and sometimes a different solvent or an excess of the arene may be required.
Materials:
-
Same as Protocol 3, with benzene replacing anisole. Benzene can be used as both the reactant and the solvent.
Procedure:
-
Follow steps 1-5 from Protocol 3.
-
Instead of adding a solution of the arene, benzene can be used as the solvent for the reaction. Alternatively, add an excess of benzene to the reaction mixture.
-
After the addition of the acyl chloride complex, the reaction may need to be gently heated (e.g., to 40-50 °C) to proceed at a reasonable rate. Monitor by TLC.
-
Follow the same work-up and purification procedure as in Protocol 3.
Data Presentation
The following table provides hypothetical data for the Friedel-Crafts acylation of various arenes with this compound, illustrating the expected trends in reactivity and regioselectivity.
| Arene | Activating/Deactivating Group | Expected Major Product(s) | Typical Reaction Time | Expected Yield (%) |
| Benzene | None | (1-Phenylcyclobutyl)(phenyl)methanone | 4-6 h | 70-85 |
| Toluene | -CH₃ (Activating, o,p-directing) | (4-Methylphenyl)(1-phenylcyclobutyl)methanone | 2-4 h | 80-95 |
| Anisole | -OCH₃ (Strongly Activating, o,p-directing) | (4-Methoxyphenyl)(1-phenylcyclobutyl)methanone | 1-3 h | 85-98 |
| Chlorobenzene | -Cl (Deactivating, o,p-directing) | (4-Chlorophenyl)(1-phenylcyclobutyl)methanone | 6-12 h | 50-70 |
| Nitrobenzene | -NO₂ (Strongly Deactivating, m-directing) | No significant reaction | > 24 h | < 5 |
Note: The yields and reaction times are illustrative and will vary depending on the specific reaction conditions. The para isomer is generally favored for activated arenes due to steric hindrance at the ortho position.
Conclusion
The Friedel-Crafts acylation of arenes with this compound is a valuable synthetic method for accessing novel aryl ketones bearing a unique cyclobutane scaffold. A thorough understanding of the reaction mechanism, careful consideration of the stability of the cyclobutane ring, and appropriate selection of reaction conditions are paramount for achieving high yields and purity of the desired products. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors. Rigorous characterization of the products is essential to confirm the integrity of the cyclobutane ring and rule out any unforeseen rearrangements.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chem-Supply. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Koizumi, T., Mochizuki, E., Kokubo, K., & Oshima, T. (2004). Mechanism of novel consecutive rearrangements of cyclobutene-fused diphenylhomobenzoquinones catalyzed by lewis acids. The Journal of Organic Chemistry, 69(14), 4577–4585. [Link]
- Kappe, C. O. (2000). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. The Journal of Organic Chemistry, 65(18), 5695–5701.
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
Koizumi, T., Mochizuki, E., Kokubo, K., & Oshima, T. (2004). Mechanism of novel consecutive rearrangements of cyclobutene-fused diphenylhomobenzoquinones catalyzed by lewis acids. The Journal of Organic Chemistry, 69(14), 4577–4585. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
-
Scientific Research Publishing. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
Cambridge Open Engage. (2025, May 20). Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
OrganicChemistryTutor.com. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? YouTube. [Link]
-
Michigan State University. (n.d.). Cationic Rearrangements. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2025, August 6). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. [Link]
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Application Notes and Protocols for Lewis Acid-Catalyzed Acylations with 1-Phenylcyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Lewis acid catalysts in Friedel-Crafts acylation reactions utilizing 1-phenylcyclobutanecarbonyl chloride. Recognizing the unique steric demands of this acylating agent, this document moves beyond generic protocols to offer a detailed analysis of catalyst selection, reaction optimization, and mechanistic considerations. By synthesizing established principles of electrophilic aromatic substitution with insights into managing sterically hindered reagents, these notes serve as a robust resource for chemists engaged in the synthesis of complex aryl ketones, which are pivotal intermediates in pharmaceutical and fine chemical development. Detailed, adaptable protocols for various Lewis acids, including aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), are provided, alongside a comparative analysis to guide experimental design.
Introduction: The Friedel-Crafts Acylation and its Modern Imperatives
The Friedel-Crafts acylation, a cornerstone of C-C bond formation, facilitates the synthesis of aryl ketones through the electrophilic substitution of an aromatic ring with an acyl group.[1][2] This reaction is initiated by a Lewis acid, which activates an acyl halide or anhydride, generating a highly electrophilic acylium ion.[3][4] The subsequent attack by an electron-rich aromatic substrate leads to the formation of a ketone, a versatile functional group in organic synthesis.
While the fundamental mechanism is well-understood, the choice of Lewis acid catalyst is paramount and dictates the reaction's efficiency, selectivity, and substrate scope. Traditional catalysts like aluminum chloride are highly effective but often necessitate stoichiometric quantities and present challenges in handling and waste disposal.[5] This has spurred the exploration of a diverse palette of Lewis acids, ranging from other metal halides like FeCl₃ and ZnCl₂ to more contemporary, "green" alternatives such as metal triflates and heterogeneous catalysts.[6][7]
The subject of this guide, this compound, introduces a significant steric component that requires careful consideration in catalyst selection and protocol design. The bulky 1-phenylcyclobutyl moiety can impede the approach of the acylating agent to the aromatic substrate, potentially leading to lower yields or requiring more forcing conditions. This document aims to provide the theoretical grounding and practical protocols to successfully navigate these challenges.
Mechanistic Overview: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism, with the Lewis acid playing a critical role in the initial activation of the acyl chloride.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3][8] The stability of this ion advantageously prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5] However, the ketone product can form a stable complex with strong Lewis acids like AlCl₃, often requiring stoichiometric amounts of the catalyst.[5]
Figure 1: Generalized workflow for Friedel-Crafts acylation.
Catalyst Selection for a Sterically Demanding Acylating Agent
The steric bulk of the 1-phenylcyclobutyl group necessitates a careful evaluation of the Lewis acid catalyst. While highly reactive catalysts may be required to overcome steric hindrance, milder catalysts might offer better selectivity and functional group tolerance.
| Catalyst | Relative Activity | Key Considerations |
| AlCl₃ | Very High | - The most common and reactive Lewis acid for Friedel-Crafts reactions.[8]- Often required in stoichiometric amounts due to complexation with the product ketone.[5]- Highly sensitive to moisture, requiring strictly anhydrous conditions.[3]- Its high reactivity may lead to side reactions with sensitive substrates. |
| FeCl₃ | High | - A strong Lewis acid, often considered a milder and more cost-effective alternative to AlCl₃.[8]- Can be used in catalytic amounts in some cases, especially with activated aromatic substrates.[7]- Generally less moisture-sensitive than AlCl₃, but anhydrous conditions are still recommended for optimal results. |
| ZnCl₂ | Moderate | - A milder Lewis acid, useful for acylations of electron-rich aromatic compounds like phenols and anilines.[5]- May require higher temperatures or longer reaction times compared to AlCl₃ or FeCl₃.[6]- Often exhibits better selectivity and functional group tolerance. |
| Other Catalysts | Variable | - Lanthanide Triflates (e.g., Yb(OTf)₃): Water-tolerant, recyclable catalysts that can be highly effective.[7]- Solid Acids (e.g., Zeolites): Offer advantages in terms of catalyst recovery and process sustainability.[6][9]- InCl₃, GaCl₃: Can be effective alternatives, with activity sometimes comparable to ZnCl₂.[10] |
Expert Insight: For the acylation with this compound, AlCl₃ is a logical starting point due to its high reactivity, which can help overcome the steric barrier. However, for more delicate or highly activated aromatic substrates where selectivity is a concern, transitioning to FeCl₃ or even ZnCl₂ with adjusted reaction conditions (e.g., higher temperature) would be a prudent strategy.
Experimental Protocols
The following protocols are designed as robust starting points for the acylation of common aromatic substrates with this compound. Safety Precaution: Friedel-Crafts reactions are often exothermic and can release HCl gas. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware should be oven- or flame-dried to ensure anhydrous conditions.
Protocol 1: General Procedure using Aluminum Chloride (AlCl₃)
This protocol is suitable for less reactive aromatic substrates like benzene or toluene.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Aromatic Substrate (e.g., Toluene) (3-5 eq, or as solvent)
-
Anhydrous Dichloromethane (DCM) (if the aromatic substrate is not the solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM (if necessary). Cool the suspension to 0-5 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM or the aromatic substrate and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.[11]
-
Aromatic Substrate Addition: If not used as the solvent, add the aromatic substrate (1.1 eq) dropwise to the reaction mixture at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[4][11] This will quench the reaction and decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Figure 2: Workflow for AlCl₃-catalyzed acylation.
Protocol 2: General Procedure using Iron(III) Chloride (FeCl₃)
This protocol is suitable for more activated aromatic substrates, such as anisole.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (1.2 eq)
-
Aromatic Substrate (e.g., Anisole) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask with a magnetic stirrer, add anhydrous FeCl₃ (1.2 eq) and anhydrous DCM.
-
Reagent Addition: Add the aromatic substrate (e.g., anisole, 1.1 eq) to the suspension.
-
Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the stirred mixture at room temperature over 10-15 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 5% HCl solution.
-
Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers and wash with 5% NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product as needed.
Protocol 3: General Procedure using Zinc Chloride (ZnCl₂)
This protocol is best suited for highly activated aromatic substrates or when a milder catalyst is required.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Aromatic Substrate (e.g., 1,3-Dimethoxybenzene) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried flask, suspend anhydrous ZnCl₂ (1.5 eq) in anhydrous DCE.
-
Reagent Addition: Add the aromatic substrate (1.1 eq) followed by the dropwise addition of this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC. Due to the lower reactivity of ZnCl₂, elevated temperatures are often necessary.
-
Work-up: Cool the mixture to room temperature and quench by pouring it into ice-cold water.
-
Extraction and Washing: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product.
Comparative Data and Expected Outcomes
The choice of catalyst and aromatic substrate will significantly impact the reaction outcome. The following table provides a qualitative comparison based on established principles of Friedel-Crafts acylations.
| Aromatic Substrate | Activating/Deactivating | Expected Reactivity with this compound | Recommended Catalyst(s) | Expected Regioselectivity |
| Benzene | Neutral | Moderate | AlCl₃ | Monosubstitution |
| Toluene | Activating (Alkyl Group) | High | AlCl₃, FeCl₃ | ortho, para (primarily para due to sterics) |
| Anisole | Strongly Activating (Methoxy Group) | Very High | FeCl₃, ZnCl₂ | ortho, para (primarily para due to sterics) |
| Chlorobenzene | Deactivating (Halogen) | Low | AlCl₃ (may require forcing conditions) | ortho, para (primarily para) |
| Nitrobenzene | Strongly Deactivating | Very Low / Unreactive | Not recommended | N/A |
Note on Regioselectivity: For substituted benzenes, the bulky 1-phenylcyclobutanecarbonyl group is expected to predominantly add to the para position to minimize steric hindrance with the existing substituent.[12]
Troubleshooting and Optimization
-
Low Yield:
-
Moisture: Ensure all reagents and glassware are scrupulously dry. The presence of water can deactivate the Lewis acid catalyst.[3]
-
Catalyst Activity: For less reactive substrates, a stronger Lewis acid (e.g., AlCl₃) or higher temperatures may be necessary.
-
Steric Hindrance: If low yields persist even with AlCl₃, consider using a less sterically hindered aromatic substrate or exploring more specialized, highly active catalyst systems.[9]
-
-
Side Reactions:
-
Polysubstitution: This is less of a concern in Friedel-Crafts acylation compared to alkylation, as the product ketone is deactivated towards further acylation.[5]
-
Substrate Degradation: If the aromatic substrate is sensitive to strong Lewis acids, consider using a milder catalyst like ZnCl₂ or a solid acid catalyst.
-
Conclusion
The Friedel-Crafts acylation with this compound presents a valuable method for the synthesis of sterically complex aryl ketones. Success in these reactions hinges on a rational selection of the Lewis acid catalyst, tailored to the reactivity of the aromatic substrate and the inherent steric demands of the acylating agent. While AlCl₃ remains a powerful choice for general applications, FeCl₃ and ZnCl₂ offer milder and potentially more selective alternatives for activated systems. The protocols and comparative data provided herein serve as a foundational guide for researchers to develop and optimize these important transformations, paving the way for the efficient synthesis of advanced intermediates in drug discovery and materials science.
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The Discerning Role of the Solvent in Friedel-Crafts Reactions of 1-Phenylcyclobutanecarbonyl Chloride: An Application and Protocol Guide
Introduction: Navigating the Bifurcation of Reactivity in Aromatic Acylation
The Friedel-Crafts acylation stands as a venerable and powerful tool in the synthetic chemist's armamentarium for the construction of carbon-carbon bonds to aromatic systems.[1][2][3] This electrophilic aromatic substitution reaction, typically employing an acyl chloride and a Lewis acid catalyst, provides a direct route to aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] The reaction of 1-phenylcyclobutanecarbonyl chloride presents a particularly illustrative case study in reaction control. The inherent structure of this acyl chloride, possessing both an acylating function and an aromatic ring, introduces a critical bifurcation in its reactivity profile: the potential for either intermolecular acylation of a separate aromatic substrate or an intramolecular cyclization. The judicious selection of the reaction solvent emerges as a paramount factor in directing the course of this transformation, tipping the balance between these two competing pathways.
This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the nuanced solvent effects governing the Friedel-Crafts reaction of this compound. We will explore the mechanistic underpinnings of how solvent properties influence product distribution and provide detailed, field-proven protocols for selectively favoring either the intermolecular or intramolecular reaction pathway.
The Mechanistic Crossroads: Solvent Influence on Acylium Ion Fate
The generally accepted mechanism of the Friedel-Crafts acylation involves the initial formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[4]
In the case of this compound, the generated acylium ion can be intercepted in two ways:
-
Intermolecular Acylation: An external aromatic substrate (e.g., benzene) can act as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond, ultimately yielding an aryl 1-phenylcyclobutyl ketone.
-
Intramolecular Cyclization: The pendant phenyl group within the same molecule can act as the nucleophile, leading to an intramolecular electrophilic aromatic substitution. This cyclization results in the formation of a spirocyclic ketone.
The solvent plays a critical role in mediating the competition between these two pathways through several key mechanisms:
-
Solvation of the Acylium Ion: The polarity and coordinating ability of the solvent can influence the reactivity of the acylium ion. In non-polar, non-coordinating solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the acylium ion is highly reactive and less encumbered, potentially favoring the sterically less demanding intermolecular attack if an external aromatic substrate is present in sufficient concentration.
-
Stabilization of the Transition State: The polarity of the solvent can differentially stabilize the transition states of the intermolecular versus the intramolecular pathways. Polar solvents may better stabilize the charged intermediates and transition states involved in both pathways.
-
Solubility of Reaction Intermediates: The solubility of the Lewis acid-acyl chloride complex and the subsequent product-catalyst complex can impact the reaction course. In some cases, the precipitation of a product-catalyst complex in a non-polar solvent can drive the reaction towards a specific outcome.
A visual representation of the competing reaction pathways is provided below:
Figure 1: Competing pathways in the Friedel-Crafts reaction of this compound.
Experimental Protocols and Application Notes
The following protocols provide a framework for selectively synthesizing either the intermolecular or intramolecular product. It is crucial to adhere to anhydrous conditions, as Lewis acids like AlCl₃ are highly moisture-sensitive.[6]
Protocol 1: Intermolecular Acylation of Benzene with this compound
This protocol is designed to favor the formation of 1-phenylcyclobutyl phenyl ketone by using a non-polar solvent and an excess of the external aromatic substrate.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Benzene
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Substrate Addition: To the flask, add anhydrous carbon disulfide (or dichloromethane) followed by anhydrous benzene (at least 10 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous carbon disulfide (or dichloromethane) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Expected Product Characterization (Intermolecular)
| Compound | Structure | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Phenylcyclobutyl phenyl ketone | 8.00-7.90 (m, 2H), 7.60-7.30 (m, 8H), 3.85 (quintet, 1H), 2.50-2.30 (m, 4H), 2.00-1.80 (m, 2H)[6] | 200.1, 142.5, 137.2, 132.8, 128.5, 128.3, 128.0, 126.5, 54.5, 30.1, 16.5[6] |
Protocol 2: Intramolecular Cyclization of this compound
This protocol is designed to favor the formation of spiro[cyclobutane-1,1'-inden]-2'-one by using a more polar solvent which can facilitate the intramolecular reaction.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene or 1,2-Dichloroethane
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous nitrobenzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Expected Product Characterization (Intramolecular)
| Compound | Structure | Expected 1H NMR (CDCl₃, δ ppm) | Expected 13C NMR (CDCl₃, δ ppm) |
| Spiro[cyclobutane-1,1'-inden]-2'-one | Structure to be determined based on synthesis | Aromatic protons (7.8-7.2 ppm), Aliphatic protons of the cyclobutane ring (multiplets, 3.0-1.8 ppm) | Carbonyl carbon (~205 ppm), Aromatic carbons (150-120 ppm), Spiro carbon, Aliphatic carbons of the cyclobutane ring |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous.[6] |
| Deactivated aromatic substrate (for intermolecular reaction). | Use an electron-rich aromatic substrate. | |
| Mixture of Products | Suboptimal solvent choice or temperature. | For intermolecular reaction, use a non-polar solvent like CS₂ and an excess of the aromatic substrate. For intramolecular, a more polar solvent like nitrobenzene may be beneficial. Control temperature carefully. |
| Polyacylation | Highly activated aromatic substrate. | Use a less reactive Lewis acid or modify the stoichiometry. |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for the Friedel-Crafts reaction.
Conclusion
The Friedel-Crafts reaction of this compound serves as a compelling example of how reaction conditions, particularly the choice of solvent, can be strategically employed to control chemical selectivity. By understanding the underlying mechanistic principles and carefully selecting the solvent system, chemists can effectively steer the reaction towards either intermolecular acylation or intramolecular cyclization. The protocols and guidelines presented herein provide a robust starting point for researchers to exploit this reactivity in the synthesis of diverse molecular architectures for applications in drug discovery and materials science.
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Celik, H., et al. (2019). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. Molecules, 24(17), 3122. [Link]
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ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (2016). Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. [Link]
-
Fagnou, K., & Lautens, M. (2005). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Angewandte Chemie International Edition, 44(2), 242-246. [Link]
-
ResearchGate. (2008). Reaction of CO2 and CS2 with aniline catalyzed by AlCl3 under mild condition. [Link]
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- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 6. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Esterification of 1-Phenylcyclobutanecarbonyl Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-Phenylcyclobutanecarbonyl chloride. Esters of 1-phenylcyclobutanecarboxylic acid are valuable intermediates in medicinal chemistry and materials science.[1][2] This document details the underlying reaction mechanism, provides step-by-step protocols for reacting the acyl chloride with primary, secondary, and tertiary alcohols, and outlines methods for purification and characterization. The content is designed for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure successful synthesis and high-purity products.
Introduction: The Utility of 1-Phenylcyclobutanecarboxylic Acid Esters
1-Phenylcyclobutanecarboxylic acid and its derivatives are significant structural motifs in the synthesis of pharmacologically active compounds.[1][2] The conversion of the parent carboxylic acid to its more reactive acyl chloride form, this compound, provides a versatile entry point for creating a diverse library of ester compounds. These esters can serve as prodrugs, modulate pharmacokinetic properties, or act as key building blocks in more complex molecular architectures.
The reaction of an acyl chloride with an alcohol is a highly efficient and vigorous method for ester formation, often proceeding rapidly at room temperature.[3] This application note will explore the nuances of this transformation, providing robust protocols adaptable to various alcohol substrates.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of this compound with an alcohol proceeds via a classic nucleophilic addition-elimination mechanism.[4][5] This two-stage process is fundamental to the reactivity of carboxylic acid derivatives.
-
Nucleophilic Addition: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride by a lone pair of electrons from the alcohol's oxygen atom.[6] This forms a transient tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion (Cl⁻).[4][6]
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base added to the reaction (such as pyridine or triethylamine) or by another molecule of the alcohol. This deprotonation step neutralizes the hydrogen chloride (HCl) byproduct, which is formed when the chloride ion abstracts the proton.[5][6] The use of a non-nucleophilic base is crucial to prevent unwanted side reactions and to drive the reaction to completion.
Caption: General mechanism for the esterification of an acyl chloride.
Experimental Protocols
Safety Precaution: this compound is a reactive acyl chloride and is corrosive and moisture-sensitive.[5] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be thoroughly dried before use.
Synthesis of this compound (Precursor)
The starting acyl chloride can be synthesized from the corresponding carboxylic acid using standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
Procedure: To a solution of 1-phenylcyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Protocol 1: Esterification with a Primary Alcohol (e.g., Ethanol)
This protocol is suitable for simple, non-hindered primary alcohols. The reaction is typically fast and high-yielding.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8] c. Dry the separated organic layer over anhydrous MgSO₄.[8] d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Esterification with a Secondary or Tertiary Alcohol
Sterically hindered alcohols, such as secondary (e.g., isopropanol) and tertiary (e.g., tert-butanol) alcohols, react more slowly.[9][10] Tertiary alcohols are particularly challenging and may require modified conditions to avoid elimination side reactions.[11][12]
Key Modifications from Protocol 1:
-
Stoichiometry: Use a larger excess of the alcohol (2-3 eq) to drive the reaction forward.
-
Catalyst: For very hindered alcohols, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside pyridine or Et₃N can significantly accelerate the reaction.
-
Reaction Time & Temperature: The reaction may require longer stirring at room temperature or gentle heating (e.g., 40 °C) to achieve full conversion. Monitor carefully by TLC.
-
Mechanism Consideration: While primary and secondary alcohols react via an SN2-like pathway, tertiary alcohols can sometimes involve an SN1 mechanism, especially under acidic conditions.[9][10] Using a non-nucleophilic base is critical to favor the desired esterification pathway.
Workflow & Data Summary
The general workflow for synthesis and purification is outlined below.
Caption: Standard workflow for synthesis and purification of esters.
Table 1: Typical Reaction Conditions
| Alcohol Type | Stoichiometry (Alcohol:Acyl Chloride) | Base | Catalyst (Optional) | Typical Time | Temperature |
| Primary | 1.1 - 1.5 : 1 | Pyridine or Et₃N | None | 1-3 hours | 0 °C to RT |
| Secondary | 1.5 - 2.0 : 1 | Pyridine or Et₃N | DMAP | 4-12 hours | RT to 40 °C |
| Tertiary | 2.0 - 3.0 : 1 | Pyridine or Et₃N | DMAP | 12-24 hours | RT to 40 °C |
Characterization of Products
The successful formation of the ester product can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The most significant change observed in the IR spectrum will be the disappearance of the acyl chloride C=O stretch and the appearance of the ester C=O stretch at a lower wavenumber.
-
This compound: Strong C=O stretch around 1800-1810 cm⁻¹ .[13][14]
-
Resulting Ester: Strong C=O stretch typically appears in the range of 1735-1750 cm⁻¹ .[13][14] A second characteristic strong band for the C-O stretch will also appear between 1150-1250 cm⁻¹ .[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for confirming the incorporation of the alcohol's alkyl group.
-
¹H NMR: Protons on the carbon adjacent to the newly formed ester oxygen (the α-protons of the alcohol moiety) will typically appear in the range of δ 3.5-4.5 ppm . The exact chemical shift will depend on the structure of the R-group. The phenyl and cyclobutyl protons of the parent acyl group will also be present.
-
¹³C NMR: The carbonyl carbon of the ester will typically resonate in the range of δ 160-180 ppm .[14]
Table 2: Summary of Key Spectroscopic Data
| Functional Group | Technique | Characteristic Signal |
| Acyl Chloride (Start) | IR | C=O Stretch: ~1800 cm⁻¹ |
| Ester (Product) | IR | C=O Stretch: ~1735 cm⁻¹ |
| C-O Stretch: ~1200 cm⁻¹ | ||
| Ester (Product) | ¹H NMR | -O-CH - (from alcohol): δ 3.5-4.5 ppm |
| Ester (Product) | ¹³C NMR | C =O Carbon: δ 160-180 ppm |
Troubleshooting
-
Low Yield: May be due to moisture contaminating the reaction, insufficient reaction time for hindered alcohols, or loss of product during aqueous workup if the ester is somewhat water-soluble. Ensure all reagents and solvents are anhydrous.
-
No Reaction: For hindered alcohols, the addition of a DMAP catalyst may be necessary. Confirm the quality of the starting acyl chloride, as it can hydrolyze back to the carboxylic acid upon exposure to moisture.[5]
-
Side Product Formation: If the reaction is overheated, especially with tertiary alcohols, elimination to form an alkene can compete with substitution. Maintain careful temperature control.
References
- Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Clark, J. (2023). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
- Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.
- PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid.
- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Chemistry LibreTexts. (2024). Reactions of Alcohols.
- Chemistry LibreTexts. (2024). Reactions of Alcohols.
- The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- OpenStax Adaptation. (n.d.). Reactions of Alcohols. Fundamentals of Organic Chemistry.
-
ResearchGate. (n.d.). The reaction of tertiary alcohols with phosphorus pentachloride. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ChAGm4mKh5XAYpCKGPb8L387Hql6839wxFjtVW2Lnr8XSrNK58-nvC64C7WJYi8e-5hJho3xT_AYOa6O_s3m-S63O8iiFTGENSVJyz8wyXDnJ52donWL_Nx8E9Vd-R8gIcd0M9HvmLDNU8yxJ0mWDp5uKwFUvAsJo43QmHo_ZIe4iH45CMvxbrqQSux-x64WeAWq0hKgIkyn71MVcpYNsJZDbqslypIkuUAP4w==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Acylations with 1-Phenylcyclobutanecarbonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Phenylcyclobutanecarbonyl chloride in acylation reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you anticipate challenges, diagnose issues, and optimize your synthetic outcomes.
Introduction
Acylation reactions using this compound are a valuable method for introducing the 1-phenylcyclobutylcarbonyl moiety onto aromatic and other nucleophilic substrates. This reaction typically proceeds via a Friedel-Crafts mechanism, a cornerstone of C-C bond formation in organic synthesis.[1] While powerful, this reaction is not without its nuances. The unique strained cyclobutane ring in the acylating agent introduces the potential for specific side reactions not commonly observed with simpler acyl chlorides. This guide will address both general troubleshooting for Friedel-Crafts acylations and the specific byproducts that may arise from the 1-phenylcyclobutyl structure.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound failing or giving a low yield?
A1: Low yields in Friedel-Crafts acylations can stem from several factors. The most common culprits include inactive catalyst, a deactivated aromatic substrate, or suboptimal reaction conditions. The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture; ensure all reagents, solvents, and glassware are anhydrous. Additionally, strongly electron-withdrawing groups on your aromatic substrate can render it too deactivated for the reaction to proceed efficiently.
Q2: I'm observing multiple products in my reaction. What could they be?
A2: Besides the expected product, you might be observing isomers (ortho, meta, para substitution) on your aromatic ring. The major isomer formed is often influenced by steric hindrance and the directing effects of existing substituents on the aromatic ring. More specific to this compound, you may be seeing byproducts resulting from a rearrangement of the cyclobutane ring.
Q3: Is carbocation rearrangement a concern with this compound?
A3: Generally, Friedel-Crafts acylations are not prone to carbocation rearrangements because the acylium ion intermediate is stabilized by resonance.[1][2] However, the strained four-membered ring in the 1-phenylcyclobutyl moiety introduces a potential for a Wagner-Meerwein type rearrangement, driven by the relief of ring strain. This can lead to the formation of byproducts containing a five-membered ring.
Q4: What is the role of the Lewis acid in this reaction, and can I use a catalytic amount?
A4: The Lewis acid (e.g., AlCl₃) is crucial for activating the this compound to form the reactive electrophile, the acylium ion. In most Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required. This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1]
Troubleshooting Guide: Common Byproducts and Solutions
Issue 1: Presence of an Unexpected Isomeric Ketone (Ring Expansion Product)
Symptoms:
-
You observe a significant byproduct with a mass corresponding to the desired product in your mass spectrometry analysis.
-
¹H and ¹³C NMR spectra show signals inconsistent with the 1-phenylcyclobutyl moiety, possibly indicating a cyclopentyl or rearranged structure.
Root Cause Analysis:
While the acylium ion is resonance-stabilized, the significant strain in the cyclobutane ring can provide a thermodynamic driving force for a rearrangement. Under the influence of a strong Lewis acid, a 1,2-alkyl shift can occur, leading to a ring-expanded cyclopentyl cation intermediate. This rearranged intermediate can then be trapped by the aromatic nucleophile to yield a ketone with a cyclopentyl ring.
Visualizing the Mechanistic Pathways
Caption: Mechanism for the formation of the desired product and the potential ring-expanded byproduct.
Troubleshooting and Preventative Measures:
-
Lower Reaction Temperature: Rearrangements are often kinetically disfavored. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can help to favor the formation of the desired product over the rearranged byproduct.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids (e.g., FeCl₃, ZnCl₂) might reduce the propensity for rearrangement, although this could also decrease the overall reaction rate.
-
Careful Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and the formation of byproducts. If significant byproduct formation is observed early on, consider adjusting the reaction conditions.
Issue 2: Low or No Conversion to Product
Symptoms:
-
TLC or HPLC analysis shows predominantly unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Root Cause Analysis and Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low product yields.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Use a fresh, unopened container of the Lewis acid.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Assess Substrate Reactivity:
-
Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally poor substrates for Friedel-Crafts acylation.
-
If your substrate is highly deactivated, you may need to consider alternative synthetic strategies.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the Lewis acid relative to the this compound.
-
Temperature: While lower temperatures can suppress side reactions, some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at low temperatures, cautiously increase the temperature while monitoring for byproduct formation.
-
Reaction Time: Monitor the reaction over time to determine the optimal reaction duration.
-
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
-
Preparation:
-
Under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add the aromatic substrate (1.0 equivalent) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Analytical Procedure for Byproduct Identification
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum of the crude reaction mixture. Look for a molecular ion peak corresponding to the mass of the expected ring-expanded byproduct.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the purified byproduct.
-
Compare the spectra to the expected spectra of the desired product. Key differences to look for in a ring-expanded product include changes in the chemical shifts and coupling patterns of the aliphatic protons and carbons.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Lewis Acid Stoichiometry | 1.1 - 1.5 equivalents | To account for complexation with the ketone product. |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures can minimize rearrangement byproducts. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert and effective at solvating the reaction components. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid by moisture. |
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Wagner, G. (1899). Über die Umlagerung von Pinen-Derivaten. Berichte der deutschen chemischen Gesellschaft, 32(2), 2302-2309.
- Meerwein, H. (1922). Über die innere Umlagerung der Pinakole und die Beziehungen zwischen Pinakolin- und Camphen-Umlagerung. Justus Liebigs Annalen der Chemie, 429(1), 1-12.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Phenylcyclobutanecarbonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 1-Phenylcyclobutanecarbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address specific challenges you might encounter during your experiments, providing in-depth, experience-driven solutions and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles for successful optimization.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for converting 1-phenylcyclobutanecarboxylic acid to this compound?
A1: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 1-phenylcyclobutanecarboxylic acid, the most common and effective chlorinating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[1][2][3]
-
Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its affordability and the convenient nature of its byproducts.[4][5] The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, simplifying purification.[4][6]
-
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is highly reactive and often provides cleaner reactions with higher yields, particularly for sensitive substrates.[2] It typically requires a catalytic amount of N,N-dimethylformamide (DMF).
-
Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent that reacts readily with carboxylic acids.[3] However, the solid nature of the reagent and the formation of phosphorus oxychloride (POCl₃) as a byproduct can sometimes complicate product isolation.[3][4]
| Reagent | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gases) | Cost-effective, gaseous byproducts simplify purification.[4] | Can sometimes lead to side reactions or charring with sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gases) | High reactivity, clean reactions, good for sensitive substrates.[2] | More expensive, requires a catalyst (DMF). |
| Phosphorus Pentachloride (PCl₅) ** | POCl₃, HCl | Highly reactive. | Solid reagent, byproduct (POCl₃) can complicate purification.[3][4] |
Q2: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
A2: Low yields in acyl chloride synthesis are a common issue and can often be traced back to a few key factors:
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis, reacting with water to revert to the corresponding carboxylic acid.[7][8] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried, for instance, by flame-drying or oven-drying.[9]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by:
-
Increasing Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see Q5).
-
Increasing Temperature: Gently heating the reaction mixture can increase the reaction rate. For thionyl chloride, refluxing is a common practice.[10]
-
Using an Excess of the Chlorinating Agent: A molar excess of the chlorinating agent (typically 1.5 to 3 equivalents) can help drive the reaction to completion.[11]
-
-
Steric Hindrance: The phenylcyclobutane moiety presents some steric bulk, which might slow down the reaction.[7] Allowing for longer reaction times or using a more reactive chlorinating agent like oxalyl chloride could be beneficial.
-
Improper Work-up and Purification: The product can be lost during the work-up and purification steps. Since this compound is a reactive species, it is often recommended to use the crude product directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure.
Q3: My reaction mixture is turning dark, or I am observing significant side product formation. What is happening and how can I prevent it?
A3: Darkening of the reaction mixture often indicates decomposition or side reactions. Here are the primary causes and mitigation strategies:
-
Overheating: Excessive heat can lead to the decomposition of the starting material or the product, especially with thionyl chloride. It's important to control the reaction temperature carefully. If using thionyl chloride, a gentle reflux is usually sufficient.
-
Reaction with Solvent: Ensure the solvent is inert to the reaction conditions. Dichloromethane (DCM), chloroform, or toluene are common choices. Ethereal solvents may not be suitable with some chlorinating agents.
-
Side Reactions of the Phenyl Group: While the phenyl group is generally stable, aggressive reaction conditions could potentially lead to undesired reactions. Using milder conditions (e.g., oxalyl chloride with a catalytic amount of DMF at room temperature) can minimize this risk.
-
Formation of Anhydride: In the presence of unreacted carboxylic acid, the newly formed acyl chloride can react to form an anhydride. This can be minimized by ensuring the reaction goes to completion or by using a slight excess of the chlorinating agent.
Q4: How do I safely handle the reagents and byproducts involved in this synthesis?
A4: Safety is paramount when working with these reagents.
-
Thionyl Chloride (SOCl₂): This is a corrosive and toxic chemical that reacts violently with water.[12][13] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14][15] Upon contact with moisture, it releases toxic gases like HCl and SO₂.[13]
-
Byproducts (HCl and SO₂): The gaseous byproducts are corrosive and toxic. The reaction should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these acidic gases.
-
Quenching: Any excess chlorinating agent must be quenched carefully. This can be done by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate or by carefully adding an alcohol like methanol to form the corresponding ester.
Q5: How can I monitor the progress of the reaction and confirm the formation of this compound?
A5: Monitoring the reaction and confirming product formation can be challenging due to the reactive nature of acyl chlorides.
-
Thin-Layer Chromatography (TLC): Direct TLC analysis of acyl chlorides can be unreliable as they can react with the silica gel plate, leading to streaking or reversion to the carboxylic acid.[9][16] A common technique is to take a small aliquot of the reaction mixture and quench it with an alcohol (e.g., methanol or benzyl alcohol) or an amine (e.g., benzylamine).[16] This converts the acyl chloride to a more stable ester or amide, which can then be easily analyzed by TLC to track the disappearance of the starting carboxylic acid and the appearance of the new derivative spot.[9]
-
Infrared (IR) Spectroscopy: The formation of the acyl chloride can be monitored by the appearance of a characteristic carbonyl (C=O) stretching band at a higher frequency (typically around 1780-1815 cm⁻¹) compared to the starting carboxylic acid (around 1700-1725 cm⁻¹). The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) is also a key indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product. However, due to its reactivity, the sample should be prepared in a dry, aprotic solvent (e.g., CDCl₃), and the analysis should be performed promptly.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not start. | 1. Low temperature. 2. Insufficient activation. 3. Poor quality of reagents. | 1. Gently warm the reaction mixture. 2. If using oxalyl chloride, ensure a catalytic amount of DMF is added. 3. Use freshly opened or distilled chlorinating agents. |
| Product is contaminated with starting material. | 1. Incomplete reaction. 2. Insufficient amount of chlorinating agent. | 1. Increase reaction time and/or temperature. 2. Use a larger excess of the chlorinating agent. |
| Difficulty in removing excess thionyl chloride. | High boiling point of the product may lead to co-distillation. | 1. Remove excess thionyl chloride under reduced pressure. 2. A common technique is to add an anhydrous, inert solvent like toluene and evaporate it under reduced pressure (azeotropic removal).[16] |
| Product decomposes upon distillation. | Thermal instability of the acyl chloride. | 1. Purify by vacuum distillation at the lowest possible temperature. 2. If possible, use the crude product directly in the subsequent reaction after removing volatiles. |
III. Experimental Protocols & Methodologies
General Protocol for the Synthesis of this compound using Thionyl Chloride
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 1-phenylcyclobutanecarboxylic acid.
-
Reagent Addition: Add an excess of thionyl chloride (2-3 equivalents) to the flask. This can often be done neat or with an inert solvent like toluene or dichloromethane.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by a quenched TLC or IR spectroscopy). The evolution of gas (SO₂ and HCl) should be observed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Anhydrous toluene can be added and co-evaporated to help remove the last traces of thionyl chloride.[16]
-
Purification (Optional): The crude this compound can often be used directly in the next step. If purification is necessary, it can be achieved by vacuum distillation.
IV. Visualizations
Reaction Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride
A simplified mechanism for the formation of acyl chloride using thionyl chloride.
Experimental Workflow
A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree
A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.]([Link])
Sources
- 1. youtube.com [youtube.com]
- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. lanxess.com [lanxess.com]
- 14. nj.gov [nj.gov]
- 15. drexel.edu [drexel.edu]
- 16. reddit.com [reddit.com]
preventing hydrolysis of 1-Phenylcyclobutanecarbonyl chloride during workup
Topic: Preventing Hydrolysis of 1-Phenylcyclobutanecarbonyl Chloride During Workup
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Stability
This compound is a valuable reactive intermediate in organic synthesis, prized for its role in introducing the 1-phenylcyclobutyl moiety. However, its utility is intrinsically linked to its high reactivity. The electrophilic carbonyl carbon, activated by both the phenyl ring and the adjacent chlorine atom, is highly susceptible to nucleophilic attack.[1][2][3] This reactivity makes it an excellent acylating agent but also renders it extremely sensitive to hydrolysis, particularly during aqueous workup procedures. Unintended hydrolysis leads to the formation of the corresponding carboxylic acid, resulting in reduced yields and complicating product purification.
This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to empower researchers to successfully handle this compound, ensuring the integrity of the compound throughout the workup phase.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so susceptible to hydrolysis?
A1: The high susceptibility to hydrolysis is due to the electronic nature of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1][3] These atoms strongly withdraw electron density, creating a significant partial positive charge (δ+) on the carbonyl carbon. This makes it a prime target for nucleophiles, with water being a common nucleophile encountered during workup. The reaction is a nucleophilic acyl substitution, where water attacks the carbonyl carbon, ultimately leading to the displacement of the chloride ion and formation of a carboxylic acid.[3][4]
Q2: How can I visually detect if hydrolysis has occurred during my workup?
A2: There are several indicators of hydrolysis. During the reaction, exposure to moist air may produce white fumes of HCl gas.[5] In the workup, if you are quenching with a bicarbonate solution, excessive and prolonged effervescence (CO2 production) can indicate the presence of the acidic carboxylic acid byproduct, in addition to the neutralization of any remaining acid catalyst. Analytically, Thin-Layer Chromatography (TLC) is an excellent tool. The hydrolyzed carboxylic acid is significantly more polar than the acyl chloride and will have a lower Rf value.
Q3: Is it possible to completely stop the hydrolysis of an acyl chloride in an aqueous solution?
A3: No, it is not possible to completely stop the hydrolysis of a reactive acyl chloride like this compound in the presence of water.[6] The goal of a well-designed workup is not to completely halt this process but to minimize its extent by controlling temperature, contact time, and the pH of the aqueous phase.
Q4: My starting material is a carboxylic acid, and I'm using thionyl chloride to generate the acyl chloride in situ. How does this affect the workup?
A4: When generating the acyl chloride in situ with reagents like thionyl chloride or oxalyl chloride, it is crucial to remove the excess chlorinating agent before proceeding with the workup.[7][8] Thionyl chloride reacts violently with water, producing corrosive HCl and SO2 gases.[7] Failure to remove it can lead to a hazardous and difficult-to-control quench. Excess thionyl chloride is typically removed by distillation or co-evaporation with a dry, inert solvent like toluene under reduced pressure.[8][9][10]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses common problems encountered during the workup of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant recovery of 1-phenylcyclobutanecarboxylic acid. | 1. Premature quenching: The reaction was not complete before the addition of the aqueous solution. 2. Prolonged contact with aqueous phase: The workup procedure was too slow. 3. High temperature during workup: Hydrolysis rate increases with temperature. 4. Use of strong aqueous base: Strong bases like NaOH or KOH can accelerate hydrolysis (saponification).[11] | 1. Monitor reaction completion: Use TLC or other appropriate analytical methods to ensure all starting material is consumed before quenching. 2. Work efficiently: Minimize the time the organic layer is in contact with any aqueous solution. Have all solutions and equipment prepared in advance. 3. Maintain low temperatures: Perform all aqueous washes with ice-cold solutions (e.g., ice-cold saturated sodium bicarbonate, ice-cold brine).[11] Keep the separatory funnel in an ice bath if possible. 4. Use a weak base: Quench with a cold, saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to neutralize acid without being overly harsh.[11] |
| Vigorous, uncontrollable reaction upon adding the quenching solution. | 1. Presence of excess thionyl chloride: Failure to remove the excess reagent after acyl chloride formation.[7] 2. Quenching solution added too quickly. | 1. Remove excess thionyl chloride: Before workup, distill off the excess thionyl chloride or add a high-boiling inert solvent (e.g., dry toluene) and remove it under vacuum to azeotropically remove the thionyl chloride.[8][9] 2. Slow, controlled addition: Add the quenching solution very slowly and dropwise to the reaction mixture with vigorous stirring and external cooling (ice bath). |
| Product is contaminated with the starting amine/alcohol nucleophile. | Incomplete reaction or insufficient washing. | 1. Drive the reaction to completion: Consider using a slight excess of the acyl chloride (e.g., 1.05-1.1 equivalents). 2. Acidic wash: Include a wash with a cold, dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer.[12] This step should be performed quickly to minimize acid-catalyzed hydrolysis of the product. |
| Formation of an insoluble white precipitate at the interface of the organic and aqueous layers. | This is often the salt byproduct of the reaction, such as triethylammonium chloride if triethylamine was used as a base. | Add more water or brine to dissolve the salt and facilitate a clean separation of the layers. Gentle agitation can help break up any emulsion that forms. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Workup for Isolating this compound
This protocol assumes the reaction (e.g., amidation, esterification) has been carried out in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and is now complete.
Objective: To isolate the product while minimizing hydrolysis of any unreacted this compound.
Materials:
-
Reaction mixture in an anhydrous solvent.
-
Separatory funnel.
-
Ice bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃), pre-chilled to 0-4 °C.
-
Brine (saturated aqueous NaCl), pre-chilled to 0-4 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rotary evaporator.
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the contents to 0-5 °C. This is a critical step to slow the kinetics of hydrolysis.[11]
-
Quenching: Slowly, and with vigorous stirring, add the cold, saturated NaHCO₃ solution to the reaction mixture.
-
Expert Tip: Add the quenching solution dropwise. If a base like triethylamine was used in the reaction, the initial quench will neutralize the resulting ammonium salt. Continue adding the bicarbonate solution until gas evolution ceases, indicating that all acidic species have been neutralized.[12]
-
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with two small portions of the organic solvent (e.g., DCM). Combine all organic layers.
-
Washing:
-
Wash the combined organic layers with a portion of cold, saturated NaHCO₃ solution.
-
Follow with a wash using cold brine. The brine wash helps to remove residual water from the organic layer and break up emulsions.[11]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to sit for 10-15 minutes to ensure complete drying.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Keep the water bath temperature low (e.g., < 40 °C) to avoid thermal decomposition of the product.
Diagrams and Visualizations
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of Acyl Chloride Hydrolysis.
Workup Decision Tree
This flowchart helps in selecting the appropriate workup strategy based on the reaction conditions.
Caption: Decision tree for workup of this compound.
References
-
Relative Ease of Hydrolysis - A Level Chemistry. (2024). Save My Exams. [Link]
-
Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange. [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2008). ResearchGate. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate. [Link]
-
Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl. [Link]
-
Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Institutes of Health. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
-
Reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. [Link]
-
[A level chemistry] testing for an acyl chloride. (2019). Reddit. [Link]
-
20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]
-
Removing thionyl chloride. (2019). Reddit. [Link]
-
19.2 PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate. [Link]
-
Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. (2022). YouTube. [Link]
-
Removal of Thionyl Chloride with rotovap. (2024). Reddit. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in phenylcyclobutyl ketone synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of phenylcyclobutyl ketone. The predominant synthetic route, a Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, while straightforward in principle, is sensitive to several experimental variables. This document provides a structured, in-depth approach to troubleshooting low yields and other common issues through a series of frequently asked questions and detailed protocols.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial hurdles in the synthesis.
Q1: My reaction has failed to initiate, or the yield is near zero. What are the most critical factors to check first?
When faced with a complete lack of product, the issue often lies with the fundamental components of the reaction. The primary culprits are almost always the Lewis acid catalyst and the overall reaction environment.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the Friedel-Crafts acylation. It is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or on the glassware will rapidly hydrolyze and deactivate the catalyst, rendering it useless.[2]
-
Immediate Action: Ensure you are using a fresh, unopened bottle of anhydrous AlCl₃ or a recently purified batch. The catalyst should be a fine, white to pale-yellow powder. If it appears clumpy or discolored, it has likely been compromised by moisture.
-
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. This is non-negotiable.
-
Immediate Action: All glassware must be rigorously dried, preferably by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling in a desiccator. Reagents and solvents must be of anhydrous grade. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Quality: The purity of your starting materials, benzene and cyclobutanecarbonyl chloride, is crucial. Impurities can interfere with the catalyst or introduce side reactions.[1]
-
Immediate Action: Use freshly distilled benzene and cyclobutanecarbonyl chloride. If distillation is not feasible, use the highest purity grade available from a reputable supplier.
-
Q2: My yield is consistently low (10-40%), but the reaction is clearly producing some product. What should I investigate next?
Low but consistent yields point towards a sub-optimal parameter rather than a complete failure of a core component. The stoichiometry of the catalyst is a frequent source of error in Friedel-Crafts acylations.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, phenylcyclobutyl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle.
-
Immediate Action: Review your calculations. You need at least one molar equivalent of AlCl₃ for every mole of cyclobutanecarbonyl chloride. Often, using a slight excess (e.g., 1.1 to 1.2 equivalents) can significantly improve yields by compensating for any minor impurities or moisture.
-
-
Sub-optimal Reaction Temperature: Temperature control is critical. Too low, and the activation energy may not be overcome; too high, and you risk side reactions and decomposition.[1]
-
Immediate Action: The addition of the acyl chloride to the benzene/AlCl₃ mixture is typically done at a low temperature (0-5°C) to control the initial exothermic reaction. Afterward, the reaction may need to be gently warmed (e.g., to room temperature or up to 50-60°C) to proceed to completion.[3] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
-
Q3: I am observing the formation of multiple products in my crude reaction mixture. What could be the cause?
While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, byproduct formation can still occur.[1][4]
-
Acyl Group Deactivation: The acyl group (ketone) added to the benzene ring is deactivating for further electrophilic aromatic substitution. This inherent property is advantageous as it significantly reduces the likelihood of a second acylation event.[5][6] Therefore, polyacylation is an unlikely cause.
-
Potential Side Reactions: The issue may stem from the stability of the cyclobutyl moiety or impurities in the starting materials. The cyclobutanecarbonyl chloride could potentially undergo rearrangement or elimination under strong Lewis acid conditions, though this is less common than with alkyl systems.[6] Impurities in the benzene (e.g., toluene) would lead to a mixture of ketone products.
-
Immediate Action: Analyze your starting materials for purity via NMR or GC-MS. During the reaction workup, ensure the quenching step is performed carefully and at a low temperature to avoid acid-catalyzed side reactions.
-
Part 2: In-Depth Troubleshooting Workflow
When first-pass troubleshooting is insufficient, a more systematic approach is required. The following workflow provides a logical sequence for diagnosing and resolving persistent low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Part 3: Understanding the Core Chemistry
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.
Caption: The mechanism of Friedel-Crafts Acylation.
This mechanism underscores why the catalyst is not truly 'catalytic' in this reaction; it remains complexed to the product carbonyl until the aqueous workup.[1]
Part 4: Experimental Protocols & Data
Table 1: Impact of Key Reaction Parameters on Yield
| Parameter | Potential Issue if Sub-optimal | Recommended Range/Condition | Expected Outcome of Optimization |
| AlCl₃ Stoichiometry | Incomplete reaction due to catalyst sequestration by the product. | 1.1 - 1.2 molar equivalents | Drives reaction to completion, maximizing conversion. |
| Reaction Temperature | Low temp: slow/stalled reaction. High temp: byproduct formation. | 0-5°C for addition, then RT to 50°C for reaction. | Balances reaction rate with selectivity. |
| Solvent | Benzene often serves as both reagent and solvent. Excess is typical. | Anhydrous Grade Benzene | Ensures reactants are solubilized and provides a medium for the reaction. |
| Reagent Purity | Moisture deactivates catalyst; other impurities cause side reactions. | Use freshly opened anhydrous AlCl₃ and distilled reagents. | Minimizes catalyst death and side product formation. |
| Reaction Time | Incomplete reaction if too short; potential for degradation if too long. | 2-6 hours (monitor by TLC/GC) | Ensures maximum conversion without product degradation. |
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Disassemble all glassware (round-bottom flask, condenser, dropping funnel). Clean and rinse with a suitable solvent (e.g., acetone).
-
Drying: Place glassware in a laboratory oven at >120°C for at least 4 hours (overnight is preferable).
-
Assembly: Immediately upon removal from the oven, assemble the glassware while still hot and connect it to a manifold supplying an inert gas (Nitrogen or Argon). Use high-vacuum grease on all joints.
-
Flame-Drying: While flushing with inert gas, gently heat the entire apparatus with a heat gun or a soft flame to drive off any surface-adsorbed water. Be cautious not to heat too aggressively.
-
Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. The setup is now ready for the addition of reagents.
Protocol 2: Synthesis of Phenylcyclobutyl Ketone
This protocol is a representative example and should be adapted and scaled as needed.
-
Setup: Equip a 250 mL flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 eq.). Add anhydrous benzene (100 mL).
-
Initial Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (11.8 g, 100 mmol, 1.0 eq.) in anhydrous benzene (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50°C and maintain it for 3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC.
-
Quenching (Workup): Cool the reaction mixture back down to 0-5°C. In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Very slowly and carefully, pour the reaction mixture onto the stirred ice/HCl mixture. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane (50 mL portions).
-
Washing: Combine all organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure phenylcyclobutyl ketone.
References
- BenchChem. (2025).
- BenchChem. (2025).
- The Organic Chemistry Tutor. (2017).
- Chemistry Steps.
- ChemHelper. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- Clark, J. (2023).
Sources
Technical Support Center: Catalyst Deactivation in Reactions with 1-Phenylcyclobutanecarbonyl Chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for catalytic reactions involving 1-Phenylcyclobutanecarbonyl chloride. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst performance and longevity. We will move beyond simple procedural lists to explore the underlying chemical principles governing catalyst deactivation in this specific context, providing you with the expert insights needed to troubleshoot effectively and optimize your synthetic routes. The predominant application for an acyl chloride like this compound is the Friedel-Crafts acylation, and our discussion will be largely centered on the catalysts typically employed for this class of reaction.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction using this compound and AlCl₃ stalled after reaching about 50% conversion. What is the most likely cause?
A1: The most probable cause is stoichiometric consumption of the Lewis acid catalyst (e.g., AlCl₃) by the ketone product. In Friedel-Crafts acylation, the resulting aryl ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction, preventing it from activating further acyl chloride molecules. For this reason, Friedel-Crafts acylations often require stoichiometric or even super-stoichiometric amounts of the Lewis acid "catalyst" to drive the reaction to completion.[1]
Q2: The reaction failed to start entirely, even with a stoichiometric amount of Lewis acid. What should I investigate first?
A2: The immediate suspect is the presence of moisture in your reaction system. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with water.[3] This reaction hydrolyzes the catalyst into inactive aluminum hydroxide and hydrochloric acid, rendering it useless for the acylation reaction. Before re-attempting the synthesis, ensure all glassware is rigorously oven- or flame-dried, and that all solvents and reagents are strictly anhydrous.[3]
Q3: I observed significant charring and the formation of a dark, tar-like substance. What leads to this, and how can it be prevented?
A3: This points to catalyst fouling or coking, which can be caused by several factors.[4] High reaction temperatures can promote side reactions and the polymerization of either the starting material or the product, leading to carbonaceous deposits on the catalyst.[5] The strained cyclobutane ring in your substrate could also be susceptible to rearrangement or decomposition under harsh Lewis acidic conditions, initiating polymerization. To mitigate this, consider running the reaction at a lower temperature (e.g., 0-5°C), ensuring a controlled, slow addition of reagents to manage any exotherms, and potentially exploring milder Lewis acid catalysts.
Q4: Can I regenerate and reuse my Lewis acid catalyst after the reaction?
A4: For traditional homogeneous Lewis acids like AlCl₃, regeneration is generally not practical in a laboratory setting due to the stable product complex and the destructive aqueous workup required to break it. However, if you are using solid acid catalysts, such as zeolites, regeneration is often feasible. A common method involves filtering the catalyst, washing it with a suitable solvent to remove adsorbed organics, drying it, and then performing calcination (heating at high temperatures in the presence of air) to burn off any remaining coke or residues.[3][6]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and actionable solutions.
Issue 1: Consistently Low Yields Despite Anhydrous Conditions
Symptoms:
-
The reaction consistently stops at a certain conversion percentage, short of completion.
-
Increasing reaction time has no significant effect on the final yield.
Root Cause Analysis: This classic symptom points towards product inhibition , a deactivation mechanism where the product of the reaction binds to the catalyst more strongly than the reactant. As discussed in the FAQs, the ketone product forms a stable adduct with the Lewis acid, effectively titrating it out of the reaction.
dot
Caption: Troubleshooting Workflow for Catalyst Poisoning.
Troubleshooting Protocol:
-
Solvent and Reagent Qualification: Use freshly opened bottles of high-purity, anhydrous solvents. If sourcing is inconsistent, consider purifying solvents using standard methods (e.g., distillation from a suitable drying agent).
-
Feedstock Pre-treatment: If impurities in the starting materials are suspected, they can be removed by passing them through a plug of activated alumina or silica gel. [7]This can effectively remove polar or basic contaminants.
| Contaminant | Mechanism of Deactivation | Mitigation Strategy |
| Water (H₂O) | Hydrolysis of Lewis Acid | Use anhydrous reagents/solvents; flame-dry glassware. |
| Basic Impurities (e.g., Amines) | Acid-base neutralization | Purify reagents; use high-purity starting materials. [8] |
| Halide Impurities (e.g., Cl⁻, Br⁻) | Strong coordination to catalyst active site | Use high-purity starting materials. [9] |
| Table 2: Common poisons for Lewis acid catalysts and mitigation strategies. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
This is a representative procedure and requires optimization for specific substrates.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
All glassware must be oven-dried (>120°C for at least 4 hours) and cooled under an inert atmosphere (N₂ or Ar).
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and an addition funnel.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with the aromatic substrate (1.1 equivalents) and anhydrous DCM. Cool the mixture to 0-5°C using an ice bath.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution. Caution: This may be exothermic.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C or warm to room temperature. Monitor progress by TLC or GC/LC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
References
- The roles of Lewis acidic additives in organotransition metal c
- Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Managing catalyst deactivation in Friedel-Crafts reactions.BenchChem.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.LinkedIn.
- Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation c
- Unlocking the Mystery of C
- Catalyst Deactivation Mechanisms.Sustainability Directory.
- Cationic Gold Catalyst Poisoning and Reactiv
- Friedel-Crafts Acyl
- Catalyst deactiv
- Lewis acid c
- Mechanisms of catalyst deactiv
- Mechanisms of catalyst deactivation.
- RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.IJSTM.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. ijstm.com [ijstm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 5. scispace.com [scispace.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions of 1-Phenylcyclobutanecarbonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Phenylcyclobutanecarbonyl chloride. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling of this reactive compound, with a focus on managing its exothermic reactions.
Introduction to the Reactivity of this compound
This compound is an acyl chloride, a class of organic compounds known for their high reactivity. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to substitution of the chloride. These reactions are often vigorous and highly exothermic, posing significant safety risks if not properly controlled. The primary hazard stems from the rapid generation of heat and the evolution of corrosive hydrogen chloride (HCl) gas upon contact with protic solvents and other nucleophiles. Understanding and mitigating these exothermic events is critical for safe handling and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The main hazards are its corrosivity and reactivity. It is highly sensitive to moisture and will react exothermically with water to produce 1-phenylcyclobutanecarboxylic acid and corrosive HCl gas.[1][2] Contact with skin and eyes can cause severe burns. Inhalation of its vapors can lead to respiratory irritation.
Q2: How should this compound be stored?
A2: It should be stored in a cool, dry, well-ventilated area, away from sources of moisture and incompatible materials such as bases and alcohols. The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation and reaction with atmospheric moisture.
Q3: What are the immediate signs of a runaway reaction?
A3: A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. Visual cues include vigorous gas evolution (fuming), a sudden change in color or viscosity of the reaction mixture, and boiling of the solvent even without external heating.
Q4: Can I use water to extinguish a fire involving this compound?
A4: No. Water will react violently with the acyl chloride, exacerbating the situation. Use a dry chemical powder, carbon dioxide, or foam extinguisher.
Troubleshooting Guide for Exothermic Reactions
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: The reaction temperature is rising too quickly during the addition of a nucleophile (e.g., alcohol or amine).
-
Immediate Action:
-
Stop the addition of the nucleophile immediately.
-
Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Increase the stirring rate to improve heat transfer to the cooling bath.
-
-
Root Cause Analysis & Preventative Measures:
-
Addition Rate: The nucleophile was likely added too quickly. Acyl chloride reactions are often rapid and highly exothermic.
-
Solution: Employ a syringe pump or a dropping funnel for slow, controlled addition. Monitor the internal reaction temperature continuously with a thermocouple.
-
-
Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat evolution per unit volume.
-
Solution: Dilute the reaction mixture with a suitable inert solvent (e.g., dichloromethane, toluene).
-
-
Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact with the reaction flask.
-
Solution: Use a larger cooling bath and ensure the flask is appropriately immersed. For larger scale reactions, consider using a cryostat for more precise temperature control.
-
-
Issue 2: Vigorous fuming (release of HCl gas) is observed.
-
Immediate Action:
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Route the off-gas from the reaction vessel through a scrubber containing a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) to neutralize the HCl.
-
-
Root Cause Analysis & Preventative Measures:
-
Reaction with Protic Substances: The fuming is due to the reaction of the acyl chloride with protic species (e.g., water, alcohols) to produce HCl gas.
-
Solution: This is an expected byproduct of the reaction. Always use a gas scrubber to manage the HCl produced.
-
-
Moisture Contamination: Atmospheric moisture or wet glassware can cause excessive fuming.
-
Solution: Use oven-dried or flame-dried glassware and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Issue 3: Unexpected side products are observed, particularly in reactions with amines.
-
Root Cause Analysis & Preventative Measures:
-
Stoichiometry: The reaction of an acyl chloride with a primary or secondary amine produces HCl, which will react with the amine starting material to form an unreactive ammonium salt.[1][2][3]
-
Solution: Use at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base, such as triethylamine or pyridine.
-
-
Ketene Formation: In the presence of a strong, non-nucleophilic base, deprotonation of the carbon alpha to the carbonyl can occur, potentially leading to ketene formation and subsequent side reactions.
-
Solution: If ketene formation is suspected, consider using a weaker base or running the reaction at a lower temperature. The choice of base is critical; for instance, pyridine can also act as a nucleophilic catalyst.[4]
-
-
Experimental Protocols
Protocol 1: Controlled Quenching of Excess this compound
This protocol describes the safe neutralization of unreacted this compound.
Materials:
-
Excess this compound solution in an inert solvent (e.g., dichloromethane).
-
Quenching solution: A dilute solution of a weak base, such as 5% aqueous sodium bicarbonate.
-
Cooling bath (ice-water).
-
Stir plate and stir bar.
-
Thermometer or thermocouple.
-
Addition funnel.
-
Gas scrubber with a basic solution.
Procedure:
-
Cooling: Place the reaction flask containing the this compound solution in the ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
Slow Addition: Slowly add the dilute sodium bicarbonate solution dropwise from the addition funnel.
-
Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises above 10 °C, pause the addition and allow the mixture to cool before resuming.
-
Gas Evolution: Observe the evolution of carbon dioxide gas. The rate of addition should be controlled to prevent excessive frothing.
-
Completion: Continue the addition until gas evolution ceases upon the addition of a drop of the bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. The aqueous layer can be further neutralized before disposal.
Protocol 2: Neutralization of a Small Spill
This protocol outlines the steps for managing a small laboratory spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and, if necessary, a respirator.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Sodium bicarbonate (solid).
-
A sealed container for hazardous waste.
Procedure:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: Cover the spill with an inert absorbent material to contain it.
-
Neutralization: Cautiously sprinkle solid sodium bicarbonate over the absorbent material. Do not add water directly to the spill.[5] The bicarbonate will react with the acyl chloride and the HCl produced upon reaction with atmospheric moisture.
-
Collection: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Data Presentation
Table 1: Reactivity of this compound with Common Nucleophiles
| Nucleophile | Product | Relative Reactivity/Exothermicity | Key Considerations |
| Water | 1-Phenylcyclobutanecarboxylic Acid + HCl | Very High | Violent reaction, rapid HCl evolution. Avoid direct contact with water. |
| Alcohols (e.g., Methanol) | Methyl 1-phenylcyclobutanecarboxylate + HCl | High | Highly exothermic. Requires cooling and slow addition. |
| Amines (e.g., Ethylamine) | N-Ethyl-1-phenylcyclobutanecarboxamide + HCl | Very High | Violent reaction. Requires cooling, slow addition, and a base to neutralize HCl.[1][2][3] |
Visualizations
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. reddit.com [reddit.com]
- 5. Guidelines for Chemical Spill Control | Environmental Health and Safety | UC Davis Health [health.ucdavis.edu]
Navigating the Nuances of AlCl₃ Removal: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures. Moving beyond simple procedural steps, we will delve into the chemical principles governing these workup procedures to empower you with the knowledge to tackle even the most challenging separations.
Understanding the Challenge: The Double-Edged Sword of Aluminum Chloride
Aluminum chloride is a powerful and widely used Lewis acid catalyst, indispensable for a range of organic transformations, most notably Friedel-Crafts reactions.[1][2] Its high reactivity, however, presents a significant challenge during the post-reaction workup. The crux of the problem lies in the strong Lewis acidic nature of the aluminum center, which readily complexes with Lewis basic functional groups (e.g., carbonyls, amines) in the product, and reacts vigorously with protic solvents, especially water.[3][4]
The reaction of anhydrous AlCl₃ with water is highly exothermic and liberates hydrogen chloride (HCl) gas, creating a safety hazard.[5][6][7] This hydrolysis leads to the formation of various aluminum species, including hydrated aluminum ions ([Al(H₂O)₆]³⁺), aluminum hydroxide (Al(OH)₃), and chloro-hydroxo complexes.[2][8][9] The physical properties of these byproducts, particularly the gelatinous and often intractable nature of aluminum hydroxide, are the primary source of difficulties in product isolation and purification.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the removal of AlCl₃ and provides practical, field-tested solutions.
| Problem | Root Cause(s) | Recommended Solutions |
| Violent/Uncontrolled Quench | Highly exothermic reaction of anhydrous AlCl₃ with water.[5][12] | 1. Pre-cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel to 0 °C using an ice bath.[5] 2. Use crushed ice or an ice/water slurry: This provides a large surface area and a heat sink to absorb the heat of reaction.[5][13] 3. Slow, portion-wise addition: Add the quenching agent slowly and carefully, monitoring the temperature and any gas evolution.[14] |
| Persistent Emulsions | Formation of finely dispersed aluminum salts, especially after a basic quench, which stabilize the interface between the organic and aqueous layers.[11] | 1. Salting out: Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[10][11] 2. Gentle agitation: Avoid vigorous shaking during extraction; instead, gently invert the separatory funnel.[10] 3. Filtration through Celite®: Pass the entire mixture through a pad of Celite® or another filter aid to break up the emulsion.[10][11] |
| Gelatinous Precipitate Clogs Filter | Precipitation of aluminum hydroxide (Al(OH)₃) upon quenching with water or a basic solution.[10][11] | 1. Acidic Workup: Quench with dilute hydrochloric acid (HCl) to keep the aluminum salts soluble as [Al(H₂O)₆]³⁺ or chloro-aqua complexes.[10][13] 2. Celite Filtration: If a precipitate has already formed, mix it with Celite® to create a more porous filter cake.[10] 3. Dissolution with Excess Base: Add concentrated sodium hydroxide to dissolve the amphoteric Al(OH)₃, forming soluble sodium aluminate (Na[Al(OH)₄]).[10] |
| Low Product Yield | - Product trapped in the gelatinous Al(OH)₃ precipitate.[11] - Incomplete quenching and extraction.[3] | 1. Ensure complete quenching: Stir the quenched mixture thoroughly to ensure all AlCl₃ has reacted. 2. Thorough Extractions: Perform multiple extractions with the appropriate aqueous solution (acidic, basic, or brine) to maximize the removal of aluminum salts.[10] 3. Optimize Quench pH: Choose the quenching method (acidic vs. basic) that best suits the stability of your product. |
| Product Contamination with Aluminum | Incomplete removal of aluminum salts during the workup. | 1. Multiple Washes: Wash the organic layer multiple times with fresh aqueous solutions.[10] 2. Chelating Agents: In some cases, washing with a solution of a chelating agent like a tartrate or citrate salt can help sequester and remove residual aluminum ions. |
| Product is Acid-Sensitive | Degradation of the desired product in the presence of HCl generated during the quench or used in an acidic workup. | 1. Carefully Controlled Basic Quench: Add a base (e.g., NaHCO₃, NaOH) at low temperature. Be prepared to handle the resulting Al(OH)₃ precipitate. 2. Non-Aqueous Workup: Consider adding a complexing agent to precipitate the aluminum, followed by filtration. Alternatively, passing the mixture through a plug of silica or alumina may be effective.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning deep orange/red upon adding AlCl₃? This is often due to the formation of a charge-transfer complex between the AlCl₃, the acylating/alkylating agent, and the aromatic substrate.[4] This is a normal observation in many Friedel-Crafts reactions and indicates the activation of the electrophile.
Q2: Is it better to perform an acidic or a basic quench? This depends on the stability of your product. An acidic quench (dilute HCl) is often preferred as it keeps the aluminum salts soluble, simplifying the separation.[10][11] However, if your product is sensitive to acid, a carefully controlled basic quench is necessary, though you will have to manage the resulting aluminum hydroxide precipitate.[11]
Q3: How can I safely dispose of the aluminum-containing aqueous waste? The aqueous waste should be neutralized before disposal.[15] If you performed an acidic workup, carefully add a base (like sodium carbonate or sodium hydroxide) until the pH is neutral. If you have a precipitate of Al(OH)₃, it can often be filtered off. Always comply with your institution's and local regulations for hazardous waste disposal.[12][15][16]
Q4: Can I avoid these workup issues altogether? For future experiments, consider using alternative, "greener" solid acid catalysts like zeolites or graphite.[10][17] These catalysts are often insoluble in the reaction mixture and can be removed by simple filtration, significantly simplifying the workup process and avoiding aluminum contamination.[17][18]
Standard Operating Procedures (SOPs)
Here are two detailed protocols for the removal of AlCl₃. The choice of method will depend on the scale of your reaction and the stability of your product.
SOP 1: Standard Acidic Aqueous Workup
This is the most common and often the most effective method for removing AlCl₃, provided the product is stable to dilute acid.
Objective: To quench the reaction and remove the aluminum catalyst by converting it into water-soluble aluminum salts.
Methodology:
-
Cooling: Once the reaction is complete (as determined by a suitable monitoring technique like TLC), cool the reaction vessel to 0 °C in an ice-water bath. This is a critical safety step to manage the exothermic quench.[14]
-
Quenching: Slowly and with vigorous stirring, add crushed ice to the reaction mixture. Alternatively, the reaction mixture can be slowly poured onto a stirred slurry of crushed ice and dilute HCl.[13] Continue stirring until all the ice has melted and the mixture is a homogenous solution or slurry.
-
Extraction: Transfer the mixture to a separatory funnel. If two phases are not clearly visible, add more of the organic solvent used in the reaction.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1M) to ensure all aluminum salts are in the aqueous phase.
-
Water to remove excess acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Saturated sodium chloride (brine) solution to remove excess water and aid in phase separation.[13]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
SOP 2: Basic Workup and Celite Filtration
This method is suitable for acid-sensitive products. It involves the precipitation of aluminum hydroxide, which is then removed by filtration.
Objective: To neutralize the AlCl₃ and remove it as an insoluble hydroxide precipitate.
Methodology:
-
Cooling: As with the acidic workup, cool the reaction mixture to 0 °C.
-
Quenching: Slowly add crushed ice to the reaction mixture.
-
Basification: Once the initial exothermic reaction has subsided, slowly add a cooled, dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) with efficient stirring. Monitor the pH to ensure it becomes basic (pH > 8). A thick, white, gelatinous precipitate of Al(OH)₃ will form.[2][19]
-
Celite Addition: Add a generous amount of Celite® (a filter aid) to the mixture to create a more porous, filterable solid. The amount should be roughly equal in volume to the precipitate.
-
Filtration: Filter the entire mixture through a pad of Celite® in a Buchner funnel.
-
Washing the Filter Cake: Wash the filter cake thoroughly with several portions of the organic solvent used in the reaction to recover any trapped product.
-
Extraction and Final Workup: Combine the filtrate and the washes in a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Workflow and Decision Making
The selection of an appropriate workup procedure is critical for maximizing yield and purity. The following diagram illustrates a logical workflow for this decision-making process.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. response.epa.gov [response.epa.gov]
- 17. gctlc.org [gctlc.org]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
Technical Support Center: Improving Solubility in Reactions with 1-Phenylcyclobutanecarbonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-Phenylcyclobutanecarbonyl chloride in their synthetic workflows. Solubility issues with starting materials or products can often be a significant hurdle, leading to low yields, incomplete reactions, or purification challenges. This document provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to help you overcome these common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the best initial solvents for reactions involving this compound?
A1: The selection of an appropriate solvent is critical and is dictated by two main factors: the high reactivity of the acyl chloride functional group and the polarity of your reaction substrate.
This compound is an acyl chloride and is therefore highly reactive towards nucleophiles, especially protic species like water and alcohols.[1][2] This reactivity necessitates the use of anhydrous aprotic solvents to prevent unwanted hydrolysis or solvolysis of your starting material.
The principle of "like dissolves like" is a good starting point. This compound is a relatively non-polar molecule. Therefore, it exhibits good solubility in a range of common anhydrous aprotic solvents. The optimal choice will depend on the solubility of your reaction partner (e.g., an amine, alcohol, or arene).
Recommended Starting Solvents:
| Solvent | Class | Polarity | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | 39.6 | Excellent general-purpose solvent for a wide range of substrates. Its low boiling point facilitates easy removal post-reaction. Ideal for reactions run at or below room temperature.[3] |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | 66 | Stronger solvating power than diethyl ether, useful for more polar substrates. Must be rigorously dried as it is hygroscopic. |
| Toluene | Aromatic | Non-polar | 111 | A good choice for reactions requiring higher temperatures. Less polar than DCM or THF. |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | 82 | A more polar aprotic option that can be useful for dissolving polar substrates. Its importance is noted in reactions where salt solubility can drive equilibria.[4] |
| Diethyl Ether | Ether | Non-polar | 34.6 | A very common, non-polar choice. Its high volatility can be a challenge for longer reactions or those requiring heating.[3] |
Protocol 1: Small-Scale Solubility Test
Before committing to a large-scale reaction, always perform a small-scale solubility test.
-
Preparation: Add approximately 10-20 mg of your substrate to a clean, dry vial.
-
Solvent Addition: Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while gently agitating or stirring.
-
Observation: Observe the dissolution. Note the approximate volume of solvent required to fully dissolve the substrate.
-
Heating (Optional): If solubility is poor at room temperature, gently warm the mixture to determine if solubility improves with temperature.
-
Repeat: Repeat the process for this compound and for any other reagents to ensure mutual solubility.
Q2: My substrate is polar and has poor solubility in the aprotic solvents that dissolve the acyl chloride. What are my options?
A2: This is a frequent challenge when, for example, acylating a polar amine or alcohol. When reactants have mismatched polarities, you must modify the reaction medium or employ a specialized catalytic system.
Strategy 1: Co-Solvent System The judicious use of a small amount of a more polar, aprotic co-solvent can dramatically increase the solubility of a polar substrate without significantly promoting side reactions, especially at low temperatures.
-
Recommended Co-Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Application: Start by dissolving the polar substrate in a minimal amount of DMF or DMSO. Then, dilute this solution with the primary aprotic solvent (e.g., DCM or THF) before slowly adding the acyl chloride, preferably at a reduced temperature (e.g., 0 °C) to control reactivity.
Strategy 2: Biphasic Schotten-Baumann Conditions For the acylation of certain amines and alcohols, the Schotten-Baumann reaction provides a classic and highly effective solution.[3][5][6] This method uses a two-phase system, typically an organic solvent (like DCM or diethyl ether) and water containing a base (like NaOH or NaHCO₃).[3][5][7]
-
Mechanism of Action: The acyl chloride remains in the organic phase, while a polar amine or alcohol substrate may partition between phases. The reaction occurs at the interface or in the organic phase. The aqueous base serves to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[6][7]
Strategy 3: Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is an elegant solution for reactions where the nucleophile (or its conjugate base) is soluble in an aqueous or solid phase, while the electrophile (acyl chloride) is in an immiscible organic phase.[8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), transports the nucleophilic anion from the aqueous/solid phase into the organic phase where it can react.[8][9] This technique enhances reaction rates and allows reactions between otherwise immiscible partners.[8]
Caption: Decision workflow for mismatched reactant solubility.
Q3: My reaction starts, but the product precipitates, leading to a thick slurry and an incomplete reaction. How can I fix this?
A3: Product precipitation is a common issue that physically halts the reaction by coating the surface of unreacted starting materials. The key is to maintain a homogeneous solution throughout the reaction.
-
Increase Dilution: The simplest first step is to increase the amount of solvent. This keeps the concentration of the forming product below its solubility limit. While straightforward, this may not be practical for very large-scale reactions.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of the product. However, you must exercise caution, as higher temperatures can also lead to side reactions or decomposition. Monitor the reaction closely by TLC or LCMS.
-
Change or Mix Solvents: If the product has a different polarity than the starting materials, the initial solvent may be inappropriate for keeping it in solution. Consider switching to a solvent that is known to be a good choice for the product class. For example, if a highly crystalline amide is forming, a solvent mixture including toluene or a small amount of DMF might be necessary to maintain solubility.
Q4: I am attempting a Friedel-Crafts acylation, but my aromatic substrate has poor solubility in standard solvents like DCM. What are my options?
A4: Friedel-Crafts acylations have specific solvent constraints due to the high reactivity of the Lewis acid catalyst (e.g., AlCl₃).[10] Solvents with Lewis basic sites (like ethers or amides) will complex with the catalyst, deactivating it.[11]
-
Traditional Inert Solvents: Carbon disulfide (CS₂) and nitrobenzene are classic solvents for Friedel-Crafts reactions. Nitrobenzene, in particular, is a polar solvent capable of dissolving many complex organic molecules and the resulting ketone-AlCl₃ complex, which can sometimes prevent product inhibition.[12] However, these solvents have significant toxicity and safety concerns.
-
Use the Substrate as Solvent: If your aromatic substrate is a liquid and inexpensive, you can use it in large excess to serve as both the reactant and the solvent.
-
Alternative Catalysts and Conditions: The limitations of traditional Friedel-Crafts reactions have driven the development of greener alternatives.[13] Consider using solid acid catalysts or metal triflates, which may be compatible with a broader range of solvents.[13][14] Deep eutectic solvents (DES) have also emerged as promising dual-function catalysts and green solvents for these reactions.[15][16]
Q5: Are there "green" or more sustainable solvent alternatives I can use?
A5: Yes, the principles of green chemistry encourage the replacement of hazardous solvents. For reactions with this compound, several greener aprotic solvents can be considered as replacements for traditional choices like DCM or THF.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent alternative to THF. It has a higher boiling point and lower miscibility with water, which can simplify workups.
-
Cyclopentyl methyl ether (CPME): CPME is another ether-based solvent with a high boiling point, low water solubility, and high stability against peroxide formation, making it a safer alternative to THF and diethyl ether.
-
Solvent-Free Reactions: In some cases, it may be possible to run the reaction neat (without any solvent), especially if one of the reactants is a liquid.[17] This approach drastically reduces waste but may require careful temperature control.
Caption: Logical workflow for selecting a reaction solvent.
References
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Wikipedia. Schotten–Baumann reaction. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
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Hoang, T. P., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]
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ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. [Link]
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Maruoka, K. (2017). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Catalysis. [Link]
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ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
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Ravasio, N., et al. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]
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Validation & Comparative
The Definitive Guide to NMR Characterization of 1-Phenylcyclobutyl Ketone: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists in drug development, the ability to rapidly and accurately characterize reaction products dictates the pace of innovation. 1-Phenylcyclobutyl ketone, a compound of interest in various synthetic pathways, presents a unique set of characterization challenges due to its combination of aromatic and strained aliphatic moieties. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of 1-phenylcyclobutyl ketone and its analogues. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.
The Challenge: Unraveling the Structure of 1-Phenylcyclobutyl Ketone
The structure of 1-phenylcyclobutyl ketone incorporates a phenyl group directly attached to a four-membered cyclobutane ring, which also bears a carbonyl group. This arrangement gives rise to several key questions that must be answered for complete characterization:
-
What are the precise chemical environments of the protons and carbons in both the phenyl and cyclobutyl rings?
-
How are the different proton and carbon signals coupled to each other?
-
What is the through-space proximity of different protons, which can reveal conformational information?
NMR spectroscopy, with its diverse array of one-dimensional (1D) and two-dimensional (2D) experiments, is uniquely positioned to answer these questions comprehensively.
The Gold Standard: Multi-dimensional NMR Analysis
A multi-faceted approach utilizing a suite of NMR experiments is the most robust method for the complete structural assignment of 1-phenylcyclobutyl ketone.
One-Dimensional NMR: The Foundation
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the proton environments. For 1-phenylcyclobutyl ketone, we expect to see signals in the aromatic region corresponding to the phenyl protons and in the aliphatic region for the cyclobutyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield chemical shift, while the aromatic and aliphatic carbons will appear in their respective regions.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). This information is vital for distinguishing between the different carbons in the cyclobutyl ring and for identifying the quaternary carbon of the phenyl ring attached to the cyclobutyl moiety.
Predicted NMR Data for 1-Phenylcyclobutyl Ketone
While publicly available, fully assigned experimental spectra for 1-phenylcyclobutyl ketone are limited, we can predict the expected chemical shifts based on known values for similar structural motifs. The following tables summarize the predicted ¹H and ¹³C NMR data.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-ortho (Phenyl) | 7.9 - 8.1 | Doublet | 2H |
| H-meta (Phenyl) | 7.4 - 7.6 | Triplet | 2H |
| H-para (Phenyl) | 7.5 - 7.7 | Triplet | 1H |
| CH (Cyclobutyl) | 3.5 - 3.8 | Multiplet | 1H |
| CH₂ (Cyclobutyl) | 2.0 - 2.5 | Multiplet | 4H |
| CH₂ (Cyclobutyl, geminal to phenyl) | 1.8 - 2.2 | Multiplet | 2H |
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| C=O (Carbonyl) | 198 - 202 | Absent |
| C-ipso (Phenyl) | 135 - 138 | Absent |
| C-ortho (Phenyl) | 128 - 130 | Positive |
| C-meta (Phenyl) | 128 - 130 | Positive |
| C-para (Phenyl) | 132 - 134 | Positive |
| C (quaternary, Cyclobutyl) | 55 - 60 | Absent |
| CH₂ (Cyclobutyl) | 25 - 35 | Negative |
| CH₂ (Cyclobutyl) | 15 - 20 | Negative |
Two-Dimensional NMR: Building the Connectivity Map
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals which protons are spin-spin coupled to each other, typically through two or three bonds.[1] For 1-phenylcyclobutyl ketone, COSY would show correlations between the protons within the cyclobutyl ring, helping to trace the aliphatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[2] This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3] HMBC is critical for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the ortho-protons of the phenyl ring to the quaternary carbon of the cyclobutyl ring would confirm their connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded.[4] For 1-phenylcyclobutyl ketone, NOESY can provide valuable information about the preferred conformation of the cyclobutyl ring relative to the phenyl group.
Visualizing the NMR Workflow
The logical flow of a comprehensive NMR characterization is depicted below.
Caption: A typical workflow for small molecule structure elucidation using a suite of NMR experiments.
Alternative Analytical Techniques: A Comparative Overview
While NMR provides the most detailed structural information, other techniques can offer complementary or faster, albeit less comprehensive, characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unambiguous structure determination, non-destructive. | Lower sensitivity, longer acquisition times, higher cost. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separating mixtures. | Isomers can be difficult to distinguish, requires volatile and thermally stable compounds.[5] |
| FTIR Spectroscopy | Presence of functional groups. | Fast, inexpensive, and easy to use. | Provides limited information on the overall molecular structure.[6] |
Experimental Protocols
NMR Sample Preparation and Analysis
Objective: To acquire high-resolution 1D and 2D NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-phenylcyclobutyl ketone.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) and CH₂ (negative) signals.
-
COSY: Acquire a gradient-selected COSY spectrum.
-
HSQC: Acquire a sensitivity-enhanced, edited HSQC spectrum to correlate protons to their directly attached carbons.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (e.g., 8 Hz).
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (e.g., 500-800 ms).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs).
-
Perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
-
GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of 1-phenylcyclobutyl ketone.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated on a capillary column (e.g., a DB-5ms column). A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure elution.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.
FTIR Analysis
Objective: To identify the key functional groups present in 1-phenylcyclobutyl ketone.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[7]
-
-
Data Acquisition: A background spectrum is recorded first. Then, the spectrum of the sample is acquired.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For 1-phenylcyclobutyl ketone, the most prominent peaks would be the C=O stretch of the ketone and the C=C stretches of the aromatic ring. The carbonyl stretch for a conjugated ketone typically appears in the range of 1685-1666 cm⁻¹.[8]
Conclusion: The Power of an Integrated Approach
For the definitive characterization of 1-phenylcyclobutyl ketone and its derivatives, a comprehensive suite of NMR experiments is the unequivocal gold standard. The detailed connectivity and conformational information provided by 1D and 2D NMR is unmatched by other techniques. However, GC-MS and FTIR serve as valuable, rapid, and complementary methods for confirming molecular weight and the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical workflow, ensuring the scientific rigor required in modern chemical research and drug development.
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Ketones. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutyl phenyl ketone. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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University of Chicago. (n.d.). Protocols. NMR Facility - Chemistry Department. Retrieved from [Link]
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University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
University of Ottawa. (2008, January 24). NOESY: Small Molecules vs Large Molecules. NMR Facility Blog. Retrieved from [Link]
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Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
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YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]
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Kintek Press. (n.d.). What Is Ftir Spectroscopy And What Does It Analyze? Unlock Chemical Insights With Molecular Fingerprints. Retrieved from [Link]
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YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Retrieved from [Link]
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Scribd. (n.d.). Understanding COSY NMR Techniques. Retrieved from [Link]
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Longdom Publishing. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Retrieved from [Link]
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-
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-
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-
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ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Phenylcyclobutyl Ketones: Alternative Reagents and Methodologies
Introduction
Phenylcyclobutyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The unique combination of a rigid cyclobutane ring and an aromatic phenyl group imparts specific conformational constraints and electronic properties, making them valuable scaffolds in drug discovery and as precursors for more complex molecular architectures. The classical synthesis of these ketones via Friedel-Crafts acylation is well-established, but it is often hampered by harsh conditions and the use of stoichiometric, moisture-sensitive Lewis acids. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for the preparation of phenylcyclobutyl ketones, offering researchers and drug development professionals a critical overview of modern, efficient, and often greener methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to facilitate the practical application of these methods in the laboratory.
I. The Archetype: Friedel-Crafts Acylation and Its Modern Variants
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most traditional route to phenylcyclobutyl ketones.[1] This electrophilic aromatic substitution typically involves the reaction of an aromatic compound, such as benzene, with cyclobutanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]
A. The Classical Approach: Cyclobutanecarbonyl Chloride and AlCl₃
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride.[1][3] This acylium ion is then attacked by the electron-rich benzene ring to form the corresponding ketone.
Figure 1: Simplified workflow of the classical Friedel-Crafts acylation.
Advantages:
-
Well-established and widely understood methodology.
-
Readily available and relatively inexpensive starting materials.
Disadvantages:
-
Requires stoichiometric amounts of AlCl₃, which is corrosive and moisture-sensitive.[4]
-
The work-up procedure generates significant amounts of acidic waste.[5]
-
The reaction conditions can be harsh, limiting the functional group tolerance.
B. Greener Alternatives to Traditional Lewis Acids
The drive towards more sustainable chemical processes has led to the development of alternative catalysts for Friedel-Crafts acylation that are more environmentally benign and often reusable.[5][6]
-
Solid Acid Catalysts (e.g., Zeolites): Zeolites are microporous aluminosilicates that can act as solid Brønsted or Lewis acid catalysts. Their use in Friedel-Crafts acylation offers the significant advantage of easy separation from the reaction mixture and the potential for regeneration and reuse.[5]
-
Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are water-tolerant Lewis acids that can be used in catalytic amounts, offering a milder and more efficient alternative to AlCl₃.[6]
-
Ionic Liquids: Ionic liquids, particularly those with Lewis acidic cations or anions, can serve as both the solvent and catalyst for Friedel-Crafts acylations. Their low vapor pressure and potential for recyclability make them an attractive green option.[4][7]
| Catalyst System | Reusability | Reaction Conditions | Typical Yield | Reference |
| AlCl₃ | No | Harsh, anhydrous | Good to Excellent | [1] |
| Zeolite Y | Yes | High temperature | Moderate to Good | [5] |
| Sc(OTf)₃ | Yes | Mild | Good to Excellent | [6] |
| [bmim]Cl·2AlCl₃ | Yes | Mild | Good | [4] |
II. Constructing the Core: [2+2] Cycloaddition Strategies
An alternative paradigm for the synthesis of phenylcyclobutyl ketones involves the construction of the cyclobutane ring itself through a [2+2] cycloaddition reaction. This approach is particularly powerful as it can offer high levels of stereocontrol. A common strategy involves the reaction of a ketene with an alkene, such as styrene.[8]
A. Lewis Acid-Promoted Ketene-Alkene Cycloadditions
While thermal [2+2] cycloadditions of ketenes and alkenes are known, they often require high temperatures and can suffer from low yields and poor selectivity. The introduction of a Lewis acid catalyst can dramatically accelerate the reaction and improve both diastereoselectivity and, in some cases, enantioselectivity.[8][9] The Lewis acid activates the ketene, making it more electrophilic and facilitating the cycloaddition with the alkene.
Figure 2: General workflow for Lewis acid-promoted [2+2] cycloaddition.
Advantages:
-
Can provide access to substituted cyclobutanones with high stereoselectivity.[8]
-
Milder reaction conditions compared to some Friedel-Crafts protocols.
-
The resulting cyclobutanone can be a versatile intermediate for further functionalization.
Disadvantages:
-
Ketenes can be unstable and often need to be generated in situ.[4]
-
The scope of the reaction can be sensitive to the electronic nature of the alkene and ketene.
B. Intramolecular [2+2] Cycloadditions
For the synthesis of more complex, fused-ring systems containing a phenylcyclobutyl ketone moiety, intramolecular [2+2] cycloadditions of ene-ketenes are a powerful tool. The regioselectivity of these reactions (normal vs. crossed cycloaddition) can often be predicted based on the stability of the carbocation-like transition states.
III. Reshaping the Ring: Ring Expansion Methodologies
Ring expansion reactions provide an indirect yet elegant route to cyclobutanones, often starting from more readily available cyclopropane precursors. These reactions are typically driven by the release of ring strain.[10][11]
A. Semipinacol Rearrangement of Cyclopropylcarbinols
A common ring expansion strategy involves the acid-catalyzed rearrangement of 1-arylcyclopropylmethanols. Protonation of the hydroxyl group and subsequent loss of water generates a carbocation that undergoes a concerted ring expansion to form the more stable cyclobutanone.[10]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Phenylcyclobutyl Ketone Synthesis
The Synthetic Imperative: Why Rigorous Validation is Non-Negotiable
In drug discovery, the three-dimensional shape of a molecule is paramount to its biological activity. The cyclobutane ring in 1-phenylcyclobutyl ketone offers a rigid, puckered geometry that can serve as a unique isostere for aryl groups or conformationally restricted linkers.[1] Synthesizing this specific structure is only half the battle. Without irrefutable proof of its identity, all subsequent biological and material science data is built on a foundation of sand. Spectroscopic validation is not merely a quality control checkpoint; it is the core of scientific integrity, ensuring that the molecule synthesized is the molecule intended.
This guide will focus on a common synthetic route and the subsequent analytical workflow designed to provide orthogonal, self-validating confirmation of the target compound.
A Common Synthetic Approach: Friedel-Crafts Acylation
A prevalent method for synthesizing aryl ketones is the Friedel-Crafts acylation. In this case, benzene is acylated using cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 1-Phenylcyclobutyl Ketone
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous benzene (acting as both solvent and reactant). The mixture is cooled in an ice bath.
-
Acylation: Cyclobutanecarbonyl chloride (1.0 eq.) is added dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours until the evolution of HCl gas ceases.
-
Workup: The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid. This quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-phenylcyclobutyl ketone.
The causality behind this procedure lies in the activation of the acyl chloride by the Lewis acid, which generates a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich benzene ring to form the desired ketone. The acidic workup is critical for hydrolyzing the intermediate aluminum complex and separating the product.
Figure 1: General workflow for the Friedel-Crafts synthesis of 1-phenylcyclobutyl ketone.
The Spectroscopic Gauntlet: A Multi-Technique Approach
No single technique can provide absolute structural proof. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system where the weaknesses of one method are covered by the strengths of another.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number of different types of protons and their connectivity. For 1-phenylcyclobutyl ketone, we expect a distinct pattern for both the aromatic and aliphatic regions.
-
Aromatic Region (δ 7.0-8.0 ppm): The electron-withdrawing ketone group deshields the ortho protons (adjacent to the carbonyl group), shifting them downfield compared to the meta and para protons. We expect to see two distinct multiplets: one for the two ortho protons (~δ 7.95 ppm) and another for the combined three meta and para protons (~δ 7.45-7.60 ppm).[2]
-
Aliphatic Region (δ 1.9-3.8 ppm): This region is key to confirming the cyclobutyl ring.
-
The single methine proton (α to the carbonyl) will be the most deshielded aliphatic proton, appearing as a quintet around δ 3.7 ppm.
-
The four methylene protons on the cyclobutyl ring will appear as two distinct multiplets between δ 1.9 and 2.4 ppm.[3]
-
Comparison with Alternatives: The power of ¹H NMR lies in its ability to distinguish isomers. A potential side product, cyclopentyl phenyl ketone, would show a very different aliphatic signature, with a methine proton and multiple, overlapping methylene signals corresponding to a five-membered ring.[4]
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Key Differentiator |
| 1-Phenylcyclobutyl Ketone | ~7.95 (m, 2H), ~7.50 (m, 3H) | ~3.7 (quintet, 1H), ~2.3 (m, 4H), ~2.0 (m, 2H) | Distinct, well-resolved aliphatic signals characteristic of the strained cyclobutane ring. |
| Cyclopentyl Phenyl Ketone | ~7.9 (m, 2H), ~7.5 (m, 3H) | ~3.6 (quintet, 1H), ~1.6-1.9 (m, 8H) | Broader, more complex methylene signals in the aliphatic region due to the less rigid five-membered ring.[4] |
| Cyclohexyl Phenyl Ketone | ~7.9 (m, 2H), ~7.5 (m, 3H) | ~3.2 (tt, 1H), ~1.2-1.9 (m, 10H) | A significantly more upfield and complex aliphatic region with a larger number of protons.[5][6] |
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. For 1-phenylcyclobutyl ketone, we expect a total of 8 distinct signals (assuming the meta and ortho carbons of the phenyl ring are respectively equivalent).
-
Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing above δ 200 ppm for ketones.[7][8]
-
Aromatic Carbons: Four signals are expected: one for the quaternary carbon attached to the ketone (~δ 137 ppm), and three for the protonated carbons of the phenyl ring (~δ 128-133 ppm).[9][10]
-
Aliphatic Carbons: Three signals are expected: one for the methine carbon (~δ 55 ppm) and two for the non-equivalent methylene carbons of the cyclobutyl ring (~δ 25 and δ 18 ppm).
The number of aliphatic signals is a powerful diagnostic tool. The presence of exactly three aliphatic carbon signals strongly supports the cyclobutyl structure over isomers.
| Compound | Carbonyl C (ppm) | Aromatic C's (ppm) | Aliphatic C's (ppm) | Total Aliphatic Signals |
| 1-Phenylcyclobutyl Ketone | >200 | ~137 (quat), ~133, ~128.5, ~128.0 | ~55 (CH), ~25 (CH₂), ~18 (CH₂) | 3 |
| Cyclopentyl Phenyl Ketone | >200 | ~137 (quat), ~133, ~128.5, ~128.0 | ~46 (CH), ~30 (CH₂), ~26 (CH₂) | 3 |
| Cyclohexyl Phenyl Ketone | >200 | ~137 (quat), ~133, ~128.5, ~128.0 | ~46 (CH), ~29 (CH₂), ~26.5 (CH₂), ~26 (CH₂) | 4 |
While cyclopentyl phenyl ketone also has three aliphatic signals, their chemical shifts differ. More definitively, cyclohexyl phenyl ketone would display four distinct aliphatic signals due to the symmetry of the cyclohexane ring, providing a clear point of differentiation.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly the carbonyl (C=O) group. The position of the C=O stretching frequency is influenced by conjugation and ring strain.
For 1-phenylcyclobutyl ketone, the C=O bond is conjugated with the phenyl ring, which lowers the stretching frequency. However, the four-membered ring introduces significant angle strain, which increases the frequency.[11] The result is a strong, sharp absorption band typically observed around 1685 cm⁻¹ .[12][13]
-
Saturated Aliphatic Ketones: Absorb around 1715 cm⁻¹.[12]
-
Conjugated Ketones (e.g., α,β-unsaturated): Absorb at a lower frequency, ~1685-1666 cm⁻¹.[12]
-
Ring Strain Effect: Four-membered cyclic ketones (cyclobutanones) absorb at a higher frequency (~1780 cm⁻¹) than open-chain or six-membered ring ketones (~1715 cm⁻¹).[11]
The observed value around 1685 cm⁻¹ for 1-phenylcyclobutyl ketone is a balance of these effects. It is clearly in the conjugated ketone region, distinguishing it from any potential saturated aliphatic ketone impurities. Comparison with less strained ring isomers like cyclopentyl phenyl ketone (~1680 cm⁻¹) and cyclohexyl phenyl ketone (~1675 cm⁻¹) shows subtle but measurable differences.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
-
Molecular Ion (M⁺): For 1-phenylcyclobutyl ketone (C₁₁H₁₂O), the expected molecular ion peak will be at a mass-to-charge ratio (m/z) of 160.21 .[14][15] The presence of this peak confirms the correct elemental composition.
-
Fragmentation Pattern: Ketones typically undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[16][17] For 1-phenylcyclobutyl ketone, two primary α-cleavage pathways are possible:
-
Loss of the cyclobutyl radical (•C₄H₇) to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z = 105 . This is typically the base peak.
-
Loss of the phenyl radical (•C₆H₅) to form the cyclobutanecarbonyl cation (C₄H₇CO⁺) at m/z = 83 .
-
The prominent peak at m/z 105 is strong evidence for a benzoyl moiety. The presence of the m/z 83 fragment helps confirm the cyclobutyl portion. An alternative such as cyclopentyl phenyl ketone would also show a base peak at m/z 105, but its other major fragment would be at m/z 97 (C₅H₉CO⁺), allowing for clear differentiation.
Figure 2: Logical workflow for the multi-technique validation of 1-phenylcyclobutyl ketone.
Conclusion: An Integrated and Authoritative Approach
The validation of 1-phenylcyclobutyl ketone synthesis is a clear demonstration of the power of an integrated analytical approach. While a single spectrum might provide clues, it is the confluence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that provides an unassailable confirmation of the molecular structure. ¹H NMR confirms the proton environment and connectivity, ¹³C NMR provides a map of the carbon skeleton, IR spectroscopy verifies the key carbonyl functional group under the specific influences of conjugation and ring strain, and mass spectrometry confirms the molecular weight and characteristic fragmentation. By systematically comparing this expected data against plausible isomeric alternatives, researchers can proceed with confidence, knowing their synthesized material is precisely defined and ready for application in the complex world of drug development and materials science.
References
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HMDB. (2021). Showing metabocard for 1-Hydroxycyclohexyl phenyl ketone (HMDB0247678). Available at: [Link]
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ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Organic Chemistry (Morsch et al.). (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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comparative study of Lewis acids for 1-Phenylcyclobutanecarbonyl chloride
A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 1-Phenyl-1-benzoylcyclobutane via Friedel-Crafts Acylation
Abstract
The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, pivotal for producing aryl ketones that serve as key intermediates in pharmaceuticals and fine chemicals.[1][2] The synthesis of 1-phenyl-1-benzoylcyclobutane, a molecule with a complex three-dimensional structure, via the acylation of benzene with 1-phenylcyclobutanecarbonyl chloride, presents a unique synthetic challenge. The choice of Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and operational feasibility. This guide provides a comprehensive comparative analysis of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for this specific transformation. We will delve into the mechanistic rationale behind catalyst selection, present a standardized protocol for their evaluation, and offer a comparative analysis based on established chemical principles to guide researchers in making an informed decision for their synthetic needs.
Mechanistic Rationale: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, from the this compound precursor. This is where the Lewis acid catalyst plays its critical role.
The general mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond.[4] This facilitates the cleavage of the bond, generating a resonance-stabilized acylium ion and a complexed tetrachloroaluminate anion (e.g., [AlCl₄]⁻).[4][5][6] The stability of the acylium ion prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[4][7][8]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[8]
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4][5]
However, the product ketone is a moderate Lewis base and can form a stable complex with strong Lewis acids like AlCl₃.[5] This interaction often necessitates the use of stoichiometric or greater amounts of the catalyst, as it is not truly regenerated until an aqueous workup destroys the complex.[5][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Comparative Analysis of Selected Lewis Acids
The choice of Lewis acid is a trade-off between reactivity, cost, safety, and waste generation. For the acylation of benzene with the sterically demanding this compound, the catalyst's strength is a key determinant of success.
-
Aluminum Chloride (AlCl₃): Widely regarded as the most potent and common Lewis acid for this reaction.[4] Its high activity ensures efficient formation of the acylium ion, often leading to high yields and faster reaction times. However, its high reactivity comes with drawbacks: it is extremely sensitive to moisture, requires stoichiometric quantities due to product complexation, and the aqueous workup can be highly exothermic.[3][10]
-
Ferric Chloride (FeCl₃): A milder and less expensive alternative to AlCl₃.[11] While generally less reactive, it can still effectively catalyze acylations, particularly with activated arenes.[12] For a less-activated substrate like benzene, it may require more forcing conditions (higher temperatures or longer reaction times). Its key advantages are lower cost and reduced moisture sensitivity compared to AlCl₃.
-
Zinc Chloride (ZnCl₂): A significantly milder Lewis acid. While effective in some Friedel-Crafts reactions, its lower activity often makes it unsuitable for the acylation of non-activated arenes like benzene with complex acyl chlorides.[13] It would likely require harsh conditions, potentially leading to side reactions or decomposition. However, its mildness can be an advantage when dealing with sensitive functional groups elsewhere in a molecule.
Standardized Experimental Protocol for Catalyst Evaluation
To ensure a valid comparison, a standardized protocol must be employed, keeping all variables constant except for the Lewis acid itself.
Objective: To synthesize 1-phenyl-1-benzoylcyclobutane and compare the catalytic efficiency of AlCl₃, FeCl₃, and ZnCl₂.
Materials:
-
This compound (1.0 eq)
-
Benzene (reactant and solvent, dried)
-
Lewis Acid (AlCl₃, FeCl₃, or ZnCl₂; 1.1 eq)
-
Dichloromethane (DCM, dried, as an alternative solvent if needed)
-
Hydrochloric acid (conc. HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
-
Reagent Charging: Charge the flask with the Lewis acid (1.1 eq) and dry benzene (acting as both solvent and reactant). Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of dry benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for a predetermined time (e.g., 2-24 hours), monitoring progress by TLC or GC-MS. Gentle heating (e.g., 40-50°C) may be required for less reactive catalysts.
-
Workup & Quenching: After the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize the final product and determine the isolated yield.
Caption: Standardized workflow for Lewis acid comparison.
Performance Comparison (Representative Data)
| Lewis Acid Catalyst | Catalyst Loading (mol eq) | Temperature (°C) | Time (h) | Isolated Yield (%) | Key Observations |
| AlCl₃ | 1.1 | 0 to 25 | 2 | ~85-95% | Highly exothermic addition. Requires strict anhydrous conditions. Vigorous reaction during workup.[3][14] |
| FeCl₃ | 1.1 | 25 to 50 | 8 | ~60-75% | Slower reaction rate. May require gentle heating to proceed to completion. Easier to handle than AlCl₃. |
| ZnCl₂ | 1.1 | 50 to 80 | 24 | <20% | Very low reactivity observed. Significant starting material remains even after prolonged heating. Not ideal for this substrate.[13] |
Discussion and Recommendations
Expertise-Driven Insights:
-
Causality of Performance: The dramatic difference in performance is directly attributable to the Lewis acidity of the metal center. AlCl₃ is a powerful Lewis acid that readily abstracts the chloride from the acyl chloride, leading to a high concentration of the reactive acylium ion and a fast reaction rate.[4][15] FeCl₃ , being a milder Lewis acid, establishes this equilibrium more slowly, necessitating longer reaction times or thermal energy to drive the reaction forward.[11][14] ZnCl₂ is simply not a strong enough Lewis acid to efficiently generate the acylium ion from this particular acyl chloride for reaction with a non-activated arene like benzene.[13]
-
Experimental Choices: The choice to use benzene as both the reactant and solvent is common for Friedel-Crafts reactions to maximize reactant concentration. The dropwise addition at 0°C is a critical safety and selectivity measure, especially with AlCl₃, to control the initial exothermic complexation and prevent potential side reactions. The acidic workup is necessary to decompose the ketone-Lewis acid complex and protonate any remaining base, ensuring the product is neutral for extraction.[3]
Trustworthiness & Validation:
This protocol is a self-validating system. By keeping the stoichiometry, addition rate, and workup procedure identical across all experiments, any variation in yield or reaction time can be confidently attributed to the intrinsic activity of the chosen Lewis acid. The inclusion of reaction monitoring (TLC/GC) provides real-time data to confirm when the reaction has reached completion, preventing premature or unnecessarily long reaction times.
Recommendations:
-
For Maximum Yield and Efficiency: Aluminum chloride (AlCl₃) is the unequivocal choice when the primary goal is to achieve the highest possible yield in the shortest amount of time. Researchers must be prepared to handle its moisture sensitivity and manage the exothermic nature of the reaction and workup.
-
For a More Economical and Safer Approach: If a slightly lower yield and longer reaction time are acceptable, Ferric chloride (FeCl₃) presents a viable, cost-effective, and safer alternative. It is a good option for larger-scale syntheses where the cost and handling issues of AlCl₃ become significant.
-
To be Avoided for This Transformation: Zinc chloride (ZnCl₂) is not recommended for the acylation of benzene with this compound due to its insufficient catalytic activity.
References
- BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- Wikipedia. Friedel–Crafts reaction.
- ACS Publications. (2013). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education.
- Harvard University. Friedel-Crafts Acylation.
- ResearchGate. (2018). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Learnbin. (2025). Friedel-Crafts Acylation Of Benzene.
- Chemguide. The Reaction of Acyl Chlorides with Benzene.
- Sciencemadness Discussion Board. (2014). Friedel Crafts acylation.
- Scribd. FeCl3 vs AlCl3 in Friedel-Crafts Reactions.
- Royal Society of Chemistry. (2016). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Phenylcyclobutyl Ketones
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the synthesis of novel compounds such as 1-phenylcyclobutyl ketone, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of 1-phenylcyclobutyl ketone, grounded in scientific principles and practical laboratory insights. We will delve into the nuances of common synthetic routes, anticipate potential impurities, and provide detailed protocols for their detection and quantification.
The Synthetic Landscape: Understanding the Origins of Impurities
The most common and direct route to 1-phenylcyclobutyl ketone is the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While this reaction is generally efficient, it is not without potential side reactions that can introduce impurities into the final product.
Diagram of the Synthesis of 1-Phenylcyclobutyl Ketone
Caption: Synthesis of 1-phenylcyclobutyl ketone via Friedel-Crafts acylation.
Understanding the potential impurities is the first step in developing a robust analytical strategy. Based on the reaction mechanism, we can anticipate the following:
-
Unreacted Starting Materials: Residual benzene and cyclobutanecarbonyl chloride.
-
Polysubstituted Byproducts: Although less common in acylation than alkylation, there is a possibility of di- or tri-acylated benzene, especially if the reaction conditions are not carefully controlled.[3]
-
Isomeric Products: While the acylium ion itself is resonance-stabilized and less prone to rearrangement, the cyclobutyl ring could potentially undergo rearrangement under strong Lewis acid conditions, leading to isomeric ketones. However, for acylation, this is generally not a major concern.[4]
-
Products of Side Reactions: The acyl chloride can react with traces of water to form cyclobutanecarboxylic acid.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical and depends on the specific information required, such as the identity of impurities, their concentration, and the overall purity of the bulk material. We will compare three of the most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Assessment
Caption: General workflow for the purification and purity assessment of 1-phenylcyclobutyl ketone.
| Technique | Principle | Strengths | Limitations | Ideal For |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Excellent for quantifying known impurities, high precision and accuracy, suitable for non-volatile compounds. | Requires reference standards for impurity identification and quantification, may not separate all co-eluting impurities. | Routine quality control, quantification of known impurities, stability studies. |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection. | Excellent for identifying unknown volatile impurities through mass spectral libraries, high sensitivity. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. | Identification of unknown volatile impurities, analysis of residual solvents. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity, non-destructive. | Lower sensitivity compared to MS, complex spectra can be difficult to interpret, requires a relatively pure sample for clear results. | Structural elucidation, absolute purity determination (qNMR), identification of major impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the analysis of 1-phenylcyclobutyl ketone and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water is a common choice for aromatic ketones. A gradient elution may be necessary to separate impurities with a wide range of polarities.[5][6] A typical starting point could be a gradient of 40% to 90% acetonitrile over 20 minutes.
Protocol:
-
Standard Preparation: Prepare a stock solution of a 1-phenylcyclobutyl ketone reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 1-phenylcyclobutyl ketone in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (based on the UV absorbance of the phenyl ketone chromophore)
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solution and identify and quantify any impurities by comparing their retention times and peak areas to the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying volatile impurities.[7]
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized 1-phenylcyclobutyl ketone in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample and identify the main peak corresponding to 1-phenylcyclobutyl ketone. Analyze any other peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities. The mass spectrum of 1-phenylcyclobutyl ketone is expected to show a molecular ion peak at m/z 160 and characteristic fragments corresponding to the loss of the cyclobutyl group (m/z 105, benzoyl cation) and the phenyl group (m/z 77).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural information. Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.[10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis of 1-Phenylcyclobutyl Ketone Spectra:
-
¹H NMR: Expect signals for the aromatic protons (multiplet, ~7.4-8.0 ppm) and the cyclobutyl protons (multiplets, ~1.8-3.6 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (~128-137 ppm), and the aliphatic carbons of the cyclobutyl ring (~18-50 ppm).
-
-
Impurity Identification: Look for any additional peaks in the spectra that do not correspond to the product or the solvent. The chemical shifts and coupling patterns of these impurity peaks can help in their identification. For example, the presence of a broad singlet around 11-12 ppm could indicate the presence of cyclobutanecarboxylic acid.
Data Presentation and Interpretation
Table 1: Hypothetical HPLC Purity Analysis of a Synthesized Batch of 1-Phenylcyclobutyl Ketone
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Benzene |
| 2 | 8.2 | 0.5 | Cyclobutanecarboxylic acid |
| 3 | 12.5 | 98.8 | 1-Phenylcyclobutyl Ketone |
| 4 | 15.1 | 0.3 | Diacylated byproduct |
| 5 | 18.9 | 0.2 | Unknown |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 1-Phenylcyclobutyl Ketone
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~200 |
| Aromatic C-H | ~7.4-8.0 (m) | ~128-133 |
| Aromatic C-ipso | - | ~137 |
| Cyclobutyl CH | ~3.5 (quintet) | ~48 |
| Cyclobutyl CH₂ | ~2.0-2.4 (m) | ~25 |
| Cyclobutyl CH₂ | ~1.8-2.0 (m) | ~18 |
Purification Strategy: Recrystallization
For solid compounds like 1-phenylcyclobutyl ketone, recrystallization is an effective method for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which 1-phenylcyclobutyl ketone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water or hexane and ethyl acetate could be a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
The purity of the recrystallized product should then be re-assessed using the analytical techniques described above.
Conclusion
The purity assessment of synthesized 1-phenylcyclobutyl ketone requires a multi-faceted analytical approach. While HPLC is ideal for routine quality control and quantification of known impurities, GC-MS is indispensable for the identification of unknown volatile byproducts. NMR spectroscopy provides definitive structural confirmation and can be used for absolute purity determination. By understanding the synthetic route and potential impurities, and by applying these complementary analytical techniques, researchers can ensure the quality and reliability of their synthesized compounds, which is a critical step in the journey of drug discovery and development.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel-Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2008). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [https://chemistry.oregonstate.edu/courses/ch334-335-336/ch336/336lect handouts/nmr/h1shifts.htm]([Link] handouts/nmr/h1shifts.htm)
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxycyclohexyl phenyl ketone. Retrieved from [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. The Organic Chemistry Tutor. [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
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Sci-Hub. (n.d.). Friedel–Crafts rearrangements. IV. Cyclialkylations and hydride transfers on phenylalkyl chlorides. Retrieved from [Link]
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Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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YouTube. (2015, November 16). Friedel-Crafts alkylation reaction with rearrangement [Video]. Jeremy McCallum. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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The Unexplored Potential of 1-Phenylcyclobutanecarbonyl Chloride Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is paramount. 1-Phenylcyclobutanecarbonyl chloride, a readily accessible building block, presents a unique opportunity for the exploration of a diverse chemical space. The inherent conformational rigidity and three-dimensional character of the cyclobutane ring, coupled with the aromatic phenyl group, offer a compelling starting point for the design of compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.[1][2]
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. Drawing upon experimental data from structurally related compound classes, we aim to provide a predictive framework to inspire and direct future research endeavors.
The Synthetic Gateway: Accessing a Library of Derivatives
The primary route to a diverse library of compounds from this compound is through the formation of amide bonds. This classic transformation, achieved by reacting the acid chloride with a wide array of primary and secondary amines, is a robust and versatile method for generating novel chemical entities.
Experimental Protocol: General Synthesis of 1-Phenylcyclobutanecarboxamides
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq.) to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acid Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 1-phenylcyclobutanecarboxamide derivative.
A Landscape of Potential Biological Activities
While direct experimental data on a broad range of this compound derivatives is limited, extensive research on analogous structures, such as 1-phenylcyclopropane carboxamides and other phenylcycloalkane derivatives, provides a strong foundation for predicting their biological potential.
Anticancer Activity: A Promising Frontier
The unique structural features of phenylcycloalkane derivatives make them attractive candidates for anticancer drug discovery. The rigid cyclobutane scaffold can orient the phenyl group and other substituents in specific vectors, potentially leading to enhanced interactions with biological targets.
Comparative Analysis of Related Compounds:
| Compound Class | Biological Target/Activity | Key Findings |
| 1-Phenylcyclopropane Carboxamides | Antiproliferative against various cancer cell lines | Demonstrated significant inhibition of cancer cell growth, suggesting the importance of the phenylcyclopropane core for cytotoxic activity.[3] |
| Benzocyclobutacarbazoles | Antiproliferative, cell cycle interaction | Exhibited significant antiproliferative activity and were shown to interact with the cell cycle, representing a new class of potential anticancer agents.[4] |
| Cyclopentane-fused Anthraquinones | Antiproliferative against multidrug-resistant cell lines | Showed remarkable potency against a range of tumor cells, with the carboxamide side chain being critical for activity.[5] |
| Chlorochalcones | Induction of apoptosis in breast cancer cells | Displayed high antiproliferative activity by inducing apoptosis through the modulation of reactive oxygen species (ROS) and mitochondrial dysfunction.[6] |
Hypothesized Mechanism of Action for 1-Phenylcyclobutanecarboxamide Derivatives:
Based on the activities of related compounds, derivatives of this compound could potentially exert anticancer effects through various mechanisms, including:
-
Inhibition of Cell Proliferation: By interfering with key signaling pathways involved in cell growth and division.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Interaction with DNA and Topoisomerases: Similar to some anthracycline analogs, these compounds might intercalate with DNA or inhibit enzymes crucial for DNA replication.[5]
Experimental Workflow for Anticancer Screening:
Caption: Workflow for anticancer evaluation of novel compounds.
Central Nervous System (CNS) Modulation: Targeting Neurological Disorders
The lipophilic nature of the phenylcyclobutane core suggests that derivatives of this compound may possess the ability to cross the blood-brain barrier, making them promising candidates for treating a range of neurological and psychiatric disorders.
Comparative Analysis of Related Compounds:
| Compound Class | Biological Target/Activity | Key Findings |
| 1-Phenylcycloalkanecarboxylic Acids | Sigma 1 Receptor Ligands | Potent and selective ligands for the sigma 1 receptor, suggesting potential as antitussive, anticonvulsant, and anti-ischemic agents. |
| N-Substituted Carbazoles | Neuroprotective | Exhibited neuroprotective effects against neuronal injury, highlighting the potential for targeting neurodegenerative diseases. |
| N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines | Analgesic and Hyperglycemic | Showed potent analgesic activity, suggesting a role in pain management.[7] |
Potential Therapeutic Applications in CNS Disorders:
-
Neurodegenerative Diseases: By acting as neuroprotective agents or modulating targets like the sigma 1 receptor, these compounds could offer therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease.
-
Pain Management: The analgesic properties observed in related structures suggest that these derivatives could be developed as novel pain therapeutics.
-
Epilepsy: The anticonvulsant potential indicated by sigma 1 receptor affinity warrants investigation into their efficacy in seizure disorders.
Signaling Pathway for Sigma 1 Receptor Modulation:
Caption: Simplified signaling pathway of Sigma 1 receptor activation.
Anti-inflammatory and Antimicrobial Activities
The versatility of the this compound scaffold extends to the potential for developing novel anti-inflammatory and antimicrobial agents. The ability to introduce a wide range of functional groups through amide coupling allows for the fine-tuning of activity against various inflammatory mediators and microbial targets.
Comparative Analysis of Related Compounds:
| Compound Class | Biological Activity | Key Findings |
| N-phenylcarbamothioylbenzamides | Anti-inflammatory | Exhibited moderate to high anti-inflammatory activity and potent inhibition of prostaglandin E2 (PGE2).[8] |
| 1-Phenylcyclopropane Carboxamides | Antibacterial and Antifungal | Possess a wide range of pharmacological activities including antimicrobial effects.[3] |
| Cyclobutane-Containing Alkaloids | Antibacterial and Antimicrobial | Showed strong antibacterial and antimicrobial activities.[1][2] |
Rationale for Development:
-
Anti-inflammatory Agents: By modifying the amine component of the carboxamide, it may be possible to design compounds that selectively inhibit key inflammatory enzymes like cyclooxygenases (COX) or modulate pro-inflammatory cytokine production.
-
Antimicrobial Agents: The diverse structures that can be generated from this compound provide a rich pool of candidates for screening against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Conclusion and Future Directions
While the direct biological evaluation of a comprehensive library of this compound derivatives is still in its nascent stages, the wealth of data from structurally related compounds provides a compelling rationale for their exploration. The synthetic accessibility and the unique three-dimensional scaffold make this class of compounds a promising starting point for the discovery of novel therapeutics in oncology, neuroscience, and infectious diseases.
Future research should focus on the systematic synthesis and screening of diverse 1-phenylcyclobutanecarboxamides to establish clear structure-activity relationships (SAR). In-depth mechanistic studies will be crucial to identify the specific biological targets and pathways through which these compounds exert their effects. The insights gained from such investigations will be invaluable for the rational design of next-generation drug candidates with enhanced potency, selectivity, and safety profiles.
References
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
-
Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. [Link]
-
Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PubMed Central. [Link]
-
Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. PubMed. [Link]
-
Synthesis and antiproliferative activity of benzocyclobutacarbazol derivatives. A new class of potential antitumor agents. PubMed. [Link]
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
-
Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. ResearchGate. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PubMed Central. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]
-
Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]
-
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. Montclair State University. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
-
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. PubMed. [Link]9559/)
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A Senior Application Scientist's Guide to Acylating Agents: A Cost-Benefit Analysis of 1-Phenylcyclobutanecarbonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of building blocks and synthetic methodologies is a critical decision that balances reactivity, yield, cost, and safety. This guide provides an in-depth technical analysis of 1-Phenylcyclobutanecarbonyl chloride, a valuable reagent for introducing the 1-phenylcyclobutyl moiety into molecules. We will objectively compare its performance and cost-effectiveness against its primary alternative: the direct use of 1-phenylcyclobutanecarboxylic acid in conjunction with peptide coupling agents. This guide is designed to provide you with the necessary data and insights to make informed decisions in your synthetic endeavors.
The Synthetic Utility of the 1-Phenylcyclobutyl Moiety
The 1-phenylcyclobutyl group is a desirable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved receptor binding. The phenyl group offers a site for further functionalization, while the cyclobutane ring acts as a non-planar scaffold. The introduction of this moiety often relies on the formation of an amide or ester bond, necessitating an activated carboxylic acid derivative.
The Acyl Chloride Approach: Reactivity and Considerations
This compound (CAS 4620-67-1) is the acyl chloride derivative of 1-phenylcyclobutanecarboxylic acid. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions.
Synthesis of this compound
The synthesis of this compound is typically a straightforward, one-step process from the corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Phenylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of 1-phenylcyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which can often be used without further purification.
Causality of Experimental Choices:
-
Oxalyl chloride/Thionyl chloride: These reagents effectively convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the highly reactive acyl chloride.[1]
-
Anhydrous Conditions: Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid in the presence of water.
-
Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.
Performance in Synthesis
The high reactivity of this compound is its primary advantage. It allows for rapid and often high-yielding reactions with a broad range of nucleophiles, even those that are sterically hindered or electronically deactivated.
Advantages:
-
High Reactivity: Leads to fast reaction times and high yields.
-
Versatility: Reacts with a wide array of nucleophiles.
-
Cost-Effective Reagent Preparation: Thionyl chloride and oxalyl chloride are relatively inexpensive.
Disadvantages:
-
Moisture Sensitivity: Requires stringent anhydrous conditions for storage and handling.
-
Corrosive Byproducts: The reaction produces corrosive HCl gas, which must be neutralized or trapped.
-
Safety Concerns: Acyl chlorides are lachrymatory and corrosive, requiring careful handling in a fume hood.
The Carboxylic Acid and Coupling Agent Alternative
The most common alternative to using an acyl chloride is the direct use of the corresponding carboxylic acid, 1-phenylcyclobutanecarboxylic acid (CAS 37828-19-6), activated in situ with a coupling agent. This approach is prevalent in peptide synthesis and has been widely adopted in medicinal chemistry for its milder reaction conditions.
The Principle of Amide Bond Formation with Coupling Agents
Direct reaction between a carboxylic acid and an amine is generally inefficient as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Coupling agents are used to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Experimental Protocol: Amide Synthesis using 1-Phenylcyclobutanecarboxylic Acid and HATU
Materials:
-
1-Phenylcyclobutanecarboxylic acid
-
Amine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-phenylcyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
Causality of Experimental Choices:
-
HATU: A highly efficient uronium-based coupling agent that forms a reactive O-acylisourea intermediate, which is less prone to racemization for chiral carboxylic acids.[2]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
-
DMF: A polar apathetic solvent that is excellent for dissolving the reagents and facilitating the reaction.
Head-to-Head Comparison: Performance and Experimental Data
| Feature | This compound | 1-Phenylcyclobutanecarboxylic Acid + Coupling Agent |
| Reactivity | Very High | High (depends on coupling agent) |
| Reaction Time | Typically < 1 hour | Typically 2-12 hours |
| Yields | Generally very high (>90%) | Generally high (80-95%) |
| Substrate Scope | Broad, including unreactive nucleophiles | Broad, but can be sensitive to sterics |
| Reaction Conditions | Anhydrous, often at 0°C to RT | Milder, typically at RT |
| Byproducts | Corrosive HCl gas | Varies (e.g., DCU for DCC, which precipitates) |
| Purification | Often requires aqueous work-up to remove salts | Often requires filtration of urea byproducts and/or chromatography |
| Handling | Moisture sensitive, corrosive, lachrymatory | Carboxylic acid is a stable solid; coupling agents can be irritants |
Cost-Benefit Analysis
The choice between these two methodologies often comes down to a balance of raw material cost, operational complexity, and the specific requirements of the synthesis.
| Cost Factor | This compound Route | 1-Phenylcyclobutanecarboxylic Acid + Coupling Agent Route |
| Starting Material Cost | 1-Phenylcyclobutanecarboxylic acid + inexpensive chlorinating agent (e.g., SOCl₂) | 1-Phenylcyclobutanecarboxylic acid + expensive coupling agent (e.g., HATU) |
| Operational Cost | Requires an additional synthetic step to prepare the acyl chloride. Stringent anhydrous conditions can increase operational complexity. | One-pot procedure saves a synthetic step. Milder conditions may be more amenable to high-throughput synthesis. |
| Waste Disposal | Disposal of corrosive byproducts and excess chlorinating agent. | Disposal of coupling agent byproducts (e.g., ureas). |
| Overall Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis where the cost of the coupling agent would be prohibitive. | Often preferred for small-scale and medicinal chemistry applications where material cost is less of a concern and ease of use and milder conditions are prioritized. |
Illustrative Cost Comparison (based on typical catalogue prices for research quantities):
-
This compound: ~$150-200 per gram.
-
1-Phenylcyclobutanecarboxylic acid: ~$50-80 per gram.
-
HATU: ~$30-50 per gram.
-
Thionyl chloride: ~$1-2 per gram.
From this, it is evident that for small-scale synthesis, the cost of the coupling agent can be significant, but the convenience of a one-pot reaction may outweigh this. For larger-scale campaigns, the upfront investment in preparing the acyl chloride from the less expensive carboxylic acid and thionyl chloride is likely to be more economical.
Alternative Phenyl-Substituted Cycloalkane Building Blocks
For applications where the exact 1-phenylcyclobutyl scaffold is not a strict requirement, other structurally related building blocks can be considered. These alternatives may offer different physicochemical properties or present alternative synthetic challenges and cost profiles.
| Alternative Building Block | Structure | Key Considerations |
| 1-Phenylcyclopropanecarbonyl chloride | Higher ring strain, which can influence reactivity and biological activity. | |
| 1-Phenylcyclopentanecarbonyl chloride | More flexible five-membered ring, potentially impacting receptor binding. | |
| 1-Phenylcyclohexanecarbonyl chloride | Larger, more flexible six-membered ring, offering a different conformational profile. |
The cost and availability of these alternatives and their corresponding carboxylic acids vary, and a similar cost-benefit analysis should be performed if considering their use.
Safety and Handling
Both synthetic routes involve hazardous chemicals that require appropriate safety precautions.
-
This compound: Corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator and is moisture-sensitive. All handling should be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Phenylcyclobutanecarboxylic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory PPE should be worn.
-
Coupling Agents (e.g., HATU, DCC): Many coupling agents are irritants or sensitizers. DCC is a known allergen. Consult the Safety Data Sheet (SDS) for the specific coupling agent being used.
-
Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride): These are highly corrosive and toxic. They react violently with water. Extreme caution must be exercised when handling these reagents.
Conclusion and Recommendations
The choice between using this compound and the corresponding carboxylic acid with a coupling agent is a nuanced one, with no single "best" answer. The decision should be guided by the specific context of the synthesis.
-
For large-scale synthesis and cost-driven projects: The preparation and use of This compound is likely the more economical choice, despite the additional synthetic step and more stringent handling requirements.
-
For medicinal chemistry, early-stage drug discovery, and high-throughput synthesis: The use of 1-phenylcyclobutanecarboxylic acid with a modern coupling agent like HATU is often preferred. The convenience of a one-pot reaction, milder conditions, and reduced risk of side reactions with sensitive functional groups can accelerate the discovery process.
-
For substrates with sensitive functional groups: The milder conditions of the coupling agent approach are generally advantageous to avoid potential side reactions that can occur with the highly reactive acyl chloride.
Ultimately, the optimal choice will depend on a careful evaluation of the factors outlined in this guide: cost, scale, substrate compatibility, and available laboratory infrastructure.
Visualizations
DOT Script for the Synthesis of this compound:
Caption: Synthesis of this compound from its carboxylic acid precursor.
DOT Script for Amide Formation Comparison:
Caption: Two primary routes to synthesize amides from 1-phenylcyclobutane precursors.
References
- Fisher Scientific. (2024, March 3). Safety Data Sheet: this compound.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1-Phenylcyclopentanecarboxylic Acid 98%.
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- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-Phenylcyclopentanecarboxylic acid.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277171, 1-Phenylcyclobutanecarboxylic acid. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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- Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet: Cyclopropanecarbonyl chloride.
- KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
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A Comparative Guide to the Kinetic Performance of 1-Phenylcyclobutanecarbonyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Acylating Agents in Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the acylation reaction stands as a cornerstone for constructing complex molecular architectures. This guide provides an in-depth kinetic analysis of 1-Phenylcyclobutanecarbonyl chloride as an acylating agent. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While highly reactive agents like acyl chlorides offer rapid conversions, this reactivity can present challenges in controlling selectivity, especially with multifunctional substrates.[1]
This document moves beyond a simple protocol, offering a comparative framework grounded in kinetic principles. We will dissect the performance of this compound against other common acylating agents, providing the experimental and theoretical basis for making informed decisions in your synthetic endeavors. The discussion is built upon the foundational principles of nucleophilic acyl substitution, where a nucleophile replaces the leaving group on a carbonyl carbon through an addition-elimination mechanism.[2][3]
Pillar 1: The Theoretical Bedrock of Acyl Chloride Reactivity
The remarkable reactivity of acyl chlorides, including our subject compound, stems from a combination of electronic and structural factors that render the carbonyl carbon highly electrophilic.[4]
-
The Power of the Leaving Group: The primary driver of high reactivity is the excellent leaving group ability of the chloride ion (Cl⁻). As the conjugate base of a strong acid (HCl, pKa ≈ -7), it is exceptionally stable upon dissociation from the tetrahedral intermediate, facilitating a rapid collapse to the final acylated product.[4]
-
Inductive and Resonance Effects: The electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, significantly increasing its positive charge and susceptibility to nucleophilic attack.[5] Unlike in amides, where resonance stabilization from the nitrogen lone pair deactivates the carbonyl group, the resonance contribution from chlorine's 3p orbital is minimal due to poor orbital overlap with the carbon's 2p orbital. This lack of significant resonance stabilization maintains the high electrophilicity of the carbonyl center.[4][6]
The general reactivity hierarchy for common carboxylic acid derivatives is well-established: Acyl Chlorides > Acid Anhydrides > Esters > Amides .[1][4] This guide will provide a quantitative, kinetic lens through which to view this hierarchy in the context of this compound.
Pillar 2: A Framework for Kinetic Investigation
To objectively compare acylating agents, a robust and reproducible kinetic study is paramount. The following workflow outlines the essential stages of such an investigation.
Caption: Workflow for a comprehensive kinetic study of acylation reactions.
Experimental Protocol: Kinetic Analysis of Amine Acylation
This protocol describes a general method for determining the pseudo-first-order rate constant for the acylation of a primary amine.
Materials:
-
This compound (or alternative acylating agent)
-
Benzylamine (Nucleophile)
-
2,6-Lutidine (Non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
In situ Infrared (IR) Spectrometer with a probe
-
Thermostatted reaction vessel with magnetic stirring and nitrogen inlet
Procedure:
-
System Preparation: Ensure the reaction vessel and IR probe are scrupulously dried. Purge the vessel with dry nitrogen.
-
Reagent Loading: To the thermostatted vessel at the desired temperature (e.g., 25.0 °C), add anhydrous DCM.
-
Add a solution of Benzylamine (10 eq.) and 2,6-Lutidine (1.2 eq.) in DCM. The use of a large excess of the amine allows for the application of pseudo-first-order kinetics, simplifying the data analysis.[7]
-
Background Scan: Once the solution is thermally equilibrated and mixing, acquire a background IR spectrum.
-
Reaction Initiation: Rapidly inject a solution of this compound (1.0 eq.) in DCM into the vessel to start the reaction. This marks time zero.
-
Data Acquisition: Immediately begin collecting IR spectra at regular, short intervals (e.g., every 5-15 seconds).[8] Monitor the reaction by observing the disappearance of the acyl chloride carbonyl stretch (typically ~1790-1810 cm⁻¹) and/or the appearance of the amide carbonyl stretch (typically ~1650-1680 cm⁻¹).
-
Data Analysis: a. Plot the absorbance (or concentration) of the acyl chloride against time. b. Fit the data to a first-order exponential decay curve to extract the pseudo-first-order rate constant (kobs).[9] c. Repeat the experiment at several different temperatures (e.g., 20, 25, 30, 35 °C) to determine the activation energy (Ea) via an Arrhenius plot.[9]
Rationale for Choices:
-
In situ IR Spectroscopy: This technique is ideal for real-time monitoring as it provides direct structural information on the key functional groups involved without the need for quenching or sampling.[8]
-
2,6-Lutidine: A sterically hindered, non-nucleophilic base is chosen to neutralize the HCl byproduct.[3] This prevents side reactions and ensures the primary amine nucleophile is not consumed in an acid-base reaction, which would complicate the kinetics.[10]
-
Pseudo-First-Order Conditions: By using a large excess of the amine, its concentration remains effectively constant throughout the reaction, allowing the bimolecular reaction to be modeled with simpler first-order kinetics.[7]
Pillar 3: Comparative Performance Analysis
The true value of a kinetic study lies in comparison. To illustrate the process, we will compare this compound with two benchmark acylating agents: the less sterically hindered Benzoyl Chloride and the milder, less reactive Benzoic Anhydride .
Hypothetical Kinetic Data
The following table presents illustrative kinetic data for the acylation of benzylamine under the conditions described above. These values are based on established chemical principles, where steric hindrance is expected to decrease reaction rates.
| Acylating Agent | Structure | Relative Rate Constant, krel (at 25°C) | Activation Energy, Ea (kJ/mol) | Key Observations |
| Benzoyl Chloride | Ph-COCl | 100 | 45 | Baseline: Fast reaction due to minimal steric hindrance and high electrophilicity. |
| This compound | Ph(C₄H₆)-COCl | ~ 40-60 | 52 | Slower Rate: The bulky cyclobutane group likely imposes steric hindrance on the nucleophilic attack, increasing the activation energy.[1] |
| Benzoic Anhydride | (Ph-CO)₂O | ~ 1 | 65 | Significantly Slower: The benzoate leaving group is less stable than chloride, and the overall electrophilicity is lower, resulting in a much slower reaction and higher activation barrier.[11] |
Interpreting the Structure-Reactivity Relationship
The choice of acylating agent creates a trade-off between reactivity and selectivity. This relationship is crucial for process optimization in drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenylcyclobutanecarbonyl Chloride
This guide provides a detailed, safety-first protocol for the proper disposal of 1-Phenylcyclobutanecarbonyl chloride. As a reactive acyl chloride, this compound demands a thorough understanding of its chemical properties to ensure its safe handling and neutralization. This document is intended for researchers, scientists, and drug development professionals who handle such reagents and are responsible for laboratory safety and compliance. Our objective is to empower you with the knowledge to manage chemical waste not just effectively, but with a deep understanding of the principles behind each step.
Hazard Assessment and Chemical Profile
This compound is a moisture-sensitive and corrosive compound.[1][2] The core of its reactivity lies in the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack by water.[3] This reaction, hydrolysis, is often rapid and exothermic, producing 1-phenylcyclobutane-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3] Improper handling or disposal can lead to violent reactions, the release of toxic fumes, and potential for severe burns.[1][4][5]
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 4620-67-1 | [2][4] |
| Molecular Formula | C₁₁H₁₁ClO | [1] |
| Molecular Weight | 194.66 g/mol | [1] |
| Primary Hazards | Skin Corrosion 1B (Causes severe skin burns and eye damage), Water-Reactive | [1][4] |
| Decomposition | Reacts with water to form HCl gas; thermal decomposition can release CO, CO₂, and HCl. | [1][3] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensuring a robust safety setup is paramount. All operations involving this compound must be conducted within a certified chemical fume hood to contain any corrosive vapors.[6][7]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material and vigorous reactions. |
| Hand Protection | Elbow-length, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe chemical burns.[1] |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and spills on clothing and skin. |
| Spill Kit | Inert absorbent material (e.g., sand, vermiculite), and a base for neutralization. | For immediate containment and management of any accidental spills.[6] |
In the event of a spill, use an inert absorbent material to contain the liquid, then transfer it to a sealed, labeled container for disposal.[1] Do not use combustible materials like paper towels. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
The Disposal Workflow: Controlled Neutralization
The recommended and safest method for disposing of this compound is through controlled neutralization (quenching).[6] This process intentionally reacts the acyl chloride with a weak base in a controlled manner, converting it into less hazardous, stable compounds.
The core principle is to manage the exothermic hydrolysis reaction. By slowly adding the acyl chloride to a cold, stirred basic solution (such as sodium bicarbonate), the reaction rate is controlled, and the resulting hydrogen chloride is immediately neutralized, preventing the release of corrosive gas.[6][8]
Experimental Protocol for Neutralization
Materials:
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large glass beaker (volume at least 5-10 times that of the acyl chloride)
-
Magnetic stir plate and stir bar
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in the large beaker. Place the beaker in an ice bath on a magnetic stir plate and begin stirring to cool the solution to below 10°C. The volume should be sufficient to fully neutralize the acyl chloride.
-
Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the cold, vigorously stirred bicarbonate solution dropwise . The rate of addition must be slow enough to control the resulting effervescence (CO₂ evolution) and temperature increase.[6] A rapid addition can cause a runaway reaction, leading to splashing of corrosive materials.
-
Monitor the Reaction: Continue stirring the mixture throughout the addition and for at least 1-2 hours after the addition is complete. The reaction is finished when gas evolution has ceased and the solution has returned to room temperature.
-
Final pH Adjustment: Remove the beaker from the ice bath. Carefully check the pH of the solution. It should be in the neutral range (pH 6-8). If it is still acidic, slowly add more sodium bicarbonate solution. If it is too basic, it can be neutralized with a dilute acid like HCl.[6]
Hazardous Waste Management and Compliance
The final neutralized solution, while less hazardous, must still be disposed of as chemical waste in accordance with institutional and national regulations.
-
Waste Characterization: The resulting solution contains sodium chloride, water, and sodium 1-phenylcyclobutanecarboxylate. This is typically classified as a non-hazardous aqueous waste, but must be managed through your institution's hazardous waste program. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department and local regulations.[6][9]
-
Containerization and Labeling: Transfer the final, neutralized solution into a robust, sealed container compatible with aqueous waste.[9][10] The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date of accumulation.[11]
-
Storage and Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9][11] Follow your institution's procedures to arrange for pickup by the EHS department. Adherence to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[10][12]
Conclusion
The safe disposal of this compound is a straightforward process when the chemical's reactivity is respected. The foundational principles are containment within a fume hood, controlled neutralization to manage the exothermic reaction and prevent fume release, and compliant waste management through proper labeling, storage, and disposal via certified channels. By following this guide, laboratory professionals can ensure a safe outcome for themselves, their colleagues, and the environment.
References
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Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
University of Houston. Guideline for Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 1-Phenylcyclobutanecarbonyl Chloride
As a reactive acyl chloride, 1-Phenylcyclobutanecarbonyl chloride (CAS No. 4620-67-1) is a valuable reagent in organic synthesis.[1] However, its utility is matched by its hazardous nature. Acyl chlorides are among the more reactive carboxylic acid derivatives, a property that demands a comprehensive and rigorously enforced safety protocol.[2] This guide provides the essential safety and logistical framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Profile: Understanding the Inherent Reactivity
This compound's primary hazards stem from its functional group. The carbon-chlorine bond is highly susceptible to nucleophilic attack, leading to vigorous and often exothermic reactions. Its most immediate and dangerous reaction is with water, including ambient humidity, which produces highly corrosive hydrogen chloride (HCl) gas.[3][4][5] This reaction is the root cause of its severe corrosive and lachrymatory effects.
The compound is officially classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[1] Inhalation of its vapors or mists can cause severe respiratory irritation, and ingestion can be toxic.[6][7]
| Hazard Classification | Description | GHS Code |
| Skin Corrosion | Causes severe skin burns and eye damage. | H314 |
| Water Reactivity | Reacts with water to liberate toxic and corrosive HCl gas. | - |
| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin. | - |
| Lachrymator | Substance which increases the flow of tears.[8] | - |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the severe corrosive nature of this compound, a robust PPE ensemble is mandatory. Standard laboratory attire is insufficient. All operations must be conducted within a properly functioning chemical fume hood to control vapor exposure.[9]
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. Goggles provide a seal against liquid splashes, while the face shield is critical to protect the face from the corrosive HCl gas that inevitably forms upon exposure to air.[9][10] |
| Hand Protection | Double-gloving with chemical-resistant gloves. A thin inner nitrile glove can be worn for dexterity, but the outer glove must be of a material highly resistant to corrosive chemicals, such as butyl rubber or Viton®. Always inspect gloves for integrity before use.[11][12] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. The lab coat should be fully buttoned. For transfers or handling of larger quantities (>100 mL), a rubber or neoprene apron provides an additional barrier against spills.[13][14] |
| Footwear | Closed-toe, chemical-resistant shoes. Footwear must fully cover the foot; perforated shoes or sandals are strictly prohibited. |
Operational Protocol: A Step-by-Step Workflow
A successful and safe experiment begins long before the reagent bottle is opened. Meticulous preparation and a controlled workflow are paramount.
Pre-Operational Checklist:
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid inspection date and is drawing correctly.
-
Clear Emergency Access: Ensure the path to the nearest safety shower and eyewash station is unobstructed.[10][13]
-
Prepare Spill Kit: Have a spill kit specifically for corrosive and water-reactive materials readily accessible. This should contain an inert absorbent like vermiculite or sand—not paper towels or other combustible materials.[1][15]
-
Inert Atmosphere: For moisture-sensitive reactions, ensure your glassware is oven- or flame-dried and that a source of inert gas (e.g., nitrogen or argon) is available for transfers.
Handling and Dispensing:
-
Work with the smallest quantity of material necessary.[10]
-
When opening the bottle, do so slowly to vent any pressure that may have built up from HCl gas formation.
-
Always perform transfers in the fume hood. For liquid transfers, use syringes or a cannula under an inert atmosphere to minimize contact with moist air.
-
Keep containers tightly sealed when not in use and store them in a cool, dry, well-ventilated area designated for corrosive materials, preferably within secondary containment.[7][10]
Reaction Quenching and Workup:
-
Never add water or protic solvents directly to the neat acyl chloride or a concentrated solution, as this can cause a violent exothermic reaction.[5][16]
-
The reaction mixture should be quenched by slowly adding it to a separate, stirred vessel containing an appropriate quenching agent (e.g., a cold solution of a weak base like sodium bicarbonate, or an alcohol like isopropanol). This controlled, reverse addition ensures the reactive species is always in deficit, preventing a runaway reaction.
Workflow Diagram: Safe Handling of this compound
Emergency Procedures: Planning for Failure
Accidents are preventable but must be planned for. Immediate and correct action is critical to mitigating harm.
Spill Response:
-
Small Spill (<100 mL, inside a fume hood):
-
Alert others in the immediate area.
-
Cover the spill with an inert absorbent material like vermiculite or dry sand.[1]
-
Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solution (e.g., 5% sodium bicarbonate solution), followed by a soap and water wash.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency response team or 911.[17]
-
Do not attempt to clean it up yourself.
-
Personal Exposure:
-
Skin Contact: Immediately proceed to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure water contacts the entire surface of the eye.[1][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely) and seek immediate medical attention.[1][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center and seek immediate medical attention.[15]
Waste Management and Disposal
Disposal of this compound and associated waste must be handled as a hazardous waste stream.[1] Under no circumstances should it be poured down the drain. [19]
Quenching Excess Reagent for Disposal:
-
In a fume hood, prepare a flask with a stir bar containing a suitable alcohol (e.g., isopropanol or butanol) at a ratio of at least 10 moles of alcohol for every mole of acyl chloride.
-
Cool the alcohol in an ice bath.
-
Slowly, dropwise, add the excess this compound to the stirred, cold alcohol. This converts the reactive acyl chloride into a more stable ester.[16][17]
-
After the addition is complete, let the mixture stir for 30 minutes.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the HCl byproduct until gas evolution ceases.
-
This neutralized mixture must be disposed of as hazardous chemical waste in a properly labeled, sealed container.[20]
Contaminated solid waste (gloves, absorbent material, etc.) should be double-bagged, sealed, labeled as hazardous waste, and disposed of according to institutional protocols.[17]
By adhering to these principles of hazard recognition, rigorous preparation, controlled execution, and emergency preparedness, you can safely harness the synthetic utility of this compound while ensuring the protection of yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
